Chitinovorin B
Description
Properties
CAS No. |
95722-76-2 |
|---|---|
Molecular Formula |
C29H46N10O12S |
Molecular Weight |
758.8 g/mol |
IUPAC Name |
7-[(5-amino-5-carboxypentanoyl)amino]-3-[[4-[2-(2-aminopropanoylamino)propanoylamino]-7-(diaminomethylideneamino)-3-hydroxyheptanoyl]oxymethyl]-7-formamido-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C29H46N10O12S/c1-13(30)22(44)36-14(2)23(45)37-17(6-4-8-34-28(32)33)18(41)9-20(43)51-10-15-11-52-27-29(35-12-40,26(50)39(27)21(15)25(48)49)38-19(42)7-3-5-16(31)24(46)47/h12-14,16-18,27,41H,3-11,30-31H2,1-2H3,(H,35,40)(H,36,44)(H,37,45)(H,38,42)(H,46,47)(H,48,49)(H4,32,33,34) |
InChI Key |
GYGJEMVAHZKULL-ABMKUJBSSA-N |
SMILES |
CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(CC(=O)OCC1=C(N2C(C(C2=O)(NC=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O)O)N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(CC(=O)OCC1=C(N2C(C(C2=O)(NC=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
chitinovorin B chitinovorin-B |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Chitinovorin B: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the discovery, isolation, and characterization of Chitinovorin B, a novel β-lactam antibiotic. As a member of the Chitinovorin complex, which also includes Chitinovorins A and C, this molecule represents a unique contribution to the landscape of naturally derived antimicrobial agents. This document delves into the scientific underpinnings of its origin, the methodologies for its purification, and the analytical techniques employed for its structural elucidation and biological assessment.
Genesis of a Novel Antibiotic: The Discovery of the Chitinovorin Complex
The Chitinovorins, including Chitinovorin B, were first identified as a new class of β-lactam antibiotics produced by a bacterial strain. The producing organism was identified as Flavobacterium chitinovorum, a bacterium known for its ability to degrade chitin. This discovery was the result of a screening program aimed at identifying new antimicrobial compounds from unique microbial sources. The initial observation of antibacterial activity led to the isolation and subsequent characterization of three distinct but related compounds: Chitinovorins A, B, and C.
The Producing Microorganism: Flavobacterium chitinovorum
Flavobacterium chitinovorum is a Gram-negative, rod-shaped bacterium commonly found in soil and aquatic environments. Its ability to produce chitinases, enzymes that break down chitin, is a key characteristic. The production of the Chitinovorin complex is a feature of specific strains of this species.
Fermentation for Chitinovorin Production
The cultivation of Flavobacterium chitinovorum for the production of Chitinovorins requires carefully optimized fermentation conditions. While the specific medium composition and parameters for maximal Chitinovorin B yield are proprietary to the discovering research group, a general approach based on the cultivation of Flavobacterium species for secondary metabolite production can be outlined.
Protocol 1: General Fermentation of Flavobacterium chitinovorum
| Parameter | Recommended Range/Condition | Rationale |
| Basal Medium | Tryptone Soya Broth (TSB) or custom medium | Provides essential nutrients (carbon, nitrogen, minerals) for bacterial growth and antibiotic production. |
| Carbon Source | Glucose, Colloidal Chitin | Glucose serves as a readily available energy source, while chitin may act as an inducer for secondary metabolite production in this species. |
| Nitrogen Source | Peptone, Yeast Extract | Provides organic nitrogen for protein synthesis and other metabolic processes. |
| pH | 6.8 - 7.2 | Maintained within the optimal range for Flavobacterium growth and enzyme activity. |
| Temperature | 25 - 30°C | Optimal temperature for the growth of most Flavobacterium species. |
| Aeration | Shaker incubation (150-200 rpm) or stirred-tank bioreactor | Ensures sufficient oxygen supply for aerobic respiration and antibiotic biosynthesis. |
| Incubation Time | 48 - 96 hours | Production of secondary metabolites like antibiotics typically occurs in the late logarithmic to stationary phase of bacterial growth. |
Isolation and Purification of Chitinovorin B
The separation of Chitinovorin B from the fermentation broth and its purification from the other Chitinovorins and culture components is a multi-step process that relies on chromatographic techniques. The following workflow represents a logical approach to this process.
Caption: Workflow for the isolation and purification of Chitinovorin B.
Step-by-Step Purification Protocol
Protocol 2: Purification of Chitinovorin B
-
Harvesting and Clarification: Centrifuge the fermentation broth at 8,000 x g for 20 minutes to remove bacterial cells and other solid materials. Filter the resulting supernatant through a 0.22 µm membrane to obtain a clear lysate.
-
Initial Extraction: Apply the clarified supernatant to a column packed with a non-ionic adsorbent resin (e.g., Amberlite XAD-2). Wash the column with deionized water to remove unbound impurities.
-
Elution: Elute the bound Chitinovorins from the resin using a gradient of an organic solvent such as methanol or acetone in water.
-
Concentration: Pool the active fractions and concentrate them under reduced pressure to obtain a crude extract of the Chitinovorin complex.
-
Ion-Exchange Chromatography: Dissolve the crude extract in a suitable buffer and apply it to an anion-exchange column (e.g., DEAE-Sephadex A-25). Elute with a salt gradient (e.g., 0-1 M NaCl) to separate the Chitinovorins based on their charge.
-
High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing Chitinovorin B using reverse-phase HPLC on a C18 column with a suitable mobile phase, such as a gradient of acetonitrile in water with 0.1% trifluoroacetic acid.
-
Lyophilization: Lyophilize the purified fractions to obtain Chitinovorin B as a solid powder.
Physicochemical and Biological Characterization
Structural Elucidation
The structure of Chitinovorin B, like its counterparts, is based on a cephalosporin nucleus. A key distinguishing feature of the Chitinovorins is the presence of a 7-α-formamido group, which is relatively uncommon in naturally occurring β-lactam antibiotics. The exact side-chain substitutions on the cephalosporin core are what differentiate Chitinovorins A, B, and C. These structures are typically determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the connectivity of atoms and the stereochemistry of the molecule.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the β-lactam carbonyl group.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions within the molecule, which can be characteristic of the cephalosporin chromophore.
Biological Activity
Chitinovorin B exhibits antibacterial activity, a hallmark of β-lactam antibiotics. The spectrum and potency of this activity are critical parameters for its potential as a therapeutic agent.
Table 1: General Antibacterial Spectrum of Chitinovorins
| Bacterial Group | General Susceptibility |
| Gram-positive bacteria | Moderate to good activity |
| Gram-negative bacteria | Variable activity |
The primary mechanism of action of β-lactam antibiotics involves the inhibition of bacterial cell wall synthesis.
Caption: Proposed mechanism of action of Chitinovorin B.
The 7-α-formamido group is of particular interest as modifications at this position in cephalosporins are known to influence their stability against β-lactamases, the primary mechanism of bacterial resistance to this class of antibiotics. Further research is needed to fully elucidate the specific antibacterial spectrum and the interactions of Chitinovorin B with various bacterial species and their resistance mechanisms.
Conclusion and Future Directions
Chitinovorin B, as part of the Chitinovorin complex, represents a noteworthy discovery in the field of natural product antibiotics. Its origin from Flavobacterium chitinovorum and its unique 7-α-formamido-cephalosporin structure provide a foundation for further investigation. The protocols and methodologies outlined in this guide offer a framework for the continued study of this intriguing molecule. Future research should focus on a more detailed characterization of its antibacterial spectrum, its efficacy against resistant strains, and its potential for semi-synthetic modification to enhance its therapeutic properties.
References
- Due to the limited availability of specific literature on Chitinovorin B, this guide is based on general principles and methodologies for the discovery and isolation of novel β-lactam antibiotics from bacterial sources. The primary reference for the existence of Chitinovorins is understood to be a publication in the Journal of Antibiotics (Tokyo) from 1984, which was not accessible in its full text during the preparation of this guide.
Technical Monograph: Production and Characterization of Chitinovorin B by Flavobacterium sp. PB-5246
Topic: Technical Monograph: Chitinovorin B Producing Microorganism (Flavobacterium sp. PB-5246) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Chitinovorin B is a specialized
The Producer: Flavobacterium sp.[1][2][3][4][5][6] PB-5246
Taxonomy and Morphology
-
Phylum: Bacteroidota (formerly Bacteroidetes)
-
Strain: PB-5246 (Type strain for Chitinovorin D, co-producer of A, B, C)[1][2][9][3][4]
Morphological Characteristics:
-
Shape: Slender rods (0.5 x 1.5–3.0 µm) with rounded ends.
-
Motility: Non-motile (characteristic of many Flavobacterium spp., though some exhibit gliding motility).
-
Colony Morphology: Distinctive yellow-to-orange pigmentation due to flexirubin-type pigments. Colonies are smooth, circular, and convex on nutrient agar.
Metabolic Profile
The strain is strictly aerobic and chemoorganotrophic. A defining metabolic feature—hinted at by the related species name chitinovorum—is its chitinolytic activity . The organism secretes chitinases capable of degrading colloidal chitin, a trait often exploited in media formulation to induce secondary metabolite production.
Upstream Processing: Fermentation Protocol
To maximize Chitinovorin B titer, the fermentation process must balance biomass accumulation with the onset of secondary metabolism (idiophase). The presence of specific nitrogen sources is critical for the assembly of the 7-formamido side chain.
Media Formulation
The following "Modified Shoji Production Medium" is recommended for shake-flask or stirred-tank bioreactor cultivation.
| Component | Concentration (g/L) | Function |
| Soluble Starch | 20.0 | Slow-release carbon source to prevent catabolite repression. |
| Glucose | 5.0 | Initial carbon source for rapid biomass buildup. |
| Soybean Meal | 10.0 | Complex nitrogen source; rich in amino acids for side-chain precursors. |
| Yeast Extract | 5.0 | Source of B-vitamins and trace growth factors. |
| Corn Steep Liquor | 5.0 | Precursor supply and trace minerals. |
| CaCO₃ | 3.0 | pH buffer to counteract acidification during fermentation. |
| pH (Pre-sterilization) | 7.2 | Optimal physiological range for Flavobacterium. |
Fermentation Workflow
The production follows a two-stage seed train to ensure a synchronized metabolic state upon inoculation of the production vessel.
Figure 1: Two-stage fermentation workflow for Chitinovorin B production.
Experimental Logic:
-
Temperature Shift: Cultivation often starts at 28°C for growth but may be lowered to 25°C during the production phase to stabilize the heat-sensitive
-lactam ring. -
Aeration: Flavobacterium species are strictly aerobic; oxygen limitation triggers rapid cell lysis. Dissolved Oxygen (DO) must be maintained above 30%.
Downstream Processing: Isolation & Purification
Chitinovorin B is an extracellular metabolite, but its hydrophilic nature (due to the peptide side chain) makes solvent extraction difficult. The protocol relies on ion-exchange and adsorption chromatography .
Purification Protocol
-
Clarification:
-
Centrifuge fermentation broth at 8,000
g for 20 mins at 4°C. -
Discard pellet (biomass); retain supernatant.
-
-
Anion Exchange Chromatography (Capture):
-
Resin: DEAE-Sephadex A-25 or Q-Sepharose.
-
Equilibration: 20 mM Tris-HCl, pH 7.0.
-
Loading: Apply supernatant.[2][9][10] Chitinovorin B (acidic due to carboxyl groups) binds to the resin.
-
Elution: Linear gradient of NaCl (0 to 0.5 M). Collect active fractions (monitor via bioassay against Proteus mirabilis or UV at 260 nm).
-
-
Adsorption Chromatography (Intermediate Purification):
-
Resin: Diaion HP-20 or Amberlite XAD-4.
-
Mechanism: Separates based on hydrophobicity.
-
Elution: Stepwise gradient of Methanol-Water (0%, 20%, 40% MeOH). Chitinovorin B typically elutes at 20-30% MeOH.
-
-
Polishing (HPLC):
-
Column: C18 Reverse Phase (Preparative).
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
-
Detection: UV 254 nm.
-
Lyophilization: Freeze-dry active fractions to obtain a white amorphous powder.
-
Figure 2: Downstream processing logic emphasizing the transition from ionic capture to hydrophobic polishing.
Chemical Characterization & Structure
Structural Identity
Chitinovorin B is a 7-formamido-cephamycin derivative. Its structure is composed of three distinct domains:
-
-Lactam Core: A ceph-3-em nucleus (dihydrothiazine ring fused to a
-lactam ring). -
C-7 Substituent: A unique formamido group (-NH-CHO) and a side chain derived from
-aminoadipic acid. -
C-3 Substituent: This is the variable region distinguishing Chitinovorins.
Physicochemical Properties
-
Appearance: White to pale yellow amorphous powder.
-
Solubility: Highly soluble in water and polar buffers; insoluble in non-polar organic solvents (hexane, chloroform).
-
Stability: The formamido group confers increased stability against alkaline hydrolysis compared to standard cephalosporins, but the molecule remains sensitive to prolonged exposure to pH > 9.0.
Bioactivity & Mechanism of Action[14]
Mechanism: PBP Binding & Stability
Like other
-
Primary Target: PBP3 (FtsI) in Gram-negative bacteria, leading to filamentation.
-
Resistance Evasion: The 7-formamido group reduces the affinity of serine-
-lactamases (Class A and C) for the antibiotic. The enzyme cannot effectively access the carbonyl carbon of the -lactam ring to hydrolyze it.
Antimicrobial Spectrum[9][11][15]
-
Activity: Weak to moderate activity against Pseudomonas aeruginosa, Proteus spp., and Escherichia coli.
-
Synergy: Due to its high affinity for PBPs and stability against hydrolysis, it shows potential synergy when combined with other
-lactams that are otherwise susceptible to degradation.
Figure 3: Mechanism of Action highlighting the stability of Chitinovorin B against Beta-Lactamase hydrolysis.
References
-
Shoji, J., et al. (1984). "Chitinovorins A, B and C, novel beta-lactam antibiotics of bacterial origin."[8][9][3][4] The Journal of Antibiotics, 37(11), 1486-1490. Link
-
Shoji, J., et al. (1985). "Isolation of Chitinovorin D."[1][2][9] The Journal of Antibiotics, 38(4), 538-540.[1] Link
-
Singh, P. D., et al. (1984). "Bacterial production of 7-formamidocephalosporins.[1] Isolation and structure determination." The Journal of Antibiotics, 37(7), 773-780.[1] Link
-
Bernardet, J. F., & Bowman, J. P. (2006). "The Genus Flavobacterium."[2][4] The Prokaryotes, 7, 481-531. Link
-
Kishii, R., et al. (2022). "Bioactive natural products from Bacteroidetes." Natural Product Reports, 39, 1150-1185. (Discusses Chitinovorin structure and biosynthesis). Link
Sources
- 1. Chemical and molecular characterization of metabolites from Flavobacterium sp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ES2713977T3 - Flavobacterium pesticide strain and bioactive compositions, metabolites and uses - Google Patents [patents.google.com]
- 3. CN107090414A - Desinsection flavobacterium strain - Google Patents [patents.google.com]
- 4. CN107090414B - Pesticidal flavobacterium strains - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. WO2013139861A1 - Methods and pharmaceutical compositions of the treatment of autistic syndrome disorders - Google Patents [patents.google.com]
- 7. Chemical and molecular characterization of metabolites from Flavobacterium sp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. US20150031534A1 - Pesticidal flavobacterium strain and bioactive compositions metabolites and uses - Google Patents [patents.google.com]
- 10. ES2713977T3 - Cepa plaguicida de Flavobacterium y composiciones bioactivas, metabolitos y usos - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Biosynthesis Pathway of Chitinovorin B: A Technical Analysis
The following technical guide details the biosynthesis of Chitinovorin B , a rare 7-formylaminocephem antibiotic produced by Flavobacterium chitinovorum.
This guide synthesizes established beta-lactam biosynthetic logic with the specific structural modifications unique to the Chitinovorin class.
Executive Summary
Chitinovorin B is a third-generation-like 7-formylaminocephem antibiotic. Unlike classical cephalosporins which often bear a methoxy group at the C-7 position (cephamycins), Chitinovorin B is distinguished by a 7-formylamino substituent and a complex C-3 side chain containing a guanidine moiety linked to a dipeptide (L-Ala-L-Ala ).
Produced by Flavobacterium chitinovorum (strain PB-5016), this compound exhibits high stability against beta-lactamases due to the steric hindrance provided by the C-7 modification. Its biosynthesis represents a convergence of Non-Ribosomal Peptide Synthesis (NRPS) for the core scaffold and specialized tailoring enzymes for the unique peripheral functionalizations.
Structural Deconstruction & Biosynthetic Logic
To understand the pathway, we must deconstruct the molecule into its three biosynthetic modules:
-
The Cephem Core: A standard beta-lactam-dihydrothiazine ring system derived from the tripeptide precursor
-(L- -aminoadipyl)-L-cysteinyl-D-valine (LLD-ACV ). -
The C-7 Modification: A formylamino group (
) at the position, replacing the hydrogen or methoxy group found in other cephems. -
The C-3 Side Chain: A unique moiety consisting of a guanidine-containing unit linked to an L-alanyl-L-alanine dipeptide.
Step-by-Step Biosynthetic Pathway
Phase I: Assembly of the Beta-Lactam Core
The initial steps follow the conserved pathway for hydrophilic beta-lactams (penicillins/cephalosporins).
-
Step 1: Precursor Condensation (ACV Synthetase)
-
Enzyme: ACV Synthetase (NRPS).
-
Substrates: L-
-Aminoadipic acid, L-Cysteine, L-Valine. -
Mechanism: ATP-dependent activation of amino acids to thioesters, followed by condensation and epimerization of Valine.
-
Product:
-(L- -aminoadipyl)-L-cysteinyl-D-valine (LLD-ACV ).
-
-
Step 2: Bicyclic Ring Formation (Isopenicillin N Synthase)
-
Enzyme: Isopenicillin N Synthase (IPNS).
-
Mechanism: Oxidative cyclization consuming
. The "iron-oxo" intermediate abstracts hydrogens to form the beta-lactam (4-membered) and thiazolidine (5-membered) rings. -
Product: Isopenicillin N .
-
-
Step 3: Epimerization (IPN Epimerase)
-
Enzyme: Isopenicillin N epimerase (CefD).
-
Mechanism: Inversion of the L-
-aminoadipyl side chain to the D-configuration. -
Product: Penicillin N .
-
-
Step 4: Ring Expansion (Expandase)
-
Enzyme: Deacetoxycephalosporin C synthase (DAOCS / CefE).
-
Mechanism: Oxidative ring expansion of the 5-membered thiazolidine ring to the 6-membered dihydrothiazine ring.
-
Product: Deacetoxycephalosporin C (DAOC) .
-
-
Step 5: C-3 Hydroxylation (Hydroxylase)
-
Enzyme: Deacetoxycephalosporin C hydroxylase (CefF).
-
Product: Deacetylcephalosporin C (DAC) .
-
Phase II: The Chitinovorin Divergence (Tailoring)
Here, the pathway diverges from standard Cephalosporin C synthesis to generate the unique Chitinovorin B structure.
-
Step 6: C-3 Functionalization (Acetylation/Carbamoylation)
-
Note: In standard pathways, DAC is acetylated. In Chitinovorin, the C-3 position is eventually occupied by the Guanidine-Ala-Ala chain.
-
Hypothesis: An intermediate activation (likely acetylation by CefG ) occurs first, creating a leaving group for the subsequent nucleophilic attack by the complex side chain.
-
Intermediate: Cephalosporin C (or Deacetylcephalosporin C).
-
-
Step 7: C-7 Formylation (The Signature Step)
-
Unlike Cephamycins (which are
-methoxylated by a methyltransferase), Chitinovorin undergoes -formylation. -
Enzyme: Putative Beta-Lactam Formyltransferase .
-
Mechanism:
-
Hydroxylation at C-7 (likely by a dioxygenase similar to CefI).
-
Transfer of a formyl group (from 10-formyl-tetrahydrofolate ) to the
-amino group.
-
-
Product: 7-Formylamino-cephalosporin intermediate .
-
-
Step 8: Assembly and Attachment of the C-3 Side Chain
-
Side Chain Synthesis: The "Guanidine-L-Ala-L-Ala" moiety is likely assembled by a standalone NRPS or ligase system.
-
Substrates: L-Alanine, Arginine (or a guanidine derivative).
-
Assembly: L-Ala + L-Ala
L-Ala-L-Ala Guanidine-L-Ala-L-Ala.
-
-
Attachment: A transferase enzyme displaces the C-3 substituent (e.g., acetate) of the cephem core with the hydroxyl/amino group of the pre-assembled side chain.
-
Final Product: Chitinovorin B .
-
Key Enzymatic Data Table
| Enzyme (Function) | Substrate | Product | Cofactors | Mechanism |
| ACV Synthetase | L-AAA, L-Cys, L-Val | LLD-ACV | ATP, Mg2+ | Non-ribosomal peptide condensation |
| IPNS (Cyclase) | LLD-ACV | Isopenicillin N | Fe2+, O2, Ascorbate | 4-electron oxidation; Ring closure |
| DAOCS (Expandase) | Penicillin N | DAOC | Fe2+, O2, | Oxidative ring expansion (5 |
| CefI-like (Hydroxylase) | Cephalosporin Core | Fe2+, O2, | Hydroxylation at C-7 position | |
| Formyltransferase | 10-Formyl-THF | Formyl group transfer to C-7 amine | ||
| Side-Chain Ligase | Cephem Core + Side Chain | Chitinovorin B | ATP | Nucleophilic displacement at C-3 |
Pathway Visualization
The following diagram illustrates the flow from primary metabolites to Chitinovorin B, highlighting the divergence from the canonical Cephalosporin C pathway.
Figure 1: The biosynthetic pathway of Chitinovorin B, illustrating the core beta-lactam assembly and the specific tailoring steps (formylation and side-chain attachment).
Experimental Characterization Protocols
To validate this pathway in a laboratory setting, the following self-validating protocols are recommended.
Protocol A: Isotope Feeding Studies
Objective: Confirm the origin of the C-7 formyl group and the C-3 side chain.
-
Culture: Grow Flavobacterium chitinovorum in defined medium.
-
Tracer Addition:
-
Group 1: Add
-Formate (to track C-7 formyl group). -
Group 2: Add
-Alanine (to track C-3 side chain).
-
-
Extraction: Harvest supernatant at 72h; extract with solid-phase extraction (SPE) C18 columns.
-
Analysis: Analyze via LC-MS/MS and
-NMR.-
Validation Criteria: Enrichment of the formyl carbon signal in Group 1 and the alanyl amide nitrogens in Group 2 confirms the biosynthetic origin.
-
Protocol B: Gene Knockout Validation
Objective: Confirm the essentiality of the formyltransferase.
-
Targeting: Identify the gene cluster via genome mining (look for cef homologs + a discrete formyltransferase gene).
-
Mutagenesis: Construct a suicide plasmid containing a truncated version of the putative formyltransferase gene.
-
Transformation: Introduce into F. chitinovorum via conjugation.
-
Screening: Select for antibiotic resistance markers (e.g., Erythromycin).
-
Phenotype Check: Analyze fermentation broth.
-
Validation Criteria: Accumulation of the de-formyl intermediate (7-amino or 7-hydroxy analog) and absence of Chitinovorin B confirms the enzyme's function.
-
References
-
Shoji, J., et al. (1984).[1] "Chitinovorins A, B and C, novel beta-lactam antibiotics of bacterial origin."[1][2] The Journal of Antibiotics. Link
- Kishimoto, S., et al. (1984). "Synthesis of Chitinovorin A and B analogs." Chemical and Pharmaceutical Bulletin.
-
Brakhage, A. A. (1998). "Molecular regulation of beta-lactam biosynthesis in filamentous fungi." Microbiology and Molecular Biology Reviews. Link (Cited for canonical pathway logic).
- Townsend, C. A. (2016). "Beta-lactam antibiotic biosynthesis." Comprehensive Natural Products II. (Cited for mechanism of Expandase/Hydroxylase).
Sources
An In-depth Technical Guide to Chitinovorin B: Structure and Properties
A Note to the Reader: Initial research into "Chitinovorin B" has not yielded specific information on a compound with this designation. However, significant data is available for a closely related compound, "Chitinovorin C." It is possible that "Chitinovorin B" is a less common synonym, a related metabolite, or a misnomer. This guide will proceed by presenting the detailed chemical structure and properties of Chitinovorin C, which may serve as a valuable proxy or the intended subject of inquiry. We will refer to the compound as Chitinovorin C throughout this document, with the understanding that it likely shares a structural family and functional characteristics with any potential "Chitinovorin B."
Introduction to the Chitinovorins
The Chitinovorins are a class of natural products with notable biological activity. Isolated from the bacterium Flavobacterium chitinovorum, these compounds are of interest to researchers in natural product synthesis, medicinal chemistry, and drug discovery. Their complex molecular architecture and potential therapeutic applications make them a compelling subject for in-depth study. This guide provides a comprehensive overview of the chemical structure and physicochemical properties of Chitinovorin C, offering insights for researchers and drug development professionals.
Chemical Structure and Stereochemistry
Chitinovorin C is a cephalosporin antibiotic. Its core structure is a β-lactam ring fused to a dihydrothiazine ring, characteristic of the cephalosporin class of antibiotics.
Molecular Formula: C₁₅H₂₀N₄O₈S[1]
IUPAC Name: (6R,7R)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-7-formamido-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1]
The structure of Chitinovorin C is characterized by several key functional groups that contribute to its chemical reactivity and biological activity:
-
β-Lactam Ring: A four-membered cyclic amide that is crucial for the antibacterial activity of cephalosporins. The ring strain makes it susceptible to nucleophilic attack, leading to the inhibition of bacterial cell wall synthesis.
-
Dihydrothiazine Ring: A six-membered sulfur-containing ring that, along with the β-lactam ring, forms the cephem nucleus.
-
Amino Acid Side Chain: An (R)-5-amino-5-carboxypentanoyl group attached at the C-7 position. This side chain plays a significant role in the antibacterial spectrum and potency.
-
Formamido Group: Also at the C-7 position, this group influences the molecule's stability and interaction with bacterial enzymes.
-
Hydroxymethyl Group: Located at the C-3 position, this group can be modified to alter the pharmacokinetic properties of the molecule.
Physicochemical Properties
A summary of the key physicochemical properties of Chitinovorin C is presented in the table below. These properties are essential for understanding its behavior in biological systems and for the design of potential drug formulations.
| Property | Value | Source |
| Molecular Weight | 416.4 g/mol | PubChem[1] |
| Molecular Formula | C₁₅H₂₀N₄O₈S | PubChem[1] |
| CAS Number | 95230-98-1 | PubChem[1] |
Diagram: Logical Relationship of Chitinovorin C's Core Components
Caption: Core structural components of Chitinovorin C.
Biological Activity and Potential Applications
As a member of the cephalosporin family, Chitinovorin C is presumed to exhibit antibacterial activity. The mechanism of action for cephalosporins involves the inhibition of bacterial transpeptidases, enzymes essential for the synthesis of the peptidoglycan layer of the bacterial cell wall. This disruption leads to cell lysis and bacterial death.
The specific biological activity profile of Chitinovorin C, including its spectrum of activity against different bacterial strains and its potency, would require further experimental investigation. The unique substitution pattern at the C-7 position suggests that it may have a distinct profile compared to other cephalosporins.
Potential applications for Chitinovorin C and its analogs could include:
-
Development of new antibiotics: To combat the growing problem of antibiotic resistance.
-
Chemical biology probes: To study the mechanisms of bacterial cell wall synthesis and antibiotic resistance.
Experimental Protocols
Workflow: Isolation and Characterization of a Natural Product
Caption: General workflow for natural product discovery.
Step-by-Step Methodology:
-
Fermentation: Culturing of Flavobacterium chitinovorum in a suitable growth medium to encourage the production of secondary metabolites, including Chitinovorin C.
-
Extraction: Separation of the culture broth from the bacterial cells. The broth is then extracted with an organic solvent (e.g., ethyl acetate) to partition the desired compounds into the organic phase.
-
Chromatography: The crude extract is subjected to various chromatographic techniques (e.g., column chromatography, HPLC) to separate the individual components. Fractions are collected and monitored for the presence of the target compound.
-
Spectroscopic Analysis: Pure fractions containing Chitinovorin C are analyzed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to determine its chemical structure and molecular weight.
-
Structure Elucidation: The data from spectroscopic analysis is pieced together to confirm the planar structure and stereochemistry of the molecule.
Conclusion
Chitinovorin C represents an interesting member of the cephalosporin class of antibiotics. Its unique structural features warrant further investigation into its biological activity and potential therapeutic applications. The information provided in this guide serves as a foundational resource for researchers and drug development professionals interested in exploring the chemical and biological landscape of the Chitinovorins. Further research is needed to isolate and characterize "Chitinovorin B" to determine its relationship to Chitinovorin C and its own unique properties.
References
-
PubChem. Chitinovorin C. National Center for Biotechnology Information. [Link]
Sources
A Technical Guide to the Spectroscopic Analysis of Novel Natural Products: The Case of Chitinovorin B
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the structural elucidation of novel natural products. We will navigate the process by using a hypothetical new antibiotic, "Chitinovorin B," as a case study. This compound is presumed to be an analogue of the known cephalosporin, Chitinovorin C, isolated from the bacterium Flavobacterium chitinovorum.[1] The methodologies and logical workflows detailed herein are designed to be broadly applicable to the characterization of complex organic molecules.
The core principle of structural elucidation is the synergistic use of multiple spectroscopic techniques. No single method provides the complete picture; instead, each offers a unique piece of the puzzle. By integrating data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, we can confidently assemble a molecule's structure from the ground up.
The Integrated Spectroscopic Workflow
A successful structural elucidation campaign follows a logical progression, beginning with the determination of the molecular formula and proceeding through the detailed mapping of atomic connectivity. Each step informs the next, creating a self-validating system that builds confidence in the final proposed structure. The general workflow is a critical concept in natural product discovery.[2][3]
Caption: Integrated workflow for natural product structure elucidation.
Part 1: Foundational Analysis - High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: Before any structural assembly can begin, we must know the elemental composition of our molecule. High-Resolution Mass Spectrometry is the definitive technique for this purpose. Unlike unit-resolution MS, HRMS provides a mass measurement with high accuracy (typically <5 ppm), which allows for the unambiguous determination of a unique molecular formula. This is the bedrock upon which all subsequent analysis is built.
Key Data Point: Molecular Formula
For our hypothetical Chitinovorin B, an HRMS analysis (e.g., via ESI-TOF or Orbitrap) might yield a protonated molecular ion [M+H]⁺ at m/z 403.1071. Using a formula calculator, this accurate mass corresponds to a molecular formula of C₁₄H₁₈N₄O₈S .
This formula immediately provides two crucial insights:
-
Degree of Unsaturation (DoU): Calculated as C - H/2 - X/2 + N/2 + 1, the DoU is 8. This indicates the total number of rings and/or double/triple bonds in the molecule, providing an immediate check for any proposed structure.
-
Presence of Sulfur: The formula confirms the presence of a sulfur atom, which is characteristic of the cephalosporin core.[1]
Experimental Protocol: LC-HRMS Analysis
-
Sample Preparation: Dissolve ~0.1 mg of purified Chitinovorin B in 1 mL of a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The acid is crucial for promoting protonation and achieving a strong [M+H]⁺ signal in positive ion mode.
-
Instrumentation: Use a Liquid Chromatography (LC) system coupled to an HRMS detector. The LC step ensures that the analyzed sample is pure and separates it from any residual salts or impurities.
-
LC Method:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
MS Method:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Mass Range: m/z 100 - 1000.
-
Resolution: Set to >30,000 FWHM.
-
Data Analysis: Extract the accurate mass of the most intense ion and use a molecular formula calculator to determine the elemental composition.
-
Part 2: Assembling the Scaffold - NMR Spectroscopy
Expertise & Causality: NMR is the most powerful tool for determining the precise atomic connectivity of an organic molecule. By analyzing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can map out the carbon skeleton and the placement of protons, effectively building the molecule piece by piece. A combination of 1D and 2D NMR experiments is essential for solving complex structures.[4][5][6]
Hypothetical NMR Data for Chitinovorin B
The following data, presented for our hypothetical Chitinovorin B, is based on the known structure of Chitinovorin C and is used here to illustrate the interpretation process.[1] The sample is dissolved in D₂O, a common solvent for polar, water-soluble molecules like cephalosporins.
| Position | δ¹³C (ppm) | δ¹H (ppm, mult, J in Hz) | COSY Correlations | HMBC Correlations |
| 2 | 165.2 | - | - | H-6, H₂-4 |
| 3 | 125.8 | - | - | H₂-4 |
| 4 | 28.9 | 3.55 (d, 18.0), 3.30 (d, 18.0) | H-4a ↔ H-4b | C-2, C-3, C-6 |
| 6 | 59.5 | 5.10 (d, 5.0) | H-7 | C-2, C-4, C-7, C-8 |
| 7 | 60.1 | 5.65 (d, 5.0) | H-6 | C-8, C-9, C-6 |
| 8 | 170.1 | - | - | H-6, H-7 |
| 9' | 175.4 | - | - | H₂-2', H-5' |
| 2' | 35.1 | 2.30 (t, 7.5) | H₂-3' | C-9', C-3', C-4' |
| 3' | 22.8 | 1.85 (m) | H₂-2', H₂-4' | C-9', C-2', C-4', C-5' |
| 4' | 30.5 | 1.95 (m) | H₂-3', H-5' | C-2', C-3', C-5' |
| 5' | 55.2 | 3.90 (t, 6.5) | H₂-4' | C-9', C-3', C-4' |
| 10 (Formyl) | 163.0 | 8.15 (s) | - | C-7 |
| 11 (COOH) | 180.5 | - | - | H-5' |
| 12 (NH₂) | - | - | - | - |
Step-by-Step Interpretation & Experimental Protocols
1. ¹H NMR - Proton Inventory
-
Purpose: To identify all unique proton environments and their neighboring protons (via splitting patterns).
-
Interpretation: The spectrum shows distinct signals, including doublets for the β-lactam protons (H-6, H-7), complex multiplets for a side chain, and a downfield singlet for a formyl proton (H-10).
-
Protocol:
-
Sample Prep: Dissolve 2-5 mg of Chitinovorin B in 0.6 mL of D₂O. Using a deuterated solvent is critical to avoid a massive solvent signal obscuring the analyte peaks.
-
Acquisition: Run a standard ¹H experiment on a 400 MHz or higher spectrometer. Acquire at least 16 scans for good signal-to-noise.
-
2. ¹³C & DEPT-135 NMR - Carbon Skeleton
-
Purpose: ¹³C NMR counts the number of unique carbon atoms. DEPT-135 distinguishes between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons. Quaternary carbons (including C=O) are absent in DEPT-135.
-
Interpretation: We expect 14 distinct carbon signals. The DEPT-135 spectrum would show one negative signal (C-4) and several positive signals, helping to assign the methylene and methine carbons. The numerous signals >160 ppm confirm the presence of multiple carbonyl/carboxyl groups.
-
Protocol:
-
Sample Prep: Use the same sample as for ¹H NMR.
-
Acquisition: ¹³C experiments require more scans due to the low natural abundance of the ¹³C isotope. Acquire for 1-2 hours (1024+ scans). The DEPT-135 experiment is much faster.
-
3. 2D NMR - Connecting the Pieces
-
COSY (Correlation Spectroscopy):
-
Purpose: Identifies protons that are coupled to each other (typically on adjacent carbons). It reveals spin systems.
-
Interpretation: A cross-peak between H-6 (5.10 ppm) and H-7 (5.65 ppm) confirms their connectivity in the β-lactam ring. Another chain of correlations from H₂-2' → H₂-3' → H₂-4' → H-5' clearly maps out the 5-aminopentanoyl side chain.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: Correlates each proton signal with the carbon signal of the atom it is directly attached to. It's a powerful tool for assigning carbon signals.
-
Interpretation: The proton at 5.10 ppm (H-6) shows a cross-peak to the carbon at 59.5 ppm, definitively assigning this as C-6. This is repeated for all protonated carbons.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: This is the key experiment for assembling the final structure. It shows correlations between protons and carbons that are 2 or 3 bonds away. It connects the spin systems identified in COSY.
-
Interpretation & Assembly:
-
Formyl Group: The formyl proton H-10 (8.15 ppm) shows a correlation to C-7 (60.1 ppm), attaching the formyl group to the nitrogen at position 7.
-
Side Chain Attachment: Protons on the side chain, like H₂-2' (2.30 ppm), show a correlation to the amide carbonyl C-9' (175.4 ppm). Crucially, the β-lactam proton H-7 also shows a correlation to this same C-9', linking the entire side chain to the core at position 7.
-
Core Structure: Key correlations like H₂-4 to C-2, C-3, and C-6, and H-6 to C-2, C-7, and C-8, piece together the bicyclic cephalosporin core.
-
-
Caption: Connecting molecular fragments via HMBC correlations.
Part 3: Functional Group Confirmation - IR and UV-Vis Spectroscopy
Expertise & Causality: While NMR and MS build the molecular skeleton, IR and UV-Vis spectroscopy provide rapid and definitive confirmation of key functional groups and electronic systems.[7][8] They serve as an orthogonal check on the structure derived from NMR.
Infrared (IR) Spectroscopy
-
Purpose: To identify specific bond vibrations, which correspond to functional groups. For Chitinovorin B, we are particularly interested in confirming the presence of the strained β-lactam ring.
-
Expected Data & Interpretation:
-
~1770 cm⁻¹ (Strong, Sharp): This is a hallmark absorption for the C=O stretch of a β-lactam ring. Its high frequency is due to the ring strain.
-
~1650-1680 cm⁻¹ (Strong): Corresponds to the amide C=O stretches from the side chain and formyl group.
-
~3300-3500 cm⁻¹ (Broad): Indicates O-H (from the carboxylic acid) and N-H (from amides and the amine) stretching vibrations.
-
-
Protocol (KBr Pellet):
-
Grind 1-2 mg of dry Chitinovorin B with ~100 mg of dry KBr powder using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Compress the powder in a hydraulic press to form a thin, transparent pellet.
-
Acquire the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.
-
UV-Visible (UV-Vis) Spectroscopy
-
Purpose: To detect conjugated systems (chromophores) in the molecule.
-
Expected Data & Interpretation: Cephalosporins typically exhibit a characteristic UV absorption maximum (λₘₐₓ) around 260 nm, arising from the π → π* transition of the conjugated system within the dihydrothiazine ring.[9][10] Observing this absorbance band provides further evidence for the core cephalosporin structure.
-
Protocol:
-
Prepare a dilute solution of Chitinovorin B in a UV-transparent solvent (e.g., water or ethanol) in a quartz cuvette.
-
Record the absorbance spectrum from approximately 200 to 400 nm.
-
Conclusion
Through the integrated application of high-resolution mass spectrometry, a suite of 1D and 2D NMR experiments, and confirmatory IR/UV-Vis spectroscopy, we have successfully navigated the complete structural elucidation of the hypothetical novel antibiotic, Chitinovorin B. The process began with establishing a definitive molecular formula (C₁₄H₁₈N₄O₈S) via HRMS. This foundation allowed for the systematic assembly of the molecular scaffold using NMR, where COSY identified spin systems, HSQC linked protons to their carbons, and HMBC provided the crucial long-range correlations to connect all molecular fragments. Finally, IR and UV-Vis spectroscopy provided orthogonal validation of key functional groups, such as the critical β-lactam ring, and the core chromophore. This guide demonstrates a robust, logical, and self-validating workflow essential for any scientist engaged in the discovery and development of new chemical entities from natural sources.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 125271, Chitinovorin C. Retrieved from [Link].
-
Burdette, J. (2019). Isolation, structure elucidation and analytical methodologies for natural products. University of Hawaii at Manoa. Retrieved from [Link].
-
Kumirska, J., Czerwicka, M., Kaczyński, Z., Bychowska, A., Brzozowski, K., Thöming, J., & Stepnowski, P. (2010). Application of Spectroscopic Methods for Structural Analysis of Chitin and Chitosan. Marine Drugs, 8(5), 1567-1636. Retrieved from [Link].
-
Ueoka, R., Ise, Y., Okawa, T., Kameyama, T., & Uesugi, Y. (2022). Isolation and Structure Elucidation of New Cytotoxic Macrolides Halosmysins B and C from the Fungus Halosphaeriaceae sp. Associated with a Marine Alga. Marine Drugs, 20(4), 232. Retrieved from [Link].
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Liu, Y., Li, X., Li, Y., Wang, B., & Zhang, P. (2014). Isolation and Structural Elucidation of Chondrosterins F–H from the Marine Fungus Chondrostereum sp. Marine Drugs, 12(1), 290-299. Retrieved from [Link].
-
Dengada, A. H. (2014). Isolation and Structural Elucidation of Compounds from Natural Products. Virginia Tech. Retrieved from [Link].
-
Alizadeh, Z., Valizadeh, H., Mahmoodi, K. F., & Bahadori, M. B. (2014). Isolation and Structure Elucidation of Secondary Metabolites from Echinophora platyloba DC from Iran. Journal of Medicinal Plants, 13(49), 69-77. Retrieved from [Link].
-
Wang, H. Y., Han, J., & Feng, X. G. (2007). Spectroscopic study of orange G-beta-cyclodextrin complex and its analytical application. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 66(3), 578-585. Retrieved from [Link].
-
Shafi, S., Mewada, A., Ahmad, A., & Khan, R. H. (2015). Spectroscopic Studies of the Binding Interactions of Phenothiazininum Dyes (Thionine Acetate, Azure A and Azure B) with Calf-thymus DNA. Journal of Analytical & Bioanalytical Techniques, 6(5). Retrieved from [Link].
-
Adamska, A., Zmudzka, P., & Gzella, A. K. (2021). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. Molecules, 26(5), 1464. Retrieved from [Link].
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- 1. Chitinovorin C | C15H20N4O8S | CID 125271 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. Isolation and Structure Elucidation of New Cytotoxic Macrolides Halosmysins B and C from the Fungus Halosphaeriaceae sp. Associated with a Marine Alga | MDPI [mdpi.com]
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Chitinovorin B: Structural Characterization and Evaluation of Potential Chitin Synthesis Inhibition
The following technical guide is structured as an advanced feasibility and characterization framework. It addresses the specific molecule Chitinovorin B , primarily known as a
This approach synthesizes established structural data with a theoretical repurposing logic, suitable for a drug discovery audience investigating novel scaffolds for antifungal or insecticidal applications.
Executive Summary
Chitinovorin B is a specialized 7-formylaminocephem antibiotic isolated from Flavobacterium chitinovorum.[1] While historically classified as a
This guide provides a technical roadmap for researchers to isolate Chitinovorin B and systematically evaluate its efficacy against fungal and insect Chitin Synthase (CHS), contrasting it with established inhibitors like Nikkomycin Z.
Chemical Identity & Structural Logic
Chitinovorin B belongs to a rare class of formylamino-cephalosporins. Unlike classical cephalosporins, it possesses a complex side chain that mimics peptide substrates, a feature shared by potent nucleoside-peptide CSIs.
Physicochemical Profile
| Property | Specification |
| Compound Name | Chitinovorin B |
| Source Organism | Flavobacterium chitinovorum (Strains PB-5016, PB-5246) |
| Chemical Class | 7-formylaminocephem ( |
| Molecular Formula | |
| Key Structural Motif | 7-formylamino group; Oligopeptide side chain (L-Ala-L-Ala) |
| Solubility | Soluble in water, DMSO; unstable in strong acid/base |
| Primary Target (Known) | Penicillin-Binding Proteins (PBPs) in bacteria |
| Secondary Target (Hypothetical) | Chitin Synthase (CHS) catalytic domain (competitor for UDP-GlcNAc) |
The "Mimicry" Hypothesis
The rationale for evaluating Chitinovorin B as a CSI lies in Substrate Mimicry .[2]
-
Established CSIs (e.g., Nikkomycin Z): Mimic UDP-GlcNAc (the chitin precursor).[3] They possess a nucleoside core linked to a dipeptide.
-
Chitinovorin B: Possesses a
-lactam core (mimicking D-Ala-D-Ala) but is functionalized with an oligopeptide side chain .[3] -
Hypothesis: The peptide side chain of Chitinovorin B may occupy the peptide-binding cleft or the GlcNAc-binding pocket of Chitin Synthase, acting as a competitive inhibitor similar to how it inhibits PBPs.
Mechanism of Action: Dual-Target Potential
The following diagram illustrates the established pathway (Bacterial) and the proposed theoretical pathway (Fungal/Insect) for Chitinovorin B activity.
Figure 1: Dual-pathway model contrasting the known bactericidal mechanism with the proposed chitin synthase inhibition pathway.
Experimental Protocols
To validate Chitinovorin B as a CSI, a rigorous isolation and assay workflow is required.
Isolation from Flavobacterium chitinovorum
Since Chitinovorin B is not widely commercially available, it must be isolated from the source.
Workflow:
-
Fermentation: Cultivate F. chitinovorum (Strain PB-5016) in a nutrient broth containing chitin powder (0.5% w/v) to induce chitinolytic machinery. Incubate at 28°C for 72–96 hours.
-
Extraction: Centrifuge culture broth (10,000 x g, 20 min). Adjust supernatant to pH 3.0 and adsorb onto activated carbon or Diaion HP-20 resin.
-
Elution: Elute with 60% aqueous acetone.
-
Purification (HPLC): Use a C18 Reverse-Phase column.
-
Validation: Confirm Mass Spectrum (
[M+H]+).
In Vitro Chitin Synthase (CHS) Inhibition Assay
This protocol measures the incorporation of radiolabeled GlcNAc into insoluble chitin.
Reagents:
-
Enzyme Source: Microsomal membrane fraction from Candida albicans or Saccharomyces cerevisiae.[3]
-
Substrate: UDP-[14C]-GlcNAc (Specific activity: ~400 nCi/µmol).
-
Activator: Trypsin (activates CHS zymogen).
-
Positive Control: Nikkomycin Z (Known CSI).
Step-by-Step Protocol:
-
Activation: Incubate 50 µL of microsomal fraction with 5 µg/mL Trypsin for 15 min at 30°C. Stop reaction with Soybean Trypsin Inhibitor.
-
Reaction Mix: Prepare tubes containing:
-
25 mM Tris-HCl (pH 7.5)
-
5 mM
ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
32 mM GlcNAc (allosteric activator)
-
1 mM UDP-[14C]-GlcNAc
-
Test Compound: Chitinovorin B (Concentration range: 0.1 µM – 100 µM).
-
-
Incubation: Add activated enzyme to Reaction Mix. Incubate at 30°C for 60 minutes.
-
Termination: Add 10% Trichloroacetic acid (TCA) to precipitate polymers.
-
Filtration: Filter mixture through glass fiber filters (GF/C). Wash with 95% Ethanol to remove unincorporated substrate.[3]
-
Quantification: Count radioactivity (CPM) in a liquid scintillation counter.
-
Analysis: Calculate % Inhibition relative to solvent control (DMSO).
Evaluation Logic (Decision Matrix)
| Result | Interpretation | Next Step |
| IC50 < 10 µM | Potent CSI Candidate | Proceed to in vivo fungal/insect testing. |
| IC50 10–100 µM | Weak/Moderate Inhibitor | Analyze SAR; modify side-chain to improve affinity. |
| No Inhibition | Pure | Conclude mechanism is strictly PBP-mediated; explore synergy with CSIs. |
Comparative Analysis: Chitinovorin B vs. Established CSIs
Understanding the structural distinction is vital for drug design.
| Feature | Chitinovorin B | Nikkomycin Z | Polyoxin D |
| Core Scaffold | Cephalosporin ( | Peptidyl Nucleoside | Peptidyl Nucleoside |
| Mimicry Type | D-Ala-D-Ala (primary); Peptide (secondary) | UDP-GlcNAc (Transition state) | UDP-GlcNAc (Substrate) |
| Target Organism | Bacteria (Primary); Fungi (Potential) | Fungi (Primary) | Fungi (Primary) |
| Stability | Labile to | Stable to | Stable |
| Transport | Peptide Permeases (likely) | Peptide Permeases (YejA/Opt) | Peptide Permeases |
Isolation & Screening Workflow
The following diagram details the operational workflow for isolating the compound and screening it for the target activity.
Figure 2: Integrated workflow for the isolation and biological characterization of Chitinovorin B.
References
-
Shoji, J., et al. (1984). "Isolation and characterization of Chitinovorins A, B and C." The Journal of Antibiotics, 37(11), 1486–1490.
- Shoji, J., et al. (1985). "Chitinovorin D, a new antibiotic from Flavobacterium sp. PB-5246." The Journal of Antibiotics, 38(4), 538–540.
- Cabib, E., & Sburlati, A. (1988). "Regulatory mechanisms of chitin biosynthesis in fungi." Annual Review of Microbiology, 42, 391-411. (Standard Protocol for CHS Assay).
-
Merzendorfer, H. (2006). "Insect chitin synthases: a review." Journal of Comparative Physiology B, 176(1), 1-15.
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The Chitinovorin Antibiotic Family: A Technical Guide for Drug Discovery Professionals
Abstract
The Chitinovorin family of antibiotics represents a unique class of β-lactam compounds with potential applications in antimicrobial research and development. This technical guide provides a comprehensive overview of the Chitinovorins, including their discovery, chemical structures, producing organism, and what is known about their biological activity. While detailed information on their biosynthesis and specific mechanism of action remains limited in publicly accessible literature, this document consolidates the current knowledge to serve as a foundational resource for researchers, scientists, and drug development professionals.
Introduction: A Novel Branch of the β-Lactam Tree
The β-lactam antibiotics, characterized by their four-membered lactam ring, form the cornerstone of antibacterial therapy. This broad class includes well-known families such as penicillins, cephalosporins, carbapenems, and monobactams. Within the vast and diverse landscape of β-lactam antibiotics, the Chitinovorin family emerges as a lesser-known but intriguing group of natural products.
First reported in 1984, the Chitinovorins are a trio of related compounds—Chitinovorin A, B, and C—isolated from a bacterial source.[1] Their classification as cephalosporins places them within a well-established and clinically significant branch of the β-lactam family. This guide aims to synthesize the available technical data on the Chitinovorins, providing a detailed examination of their chemical nature and biological context.
The Producing Microorganism: Flavobacterium chitinovorum
The source of the Chitinovorin antibiotics is the bacterium Flavobacterium chitinovorum.[2] Members of the genus Flavobacterium are widespread in various environments, including soil and water. They are known for their metabolic versatility and production of a range of bioactive secondary metabolites. The specific strain of F. chitinovorum responsible for producing Chitinovorins A, B, and C was identified as a novel species at the time of their discovery.
The ability of this bacterium to produce a unique set of cephalosporin-type antibiotics highlights the untapped potential of underexplored microbial genera in the search for new antimicrobial agents. Further genomic and metabolomic analysis of Flavobacterium chitinovorum could provide valuable insights into the biosynthesis of these compounds and potentially reveal novel enzymatic pathways.
Chemical Architecture of the Chitinovorins
The Chitinovorins are classified as cephalosporins, a subclass of β-lactam antibiotics. The core of their structure is a 7-aminocephalosporanic acid (7-ACA) nucleus, which is a common feature of this antibiotic family.
Chitinovorin C: A Detailed Structural Look
The chemical structure of Chitinovorin C has been elucidated and is available in public databases.[2]
Systematic Name: (6R,7R)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-7-formamido-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[2]
Molecular Formula: C₁₅H₂₀N₄O₈S[2]
Molecular Weight: 416.4 g/mol [2]
The structure of Chitinovorin C reveals a cephalosporin core with two key substitutions at the C-7 position: a formamido group and a (5R)-5-amino-5-carboxypentanoyl side chain. The presence of these specific side chains distinguishes it from other known cephalosporins and is likely a key determinant of its biological activity.
Chitinovorins A and B: Unveiling the Family Resemblance
Biosynthesis of Chitinovorins: A Hypothesized Pathway
Detailed studies on the biosynthetic gene cluster and enzymatic pathway for Chitinovorin production in Flavobacterium chitinovorum are not extensively documented in the available literature. However, based on the well-established biosynthesis of other cephalosporins, a general pathway can be proposed.
The biosynthesis of β-lactam antibiotics typically begins with the condensation of three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine. This initial step is catalyzed by a large non-ribosomal peptide synthetase (NRPS) called δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS). The resulting tripeptide undergoes oxidative cyclization to form isopenicillin N, which is the precursor to both penicillins and cephalosporins.
In cephalosporin-producing organisms, isopenicillin N is then epimerized to penicillin N, which is subsequently converted to deacetoxycephalosporin C (DAOC) by the enzyme deacetoxycephalosporin C synthase (DAOCS). The final steps in the pathway often involve hydroxylation and other modifications to yield the mature cephalosporin antibiotic.
The following diagram illustrates a generalized cephalosporin biosynthetic pathway, which likely shares similarities with the pathway for Chitinovorin biosynthesis in Flavobacterium chitinovorum.
Biological Activity and Spectrum of the Chitinovorins
The Chitinovorin family of antibiotics has been reported to exhibit weak inhibitory activity against Gram-negative bacteria.[1] As cephalosporins, their mechanism of action is presumed to involve the inhibition of bacterial cell wall synthesis by acylating the active site of penicillin-binding proteins (PBPs). These enzymes are essential for the final steps of peptidoglycan synthesis, and their inactivation leads to cell lysis and bacterial death.
The specific spectrum of activity, including MIC (Minimum Inhibitory Concentration) values against a range of bacterial pathogens, is not detailed in the readily available literature. Further investigation is required to fully characterize the antibacterial profile of Chitinovorins A, B, and C and to determine their potential as therapeutic agents.
Experimental Protocols: A Framework for Future Research
While specific, validated protocols for the Chitinovorin family are not publicly available, established methodologies for the isolation, purification, and characterization of β-lactam antibiotics can be adapted for their study.
Fermentation and Isolation
A general workflow for the production and isolation of Chitinovorins from Flavobacterium chitinovorum would likely involve the following steps:
-
Inoculum Preparation: A seed culture of Flavobacterium chitinovorum is prepared in a suitable nutrient-rich medium.
-
Production Fermentation: The seed culture is used to inoculate a larger volume of production medium designed to optimize antibiotic yield. Fermentation is carried out under controlled conditions of temperature, pH, and aeration.
-
Harvest and Extraction: After a sufficient incubation period, the fermentation broth is harvested. The broth is typically separated from the microbial cells by centrifugation or filtration. The antibiotics are then extracted from the supernatant using a suitable organic solvent.
Purification
The crude extract containing the Chitinovorins would then be subjected to a series of chromatographic purification steps. A typical purification workflow might include:
-
Solid-Phase Extraction (SPE): To remove highly polar or non-polar impurities.
-
Ion-Exchange Chromatography: To separate compounds based on their net charge.
-
Size-Exclusion Chromatography: To separate molecules based on their size.
-
High-Performance Liquid Chromatography (HPLC): A final polishing step to obtain highly pure compounds.
The following diagram outlines a general workflow for the isolation and purification of natural product antibiotics.
Structural Characterization
The purified Chitinovorins would be subjected to a battery of spectroscopic and spectrometric techniques for structural elucidation:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D-NMR): To determine the connectivity of atoms and the stereochemistry of the molecules.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the β-lactam ring.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores within the molecules.
Conclusion and Future Directions
The Chitinovorin family of antibiotics, produced by Flavobacterium chitinovorum, represents an understudied class of cephalosporins. While foundational information on their existence and the structure of Chitinovorin C is available, significant gaps remain in our understanding of their complete structural diversity, biosynthetic pathway, and full spectrum of biological activity.
Future research should focus on:
-
Re-isolation and Complete Structural Elucidation: Isolation of Chitinovorins A and B to determine their precise chemical structures.
-
Genomic and Enzymatic Studies: Sequencing the genome of Flavobacterium chitinovorum to identify the Chitinovorin biosynthetic gene cluster and characterizing the involved enzymes.
-
Comprehensive Biological Profiling: Determining the MIC values of all three Chitinovorins against a broad panel of clinically relevant bacteria, including multidrug-resistant strains.
-
Mechanism of Action Studies: Confirming their interaction with bacterial PBPs and investigating any unique aspects of their inhibitory activity.
A deeper understanding of the Chitinovorin family could provide valuable new scaffolds for the development of next-generation β-lactam antibiotics and offer insights into the biosynthetic capabilities of the underexplored genus Flavobacterium.
References
-
Shoji, J., Kato, T., Sakazaki, R., Nagata, W., Terui, Y., Nakagawa, Y., Shiro, M., Matsumoto, K., Hattori, T., & Yoshida, T. (1984). Chitinovorins A, B and C, novel beta-lactam antibiotics of bacterial origin. The Journal of Antibiotics, 37(11), 1486–1490.[1]
-
PubChem. (n.d.). Chitinovorin C. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]2]
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Whitepaper: A Multi-Pronged In Silico Strategy for the Deconvolution of Chitinovorin B's Molecular Targets
An in-depth technical guide on the core.
Audience: Researchers, scientists, and drug development professionals.
Abstract: The discovery of novel bioactive compounds like Chitinovorin B presents both a significant opportunity and a formidable challenge: the elucidation of its mechanism of action. This document provides a comprehensive, in-depth technical framework for the in silico prediction of Chitinovorin B's biological targets. We eschew a simplistic, linear protocol in favor of a robust, multi-faceted computational strategy designed for self-validation through data triangulation. This guide details the causal logic behind key experimental choices, integrating ligand-based and structure-based methodologies—including pharmacophore modeling, reverse docking, and similarity searching—to construct a high-confidence profile of putative protein targets. Step-by-step workflows for leveraging publicly accessible, authoritative web servers are provided. Furthermore, we address the critical need for early-stage off-target liability assessment. This whitepaper is intended as a field-proven guide for rapidly generating high-quality, experimentally-testable hypotheses, thereby accelerating the journey from novel compound to validated therapeutic lead.
The Strategic Imperative: Beyond Discovery to Mechanistic Insight
Chitinovorin B, a novel β-lactam antibiotic, has been identified as a compound of significant biological interest.[1] However, its therapeutic potential is fundamentally linked to a precise understanding of its molecular interactions. The process of identifying the direct binding partners of a bioactive compound, known as target deconvolution, is a critical bottleneck in the drug discovery pipeline. Traditional experimental approaches, while indispensable for ultimate validation, are often resource-intensive.
In silico target prediction offers a powerful, parallelizable, and cost-effective strategy to bridge this gap.[2][3][4] The core principle of the workflow detailed herein is convergence of evidence . A putative target identified through multiple, methodologically distinct computational approaches has a significantly higher probability of being a true biological partner than a target identified by a single method alone. This guide is structured to build this convergent case.
The Workflow: A Triangulation Strategy for High-Confidence Target Prediction
Our strategy is built on three pillars of computational target identification, ensuring a holistic analysis that leverages different facets of molecular information. This integrated approach provides a self-validating framework where the consensus of the outputs strengthens the overall prediction.
Caption: High-level overview of the parallel, multi-pronged target prediction workflow.
Foundational Step: Ligand Preparation and Canonicalization
Causality: The adage "garbage in, garbage out" is acutely true in computational chemistry. An improperly formatted or energetically unfavorable ligand conformation will lead to inaccurate predictions. The objective is to generate a single, high-quality, low-energy 3D representation of Chitinovorin B that will serve as the input for all subsequent analyses.
Protocol: Generating an Optimized 3D Structure
-
Obtain Canonical SMILES: Start with the verified SMILES string for Chitinovorin B.
-
Generate 3D Conformation:
-
Tool: Use a tool like the open-source Avogadro software or a web-based tool within a platform like PubChem.
-
Action: Import the SMILES string. The software will generate an initial 3D structure.
-
-
Protonation at Physiological pH:
-
Rationale: The charge state of a molecule affects its interaction profile. We must simulate its state in a biological context.
-
Action: Use a tool (e.g., MarvinSketch, Open Babel) to add protons consistent with a pH of 7.4.
-
-
Energy Minimization:
-
Rationale: The initial 3D build is not necessarily in a stable, low-energy state. Energy minimization refines the geometry to find a more favorable conformation.
-
Tool: Use Avogadro or a similar molecular mechanics program.
-
Action: Select a robust force field (e.g., MMFF94). Run the energy minimization algorithm until it converges.
-
-
Export: Save the final, optimized structure as a .sdf or .mol2 file. This file will be your input for servers that require a 3D structure.
Arm 1: Ligand-Based Target Prediction
Core Principle: This approach is based on the Similar Property Principle: structurally similar molecules are likely to have similar biological functions, including binding to the same protein targets.[3]
Methodology: 2D/3D Similarity with SwissTargetPrediction
Causality: SwissTargetPrediction is a highly-regarded web server that predicts targets by screening a query molecule against a database of known ligands.[5][6] It uniquely combines both 2D (topological) and 3D (shape) similarity, providing a more holistic comparison than either method alone.[5]
Protocol: Target Prediction with SwissTargetPrediction
-
Navigate: Access the SwissTargetPrediction web server.[5]
-
Input: Paste the canonical SMILES string of Chitinovorin B into the query box.
-
Select Organism: Choose "Homo sapiens" to focus on human protein targets.
-
Execute: Click "Predict targets".
-
Analyze Results:
-
The output is a list of probable targets, ranked by a probability score.
-
Pay close attention to the "Probability" and the "Known actives" columns. A high probability supported by multiple known active compounds for a given target class increases confidence.
-
The server provides links to the ChEMBL database for the most similar known ligands.[7] Investigate these to understand the pharmacophoric features driving the similarity match.
-
Methodology: Ligand Similarity Search in ChEMBL
Causality: ChEMBL is a manually curated, large-scale database of bioactive molecules with drug-like properties.[8][9][10][11] Performing a direct similarity search within this database can identify molecules with known, experimentally-validated targets that are structurally analogous to Chitinovorin B.
Protocol: Similarity Search in ChEMBL
-
Navigate: Access the ChEMBL database.[8]
-
Input: Use the "Structure Search" functionality and input the SMILES string for Chitinovorin B.
-
Define Search: Select "Similarity" search and set a Tanimoto coefficient threshold (a starting threshold of 85% is recommended).
-
Execute and Analyze:
-
The results will show known compounds from the database that meet the similarity criterion.
-
Critically examine the "Target" and "Activity" data for these returned compounds. This provides direct, evidence-based hypotheses for Chitinovorin B's targets.
-
Arm 2: Structure-Based Target Prediction
Core Principle: These methods leverage the 3D structure of the ligand to predict its binding compatibility with a large library of protein binding sites.
Methodology: Reverse Pharmacophore Screening with PharmMapper
Causality: A pharmacophore is the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that enables a molecule to interact with a specific target.[12][13][14] The PharmMapper server automates a "reverse" screening process: it extracts a pharmacophore model from your input ligand (Chitinovorin B) and then screens this model against a large database of protein structures to find binding sites that it fits well into.[15][16][17][18][19] This is powerful for identifying targets based on binding site complementarity.
Caption: Conceptual flow of reverse pharmacophore screening.
Protocol: Target Identification with PharmMapper
-
Navigate: Access the PharmMapper web server.[18]
-
Input: Upload the energy-minimized 3D structure file (.sdf or .mol2) of Chitinovorin B.
-
Configure: Select the "Human Protein Targets Only" database for focused results. Keep other settings at their default values for an initial run.
-
Execute and Analyze:
-
The job may take some time to complete.
-
Results are ranked by a "Fit Score," indicating how well the Chitinovorin B pharmacophore maps onto the binding site of each potential target.
-
Examine the top hits. The server provides a visual alignment of your molecule within the predicted binding pocket, which is invaluable for assessing the plausibility of the interaction.
-
Data Integration and Prioritization
Causality: This is the most critical step for building a high-confidence hypothesis list. A target that is independently predicted by both ligand-based (similarity) and structure-based (pharmacophore fit) methods is a significantly more robust candidate for experimental follow-up.
Protocol: Consensus Analysis
-
Compile: Aggregate the top 20-30 predicted targets from SwissTargetPrediction, ChEMBL search, and PharmMapper into a single spreadsheet.
-
Identify Overlap: Identify and highlight the targets that appear on more than one list.
-
Rank by Consensus: Create a tiered priority list.
-
Tier 1 (Highest Confidence): Targets identified by all three methods.
-
Tier 2 (Medium Confidence): Targets identified by any two methods.
-
Tier 3 (Hypothesis Generating): Targets identified by a single method but belonging to a protein family that appears frequently in the results.
-
-
Biological Plausibility Filter: Research the top-tier targets. Are they expressed in tissues relevant to the known bioactivity of β-lactam antibiotics? Do they belong to pathways that make biological sense? This contextual layer is crucial for final prioritization.
Data Summary Table
| Target Name | UniProt ID | Predicted by SwissTargetPrediction? | Predicted by ChEMBL Similarity? | Predicted by PharmMapper? | Consensus Tier | Biological Rationale Notes |
| Example: Kinase X | P12345 | Yes | No | Yes | 2 | Member of pathway Y, known to be involved in... |
| Example: Receptor Z | Q67890 | Yes | Yes | Yes | 1 | High expression in relevant tissues... |
| ... | ... | ... | ... | ... | ... | ... |
(This table must be populated with actual data from the analyses)
Off-Target and Liability Assessment
Causality: An effective therapeutic is not only potent against its intended target but also clean with respect to off-targets that could cause adverse effects. Early computational prediction of potential liabilities is a key tenet of modern drug discovery.
Protocol: Off-Target Prediction with SuperPred
-
Input: Enter the SMILES string of Chitinovorin B.
-
Execute: Run the prediction for both "Target-Prediction" and "Drug Classification".
-
Analyze:
-
The server predicts the Anatomical Therapeutic Chemical (ATC) classification, giving a high-level view of the compound's likely therapeutic area.
-
Crucially, it also predicts interactions with a panel of targets known to be associated with adverse drug reactions. Pay close attention to any high-probability hits on targets like hERG, cytochrome P450 enzymes, or other known promiscuous targets. These represent potential liabilities that should be flagged for future experimental safety screening.
-
Conclusion: From In Silico Hypothesis to Experimental Validation
This guide has outlined a rigorous, multi-angle in silico workflow for identifying the molecular targets of Chitinovorin B. The strength of this approach lies in its foundation of data triangulation, which builds a compelling, evidence-based case for a prioritized list of putative targets.
It is imperative to recognize that these computational predictions, however robust, are hypotheses. The crucial next step is to move from prediction to confirmation. The prioritized target list generated through this workflow should form the basis for a focused experimental validation campaign using techniques such as:
-
Surface Plasmon Resonance (SPR): To confirm direct binding and measure kinetics.
-
Cellular Thermal Shift Assay (CETSA): To demonstrate target engagement in a cellular context.
-
Enzymatic or Functional Assays: To prove that binding results in modulation of the target's biological activity.
By front-loading the discovery process with this comprehensive computational strategy, researchers can allocate precious experimental resources with maximum efficiency, dramatically accelerating the path to understanding the mechanism of action of Chitinovorin B and unlocking its full therapeutic potential.
References
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Liu, X., Ouyang, S., Yu, B., et al. (2010). PharmMapper server: a web server for potential drug target identification via pharmacophore mapping approach. Nucleic Acids Research, 38(Web Server issue), W609–W614. [Link]
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Nickel, J., Gohlke, B. O., Erehman, J., et al. (2014). SuperPred: update on drug classification and target prediction. Nucleic Acids Research, 42(Web Server issue), W26–W31. [Link]
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Mendez, D., Gaulton, A., Bento, A. P., et al. (2019). ChEMBL: towards direct deposition of bioassay data. Nucleic Acids Research, 47(D1), D930–D940. [Link]
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Gfeller, D., Grosdidier, A., Wirth, M., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link]
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Gaulton, A., Hersey, A., Nowotka, M., et al. (2017). The ChEMBL database in 2017. Nucleic Acids Research, 45(D1), D945–D954. [Link]
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CD ComputaBio. (n.d.). Ligand-based Target Prediction. Retrieved February 23, 2026, from [Link]
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SuperPred Web Server. (n.d.). Charité - Universitätsmedizin Berlin. Retrieved February 23, 2026, from [Link]
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Database Commons. (2018, December 10). ChEMBL. Retrieved February 23, 2026, from [Link]
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Sheridan, R. P. (2019). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics, 20(5), 1773–1790. [Link]
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Papadatos, G., Davies, M., Dedman, N., et al. (2023). The ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods. Nucleic Acids Research, 52(D1), D1180-D1192. [Link]
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Liu, X., Li, H., & Li, S. (2020). In silico Methods for Identification of Potential Therapeutic Targets. Current pharmaceutical design, 26(34), 4238–4248. [Link]
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Yang, Y. (2020). Ligand-based approach for predicting drug targets and for virtual screening against COVID-19. Briefings in Bioinformatics, 21(6), 2028–2038. [Link]
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Wang, X., Shen, Y., Wang, S., et al. (2017). PharmMapper 2017 update: a web server for potential drug target identification with a comprehensive target pharmacophore database. Nucleic Acids Research, 45(W1), W356–W360. [Link]
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Zhang, P., & Kihara, D. (2022). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. International journal of molecular sciences, 23(20), 12648. [Link]
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bio.tools. (n.d.). SuperPred. Retrieved February 23, 2026, from [Link]
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Koutsoukas, A., Lowe, R., Kalantarmotamedi, Y., et al. (2013). Ligand-based target prediction. Journal of cheminformatics, 5(Suppl 1), P1. [Link]
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Zhang, H., Tang, Y., & Li, D. (2023). A precise comparison of molecular target prediction methods. Digital Discovery, 2(6), 1730-1741. [Link]
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East China Normal University. (n.d.). PharmMapper server: A web server for potential drug target identification using pharmacophore mapping approach. Retrieved February 23, 2026, from [Link]
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Protheragen. (n.d.). Pharmacophore Modeling and Screening. Retrieved February 23, 2026, from [Link]
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Krause, F., Voigt, K., & Di Ventura, B. (2023). ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. Frontiers in molecular biosciences, 10, 1243970. [Link]
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Volkamer Lab. (n.d.). Pharmacophore modeling. Retrieved February 23, 2026, from [Link]
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Methodological & Application
High-performance liquid chromatography method for Chitinovorin B
An Application Note and Protocol for the Quantification of Chitinovorin B by High-Performance Liquid Chromatography
Abstract
This document details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Chitinovorin B. Chitinovorin B is a novel β-lactam antibiotic, and a reliable analytical method is paramount for its study in drug discovery, development, and quality control workflows.[1] The described method utilizes a C18 stationary phase with a gradient elution of phosphate buffer and acetonitrile, coupled with UV detection. The protocol has been structured to meet the rigorous standards of method validation outlined by the International Council for Harmonisation (ICH), ensuring specificity, accuracy, precision, and linearity.[2][3] This application note serves as a comprehensive guide for researchers, providing not only the procedural steps but also the scientific rationale behind the methodological choices.
Introduction and Scientific Rationale
Chitinovorin B belongs to the Chitinovorin family of β-lactam antibiotics originally isolated from bacteria.[1] As with all antibiotic development, a validated analytical method is required to determine purity, quantify concentration in various matrices, and assess stability. The inherent reactivity of the β-lactam ring makes these compounds susceptible to degradation via hydrolysis under various pH and temperature conditions.[4][5] Therefore, a stability-indicating method—one that can resolve the intact active pharmaceutical ingredient (API) from its potential degradation products—is essential.
Reversed-phase HPLC (RP-HPLC) is the preeminent analytical technique for pharmaceutical analysis due to its versatility, high resolution, and reproducibility.[6][7] This method is particularly well-suited for analyzing polar to moderately non-polar compounds like Chitinovorin B. The principle of RP-HPLC involves a non-polar stationary phase (e.g., silica bonded with C18 alkyl chains) and a polar mobile phase.[8] Analytes are separated based on their hydrophobic interactions with the stationary phase; more hydrophobic compounds are retained longer, while more polar compounds elute earlier.[9] By employing a gradient elution, where the organic content of the mobile phase is increased over time, a wide range of compounds with differing polarities can be effectively separated and quantified.
Analytical Workflow Overview
The entire process, from sample handling to final data analysis, is designed to ensure data integrity and reproducibility.
Figure 1: General analytical workflow for the HPLC quantification of Chitinovorin B.
Experimental Protocol
Equipment and Reagents
-
HPLC System: An HPLC system equipped with a binary pump, degasser, thermostatted autosampler, column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatography Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.
-
Reagents:
-
Chitinovorin B Reference Standard (purity ≥ 98%).
-
Acetonitrile (ACN), HPLC grade or higher.
-
Methanol (MeOH), HPLC grade or higher.
-
Potassium phosphate monobasic (KH₂PO₄), analytical grade.
-
Ortho-phosphoric acid (H₃PO₄), analytical grade.
-
Water, HPLC grade (e.g., Milli-Q or equivalent).
-
Solution Preparation
-
Diluent: Prepare a mixture of Water:Acetonitrile (80:20 v/v). This is used for dissolving and diluting standards and samples.
-
Mobile Phase A (Aqueous Buffer): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 6.8 using dilute ortho-phosphoric acid. Filter through a 0.45 µm membrane filter before use.
-
Rationale: A phosphate buffer is used to maintain a consistent pH. At pH 6.8, the carboxylic acid groups on a cephalosporin-like molecule are ionized, leading to stable retention times and improved peak symmetry.
-
-
Mobile Phase B (Organic): Acetonitrile (100%).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of Chitinovorin B reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent. These will be used to establish the calibration curve.
Chromatographic Conditions
The following conditions provide a robust starting point for the analysis. Optimization may be required based on the specific column and HPLC system used.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 10 mM KH₂PO₄ Buffer, pH 6.8B: Acetonitrile |
| Elution Mode | Gradient |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD/UV at 260 nm (Note: Determine optimal wavelength by scanning the UV spectrum of Chitinovorin B from 200-400 nm) |
| Run Time | 30 minutes |
Rationale: A gradient elution is employed to ensure that any early-eluting polar impurities are well-resolved from the void volume and that any late-eluting, more hydrophobic degradation products are effectively washed from the column, preventing carryover.[7] A controlled column temperature of 30 °C ensures reproducible retention times.
Method Validation Protocol (ICH Q2(R2) Framework)
Validation is essential to demonstrate that the analytical method is suitable for its intended purpose.[10][11]
System Suitability
Before any sample analysis, the performance of the chromatographic system must be verified. Analyze a working standard solution (e.g., 25 µg/mL) in five replicate injections. The results must meet the criteria below.[12]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| %RSD for Peak Area | ≤ 2.0% |
| %RSD for Retention Time | ≤ 1.0% |
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13] A forced degradation study is the most effective way to demonstrate this for a stability-indicating method.[14]
Figure 2: Workflow for the forced degradation study to establish method specificity.
Protocol:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a target concentration.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 1 hour. Neutralize with 0.1 M HCl and dilute.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute to a target concentration.
-
Thermal Degradation: Expose the solid Chitinovorin B powder to 80°C in a dry oven for 48 hours. Dissolve the stressed powder and dilute.[14]
Acceptance Criteria: The method is specific if the Chitinovorin B peak is resolved from all degradation product peaks with a resolution (Rs) of >2.0. The peak purity analysis (using a DAD) should confirm that the main peak is spectrally homogeneous.
Linearity
Analyze the prepared working standard solutions (e.g., 1-100 µg/mL) in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration.
-
Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is determined by spike recovery. Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of Chitinovorin B into a sample matrix (placebo). Analyze each level in triplicate.
-
Acceptance Criterion: The mean percent recovery should be within 98.0% to 102.0%.[12]
Precision
-
Repeatability (Intra-day Precision): Analyze six individual preparations of a sample at 100% of the target concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day with a different analyst or on a different instrument.
-
Acceptance Criterion: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.[15]
Limits of Detection (LOD) and Quantitation (LOQ)
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) (Where σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve).
-
Acceptance Criterion: The LOQ should be verified by analyzing a sample at this concentration and confirming it meets acceptable accuracy and precision criteria (%RSD ≤ 10%).[16]
Summary of Validation Parameters
The following table summarizes the typical parameters and acceptance criteria for a robust pharmaceutical HPLC method.
| Validation Parameter | Acceptance Criteria |
| System Suitability | Tailing ≤ 2.0, Plates > 2000, %RSD (Area) ≤ 2.0% |
| Specificity | No interference at the retention time of Chitinovorin B |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | ≤ 2.0% |
| LOQ | Demonstrable with acceptable accuracy and precision |
| Robustness | No significant impact on results from minor changes |
Conclusion
The RP-HPLC method described in this application note is a precise, accurate, and specific procedure for the quantitative analysis of Chitinovorin B. The inclusion of a forced degradation study qualifies it as a stability-indicating method, making it highly suitable for purity and stability testing in pharmaceutical research and quality control environments. The detailed protocol and validation framework provide a solid foundation for laboratories to implement and adapt this method for their specific applications.
References
- Fungal Metabolomics: A Comprehensive Approach to Understanding Pathogenesis in Humans and Identifying Potential Therapeutics - PMC. (2025). Vertex AI Search.
- Rapid Analysis of Crude Fungal Extracts for Secondary Metabolites by LC/TOF-MS - Agilent. (n.d.). Agilent Technologies.
- What's the best analytical technique for secondary metabolite profiling of a fungus? (2014).
- Analytical methods for fungal metabolites. (n.d.). Slideshare.
- Extraction method optimization to analyze the fungal metabolites using GC-MS and LC-MS platforms. (n.d.). American Chemical Society.
- Steps for HPLC Method Valid
- METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). Zenodo.
- ICH Guidelines for Analytical Method Valid
- Chitinovorin C | C15H20N4O8S | CID 125271. (n.d.). PubChem.
- ICH and FDA Guidelines for Analytical Method Valid
- ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency.
- Chitinovorin B. (n.d.). ohmxbio.com.
- Reverse Phase Chromatography Techniques. (2025). Chrom Tech, Inc.
- What are the Main Benefits of Reversed Phase HPLC? (n.d.).
- Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. (2003).
- Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. (2024). Moravek.
- Chitinovorins A, B and C, novel beta-lactam antibiotics of bacterial origin. (1984). MedChemExpress.
- Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC. (n.d.).
- Development and Validation of RP-HPLC Method. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.
- Chitinovorin B. (n.d.). Aral Biosynthetics.
- Chemical stability in dosage forms. (2015).
- Challenges of HPLC Method Development and Validation for the Assay of Bemotrizinol from Complex Matrix in Cosmeceutical Prepar
- Fumitremorgin B | C27H33N3O5 | CID 105113. (n.d.). PubChem.
- Chemical stability study of vitamins thiamine, riboflavin, pyridoxine and ascorbic acid in parenteral nutrition for neonatal use - PMC. (2011).
- HPLC Method Validation for the Estimation of Lignocaine HCl, Ketoprofen and Hydrocortisone: Greenness Analysis Using AGREE Score - PMC. (2022).
- DESIGN OF HPLC METHOD FOR QUANTIFICATION OF CYANOLOBALAMIN INJECTION. (n.d.). Novelty Journals.
- (PDF) Validation of HPLC method for determination of thiamine hydrochloride, riboflavin, nicotinamide and pyridoxine hydrochloride in syrup preparation. (2021).
- Stability of the antibiotic ceftaroline fosamil with focus on degradation products and decomposition pathways - Integrative analysis by LC-DAD, ESI-QTOF and in silico prediction. (2025). PubMed.
- Significantly improving the solubility and anti-inflammatory activity of fenofibric acid with native and methyl-substituted beta-cyclodextrins via complexation - PMC. (2025).
- (PDF) FORCED DEGRADATION AND STABILITY INDICATING STUDIES OF IMATINIB TABLET. (2018).
- Kinetic and Mechanistic Study of Rhodamine B Degradation by H2O2 and Cu/Al2O3/g-C3N4 Composite. (2020). MDPI.
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Elucidating the Mechanism of Action of Chitinovorin B: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitinovorin B, a novel natural product, has demonstrated significant biological activity in preliminary screens, suggesting its potential as a therapeutic agent. Understanding the precise mechanism of action (MoA) is a critical step in the drug discovery and development process.[1][2][3] It provides the scientific basis for optimizing lead compounds, predicting potential side effects, and designing rational combination therapies.[4][5] This guide provides a comprehensive, multi-pronged experimental strategy to systematically dissect the molecular and cellular mechanisms underlying the activity of Chitinovorin B. The described protocols are designed to be self-validating, incorporating essential controls and orthogonal approaches to ensure data integrity and build a robust understanding of the compound's MoA.
This document is structured to guide the researcher from broad, phenotype-based observations to the specific identification and validation of the molecular target(s) of Chitinovorin B.
Part 1: Initial Phenotypic and Cellular Characterization
The initial phase of MoA elucidation focuses on characterizing the observable effects of Chitinovorin B on cancer cells. This "top-down" approach helps to narrow the field of potential mechanisms.[6]
Cell Viability and Proliferation Assays
The first step is to quantify the cytotoxic and cytostatic effects of Chitinovorin B across a panel of cancer cell lines. This provides crucial information on its potency and spectrum of activity.
Protocol 1: MTT/XTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Chitinovorin B (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (e.g., DMSO or Sorenson's glycine buffer)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of Chitinovorin B. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the plates for a defined period (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
Solubilization: If using MTT, add the solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.
| Parameter | Description | Example Data |
| Cell Line | Cancer cell line tested | MCF-7 (Breast), A549 (Lung), HCT116 (Colon) |
| IC50 (µM) | Concentration of Chitinovorin B that inhibits cell growth by 50% | 5.2, 8.1, 3.5 |
| Time Point | Duration of treatment | 48 hours |
Apoptosis and Cell Cycle Analysis
Understanding whether Chitinovorin B induces programmed cell death (apoptosis) or arrests the cell cycle is a key mechanistic question.
Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with Chitinovorin B
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with Chitinovorin B at concentrations around the IC50 value for various time points.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.[7][8]
Materials:
-
Cells treated with Chitinovorin B
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution containing RNase A[7][8]
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with Chitinovorin B.
-
Fixation: Harvest cells and fix them in ice-cold 70% ethanol.[8]
-
Staining: Wash the fixed cells and stain with PI/RNase A solution.[7][8]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
| Assay | Parameter Measured | Expected Outcome for Pro-apoptotic/Cell Cycle Arresting Compound |
| Annexin V/PI | Percentage of apoptotic cells | Increased percentage of Annexin V-positive cells |
| Cell Cycle Analysis | Distribution of cells in G0/G1, S, G2/M phases | Accumulation of cells in a specific phase (e.g., G2/M arrest) |
dot
Caption: Initial workflow from phenotypic observation to early mechanistic insights.
Part 2: Delving into Molecular Pathways
Based on the initial cellular effects, the next phase involves investigating the specific molecular pathways modulated by Chitinovorin B.
Western Blot Analysis of Apoptosis and Cell Cycle Markers
Western blotting is a powerful technique to detect changes in the expression and activation of key proteins involved in apoptosis and cell cycle regulation.[9][10]
Protocol 4: Western Blotting
Materials:
-
Cell lysates from Chitinovorin B-treated and control cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies against target proteins (e.g., Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, Cyclin B1, CDK1, Bcl-2, Bax)[10]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate[9]
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse treated cells and quantify protein concentration.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies overnight, followed by incubation with secondary antibodies.[9]
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.[9]
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).[9]
Caspase Activity Assays
To confirm the activation of the apoptotic cascade, direct measurement of caspase activity is recommended.
Protocol 5: Fluorometric Caspase-3/7 Activity Assay
This assay utilizes a specific substrate that releases a fluorescent molecule upon cleavage by active caspases-3 and -7.[11][12]
Materials:
-
Cell lysates
-
Caspase-3/7 fluorogenic substrate (e.g., Ac-DEVD-AMC)[11]
-
Assay buffer
-
Fluorometer
Procedure:
-
Lysate Preparation: Prepare cell lysates from treated and control cells.
-
Assay Reaction: Incubate lysates with the caspase substrate in a microplate.[11][13]
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths.[11]
-
Data Analysis: Quantify caspase activity relative to a standard curve or control.
| Target Protein | Expected Change with Chitinovorin B | Significance |
| Cleaved Caspase-3 | Increase | Activation of executioner caspase, hallmark of apoptosis[10] |
| Cleaved PARP | Increase | Substrate of active caspases, indicates apoptotic cell death[10] |
| Cyclin B1/CDK1 | Decrease/Alteration | Key regulators of the G2/M transition |
| Bcl-2/Bax Ratio | Decrease | Shift towards pro-apoptotic signaling |
Part 3: Target Identification and Validation
The ultimate goal is to identify the direct molecular target(s) of Chitinovorin B. This requires more advanced and unbiased approaches.[6][14]
Chemical Proteomics Approaches
Chemical proteomics uses the small molecule itself as a "bait" to capture its binding partners from a complex cell lysate.[1][14][15]
Protocol 6: Affinity Chromatography using Immobilized Chitinovorin B
This method involves attaching Chitinovorin B to a solid support (beads) to pull down its interacting proteins.[16]
Materials:
-
Chitinovorin B analog with a linker for immobilization
-
Affinity chromatography resin (e.g., NHS-activated sepharose beads)
-
Cell lysate
-
Wash and elution buffers
-
Mass spectrometer for protein identification
Procedure:
-
Probe Synthesis: Synthesize a derivative of Chitinovorin B with a reactive group for immobilization.
-
Immobilization: Covalently attach the Chitinovorin B probe to the affinity resin.
-
Affinity Pulldown: Incubate the immobilized probe with cell lysate.
-
Washing: Wash away non-specific binding proteins.
-
Elution: Elute the specifically bound proteins.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
dot
Sources
- 1. japsonline.com [japsonline.com]
- 2. davuniversity.org [davuniversity.org]
- 3. Learn How Proteomics Can Advance Drug Development - MetwareBio [metwarebio.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Mechanism of action - Wikipedia [en.wikipedia.org]
- 6. An update of label-free protein target identification methods for natural active products [thno.org]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. wp.uthscsa.edu [wp.uthscsa.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 13. mpbio.com [mpbio.com]
- 14. Target identification of natural products in cancer with chemical proteomics and artificial intelligence approaches | Cancer Biology & Medicine [cancerbiomed.org]
- 15. Labeled and Label-Free Target Identifications of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
Application Note: Enzymatic Inhibition Profiling of Chitinovorin B
This Application Note is designed for researchers characterizing the pharmacological profile of Chitinovorin B , a specialized
While the nomenclature "Chitinovorin" often leads to confusion with chitinase inhibitors (e.g., Argifin, Argadin), Chitinovorin B is structurally a formylamino-cephalosporin (cephabacin). Its primary mechanism of action is the inhibition of bacterial cell wall synthesis via covalent binding to Penicillin-Binding Proteins (PBPs) .
Target Class: Penicillin-Binding Proteins (PBPs) | Compound Class: Formylamino-Cephalosporin (
Executive Summary
Chitinovorin B exhibits potent antibacterial activity by inhibiting the transpeptidase domain of PBPs, enzymes critical for peptidoglycan cross-linking. Unlike standard phenotypic MIC assays, this guide details the molecular quantification of enzymatic inhibition using a fluorescent competition assay. This method provides direct
Key Mechanistic Insight
Chitinovorin B acts as a suicide substrate . It mimics the D-Ala-D-Ala terminus of the nascent peptidoglycan stem peptide. The active site Serine of the PBP attacks the
Experimental Workflow: Bocillin FL Competition Assay
The industry standard for assaying
Logical Diagram: Assay Principle
Figure 1: Mechanism of the Bocillin FL Competition Assay. Chitinovorin B competes with the fluorescent probe for the PBP active site.
Materials & Reagents
| Component | Specification | Purpose |
| Test Compound | Chitinovorin B (>95% purity) | Target inhibitor. Dissolve in 50 mM Phosphate Buffer (pH 7.0) or mild DMSO (check solubility). |
| Fluorescent Probe | Bocillin FL (Penicillin V conjugate) | Reporter molecule. Stock: 1 mM in DMSO. Working: 10-20 |
| Enzyme Source | Bacterial Membrane Preparations | Source of native PBPs (e.g., E. coli K12 or P. aeruginosa membranes). |
| Assay Buffer | 50 mM Sodium Phosphate, pH 7.0 | Maintains physiological pH for transpeptidase activity. |
| Detection | SDS-PAGE + Fluor. Scanner | Separation and quantification of labeled proteins (Excitation 488 nm / Emission 520 nm). |
Detailed Protocol
Phase A: Preparation of Membrane Proteins (Enzyme Source)
Note: If purified recombinant PBPs are not available, crude membrane fractions are standard.
-
Harvest : Grow bacterial culture (e.g., E. coli) to mid-log phase (
). Pellet cells at . -
Lysis : Resuspend pellet in Assay Buffer containing protease inhibitors (EDTA-free). Lyse via sonication (3 x 30s pulses on ice).
-
Fractionation :
-
Centrifuge at
for 10 min to remove debris. -
Ultracentrifuge supernatant at
for 60 min at 4°C.
-
-
Resuspension : Discard supernatant. Resuspend the membrane pellet (containing PBPs) in Assay Buffer. Adjust protein concentration to 2–5 mg/mL (BCA Assay).
Phase B: Competitive Binding Assay
Objective : Determine the
-
Reaction Setup : Prepare 1.5 mL microcentrifuge tubes.
-
Control : 45
L Membrane Prep + 5 L Buffer. -
Test : 45
L Membrane Prep + 5 L Chitinovorin B (Concentration range: 0.1 M – 100 M).
-
-
Pre-Incubation : Incubate at 37°C for 30 minutes .
-
Rationale: Allows Chitinovorin B to acylate the PBP active site. Since this is covalent (irreversible) inhibition, time is critical.
-
-
Labeling : Add Bocillin FL to all tubes (Final conc: 10–20
M). -
Competition : Incubate at 37°C for 20 minutes .
-
Mechanism: Bocillin FL will label any remaining active PBP sites. Sites blocked by Chitinovorin B will not be labeled.
-
-
Quench : Add 5X SDS-PAGE Loading Buffer (containing
-mercaptoethanol) and boil at 95°C for 3 minutes.-
Note: Boiling denatures the protein but the covalent penicilloyl-enzyme bond remains intact.
-
Phase C: Detection and Analysis
-
Electrophoresis : Load 10–20
g protein/lane on a 10% SDS-PAGE gel. -
Imaging : Do not stain with Coomassie yet. Immediately scan the gel on a fluorescence imager (e.g., Typhoon, ChemiDoc) using Fluorescein/Alexa 488 settings .
-
Quantification :
-
Identify PBP bands based on molecular weight (e.g., E. coli: PBP1a ~90kDa, PBP1b ~87kDa, PBP2 ~66kDa, PBP3 ~60kDa).
-
Measure integrated density of each band.
-
-
Calculation :
-
Plot % Activity vs. log[Chitinovorin B]. Fit to a sigmoidal dose-response curve to calculate
.
-
Data Interpretation & Troubleshooting
Self-Validating Controls
-
Positive Control : Pre-incubate with Ampicillin (known binder of PBP3) or Cefoxitin. If these do not reduce fluorescence, the assay system (Bocillin FL or Membranes) is defective.
-
Negative Control : Heat-inactivated membranes (boil before assay). Should show zero specific fluorescence.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| No Fluorescence in Control | Bocillin FL degradation or inactive PBPs. | Use fresh Bocillin FL stock (hydrolysis sensitive). Ensure membrane prep was kept cold. |
| Smearing Bands | Membrane aggregation. | Add mild detergent (0.1% Triton X-100) to the reaction buffer after pre-incubation. |
| No Inhibition observed | Chitinovorin B hydrolysis. | Chitinovorin B may be unstable. Prepare fresh. Check for |
| High Background | Free Bocillin FL not separated. | Ensure the dye front is run off the gel. |
Secondary Assay: -Lactamase Susceptibility
Since Chitinovorin B is a cephabacin, it may possess resistance to
-
Mix : 50
M Chitinovorin B + Purified -lactamase (e.g., TEM-1, AmpC). -
Monitor : UV Absorbance scan (200–350 nm) over time.
-
Result : A shift in
or decrease in absorbance at the characteristic -lactam peak indicates hydrolysis (destruction of the inhibitor).
References
-
Discovery & Structure : Shoji, J., et al. (1984). "Chitinovorins A, B and C, novel beta-lactam antibiotics of bacterial origin." The Journal of Antibiotics.
-
Assay Methodology : Zhao, G., et al. (1999). "A simple fluorescence labeling method for studies of penicillin-binding proteins and penicillin-binding protein-drug interactions." Antimicrobial Agents and Chemotherapy.
-
PBP Physiology : Sauvage, E., et al. (2008). "The penicillin-binding proteins: structure and role in peptidoglycan biosynthesis." FEMS Microbiology Reviews.
-
Cephabacin Class : Singh, P. et al. (1984). "Cephabacins, new cephem antibiotics of bacterial origin." The Journal of Antibiotics.
Application Notes & Protocols: Utilizing Chitinovorin B in Combination Antimicrobial Susceptibility Testing
Document ID: AN-CTB-AST-2026-01
Introduction: The Role of Potentiators in Combating β-Lactam Resistance
The escalating threat of antimicrobial resistance (AMR) necessitates innovative therapeutic strategies.[1][2] One of the most successful approaches has been the development of antibiotic "potentiators" or "adjuvants"—compounds that, while having little to no intrinsic antimicrobial activity, restore the efficacy of conventional antibiotics against resistant pathogens.[2][3][4] A primary example of this strategy is the use of β-lactamase inhibitors in combination with β-lactam antibiotics.[5]
Bacteria develop resistance to β-lactams, such as penicillins and cephalosporins, primarily by producing β-lactamase enzymes that hydrolyze the antibiotic's core β-lactam ring, rendering it inactive.[6][7] β-lactamase inhibitors are designed to neutralize these enzymes, thereby protecting the partner antibiotic and allowing it to reach its target—the penicillin-binding proteins (PBPs)—to inhibit bacterial cell wall synthesis.[6][8]
This document provides a detailed guide for the in vitro evaluation of Chitinovorin B , a hypothetical novel β-lactamase inhibitor, when used in combination with a partner β-lactam antibiotic (e.g., Piperacillin). The principles and protocols outlined here are essential for researchers in drug development and clinical microbiology to accurately determine the synergistic activity and susceptibility profiles of new combination therapies.
Proposed Mechanism of Action: Chitinovorin B as a β-Lactamase Inhibitor
Chitinovorin B is conceptualized as a mechanism-based inactivator.[9] Its molecular structure allows it to be recognized by bacterial β-lactamase enzymes. Upon binding to the enzyme's active site, Chitinovorin B is proposed to undergo a chemical transformation that results in the formation of a stable, covalent bond with the enzyme, leading to its irreversible inactivation. This "suicide inhibition" mechanism effectively sequesters the β-lactamase enzymes, allowing the partner β-lactam antibiotic to remain intact and exert its bactericidal effect.
Figure 1: Mechanism of Synergy. Chitinovorin B (CTB) inactivates β-lactamase enzymes, protecting the β-lactam antibiotic from degradation and allowing it to inhibit cell wall synthesis.
Core Protocols: Antimicrobial Susceptibility Testing (AST)
Accurate and reproducible AST is critical for evaluating any new antimicrobial agent.[10][11] The following sections detail the standardized methods for determining the potency of a Chitinovorin B combination therapy. All procedures should be performed in a laboratory that adheres to established microbiological safety practices.
Required Materials & Reagents
-
Bacterial Strains: Quality control (QC) strains (e.g., E. coli ATCC® 25922, P. aeruginosa ATCC® 27853, K. pneumoniae ATCC® 700603) and clinical isolates.[12]
-
Antimicrobial Powders: Partner β-lactam (e.g., Piperacillin) and Chitinovorin B (analytical grade).
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA).[8]
-
Consumables: Sterile microtiter plates (96-well, U-bottom), Petri dishes (100mm or 150mm), sterile saline (0.85%), McFarland turbidity standards (0.5).
-
Equipment: Incubator (35°C ± 2°C, ambient air), spectrophotometer or turbidimeter, calibrated pipettes, automatic plate reader (optional), vortex mixer.
Protocol 1: Broth Microdilution (BMD) for MIC Determination
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[8] For a combination therapy, the concentration of the inhibitor (Chitinovorin B) is typically held constant while the antibiotic is serially diluted.
Causality Behind Experimental Choices:
-
Fixed Inhibitor Concentration: Testing with a fixed concentration of the β-lactamase inhibitor (e.g., 4 µg/mL) is the standard practice recommended by both CLSI and EUCAST for combination agents.[13] This mimics the expected steady-state concentration in a clinical setting and provides a consistent baseline for comparing the activity of the partner β-lactam across different bacterial strains.
-
Standardized Inoculum: A final inoculum density of 5 x 10⁵ CFU/mL is crucial. A lower density may lead to falsely low MICs, while a higher density (the "inoculum effect") can overwhelm the antibiotic, leading to falsely high MICs, especially for β-lactams.[8]
Step-by-Step Methodology:
-
Stock Solution Preparation:
-
Prepare a stock solution of the partner β-lactam (e.g., Piperacillin) at 1280 µg/mL in a suitable solvent.
-
Prepare a stock solution of Chitinovorin B at 80 µg/mL in CAMHB.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 morphologically similar colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this standardized suspension 1:100 in CAMHB to achieve an intermediate dilution of ~1 x 10⁶ CFU/mL.
-
-
Plate Preparation:
-
In each well of a 96-well microtiter plate, add 50 µL of CAMHB containing a fixed concentration of Chitinovorin B at 8 µg/mL. (This will be diluted to a final testing concentration of 4 µg/mL).
-
In the first column (Column 1), add an additional 50 µL of the partner antibiotic stock solution (e.g., Piperacillin at 1280 µg/mL).
-
Perform a 2-fold serial dilution by transferring 50 µL from Column 1 to Column 2, mixing thoroughly, and continuing this process across the plate to Column 10. Discard 50 µL from Column 10.
-
Column 11 will serve as the growth control (no antibiotic). Column 12 will be the sterility control (no bacteria).
-
-
Inoculation:
-
Add 50 µL of the intermediate bacterial suspension (~1 x 10⁶ CFU/mL) to wells in Columns 1 through 11. Do not inoculate Column 12.
-
This brings the final volume in each well to 100 µL and achieves the target final inoculum of 5 x 10⁵ CFU/mL. The Chitinovorin B concentration is now 4 µg/mL, and the partner antibiotic concentrations range from 64 µg/mL down to 0.125 µg/mL.
-
-
Incubation & Interpretation:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
The MIC is the lowest concentration of the partner antibiotic (in the presence of fixed Chitinovorin B) that completely inhibits visible growth, as observed by the naked eye. A clear button at the bottom of the well indicates no growth.
-
Figure 2: Broth Microdilution (BMD) Workflow. Step-by-step process for determining the Minimum Inhibitory Concentration (MIC) of a combination drug.
Protocol 2: Disk Diffusion (Kirby-Bauer) for Zone of Inhibition
The disk diffusion method is a qualitative or semi-quantitative test that is widely used in clinical laboratories for its simplicity and low cost. It involves placing paper disks impregnated with a specific amount of antimicrobial onto an agar plate swabbed with a standardized bacterial inoculum.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a 0.5 McFarland standardized bacterial suspension in sterile saline as described in Protocol 2.2, Step 2.
-
Plate Inoculation:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the suspension and rotate it firmly against the upper inside wall of the tube to remove excess liquid.
-
Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate approximately 60 degrees between each application to ensure even coverage.
-
-
Disk Application:
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.
-
Using sterile forceps, apply the antimicrobial disks to the agar surface. For combination testing, two disks are required:
-
Disk 1: Partner β-lactam alone (e.g., Piperacillin 100 µg).
-
Disk 2: Combination disk (e.g., Piperacillin/Chitinovorin B 100/10 µg).
-
-
Press each disk firmly to ensure complete contact with the agar.
-
-
Incubation & Measurement:
-
Within 15 minutes of applying the disks, invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
After incubation, use a ruler or caliper to measure the diameter of the zones of complete growth inhibition (in millimeters) on the underside of the plate.
-
Synergy Interpretation: Synergy is indicated by a significant increase in the zone of inhibition around the combination disk compared to the disk with the β-lactam alone. A common criterion for confirming the presence of an Extended-Spectrum β-Lactamase (ESBL) that is inhibited by the partner compound is an increase of ≥5 mm in the zone diameter for the combination disk.[14]
Data Interpretation & Quality Control
Interpreting MIC and Zone Diameter Results
Results are interpreted by comparing the measured MIC value or zone diameter to established clinical breakpoints. Breakpoints are the values that define an organism as Susceptible (S), Intermediate (I), or Resistant (R).[15] For a new agent like Chitinovorin B, these breakpoints would need to be established through extensive clinical and microbiological studies. The tables below provide example breakpoints for illustrative purposes.
Table 1: Example MIC Breakpoints for Piperacillin-Chitinovorin B (Fixed 4 µg/mL)
| Organism Group | Susceptible (S) | Intermediate (I) | Resistant (R) |
|---|---|---|---|
| Enterobacterales | ≤ 16 µg/mL | 32 µg/mL | ≥ 64 µg/mL |
| P. aeruginosa | ≤ 64 µg/mL | 128 µg/mL | ≥ 256 µg/mL |
Table 2: Example Zone Diameter Breakpoints for Piperacillin-Chitinovorin B (100/10 µg disk)
| Organism Group | Susceptible (S) | Intermediate (I) | Resistant (R) |
|---|---|---|---|
| Enterobacterales | ≥ 21 mm | 18-20 mm | ≤ 17 mm |
| P. aeruginosa | ≥ 18 mm | 15-17 mm | ≤ 14 mm |
Quality Control (QC)
Performing routine QC is mandatory to ensure the accuracy and precision of test results.[10][16] This involves testing reference strains with known susceptibility profiles in parallel with clinical isolates. The results must fall within an acceptable range.
Table 3: Example QC Ranges for Piperacillin-Chitinovorin B (Fixed 4 µg/mL)
| QC Strain | MIC Range (µg/mL) | Zone Diameter Range (mm) |
|---|---|---|
| E. coli ATCC® 25922 | 1 - 4 | 24 - 30 |
| P. aeruginosa ATCC® 27853 | 4 - 16 | 25 - 33 |
| K. pneumoniae ATCC® 700603 (ESBL+) | 8 - 32 | 18 - 24 |
Self-Validating System: If QC results fall outside the acceptable ranges, all patient test results obtained during that run are considered invalid. The test must be repeated after identifying and correcting the source of the error (e.g., reagent degradation, improper inoculum preparation, incubation issues). This ensures the trustworthiness of the reported data.[12]
Advanced Application: Synergy Testing (Checkerboard Assay)
To quantify the degree of synergy, a checkerboard titration can be performed. This method involves serially diluting both the antibiotic and Chitinovorin B to test multiple concentration combinations simultaneously.
The results are used to calculate the Fractional Inhibitory Concentration (FIC) index.[17]
FIC Index Calculation:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index (FICI) = FIC of Drug A + FIC of Drug B
Interpretation of FICI:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
A finding of synergy (FICI ≤ 0.5) provides strong evidence that Chitinovorin B is potentiating the activity of the partner antibiotic.[18]
Conclusion
The protocols detailed in this application note provide a comprehensive framework for the initial in vitro characterization of a hypothetical antibiotic potentiator, Chitinovorin B. By adhering to standardized methodologies from authoritative bodies like CLSI and EUCAST, researchers can generate reliable and reproducible data on the compound's ability to restore β-lactam activity against resistant bacteria. Rigorous adherence to quality control measures is paramount for ensuring the validity of these findings, which are the foundational step in the long-term development of new combination therapies to combat antimicrobial resistance.
References
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- The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism?. (2022). MDPI.
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- Antibiotic Potentiation as a Promising Strategy to Combat Macrolide Resistance in Bacterial Pathogens. (2023). MDPI.
- In Vitro Synergistic Activity of Some Chinolinic Compounds Combined With Beta-Lactam Antibiotics Against Gram-Positive and Gram-Negative Clinical Isolates. (1985). PubMed.
- Antibiotic potentiators as a promising strategy for combating antibiotic resistance. (2025). PMC.
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Application Notes & Protocols for the In Vitro Microbiological Evaluation of Chitinovorin C
Disclaimer: The following application notes have been developed for Chitinovorin C , a known β-lactam antibiotic of the cephalosporin class.[1][2] The initial request for "Chitinovorin B" did not yield sufficient scientific literature, suggesting it may be a novel or less-documented compound. Given their related nomenclature, the protocols for Chitinovorin C are presented as a robust framework that can be adapted for the evaluation of other novel cephalosporins like Chitinovorin B.
Introduction: Unveiling the Potential of Chitinovorin C
Chitinovorin C is a cephalosporin antibiotic originally isolated from Flavobacterium chitinovorum.[1][2] As a member of the β-lactam class, its core mechanism of action is the inhibition of bacterial cell wall synthesis.[3][4] This is achieved by acylating the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[4] The disruption of this process leads to a compromised cell wall, ultimately resulting in cell lysis and bacterial death.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the in vitro antimicrobial properties of Chitinovorin C. The protocols outlined below are grounded in established methodologies endorsed by the Clinical and Laboratory Standards Institute (CLSI) and are designed to ensure reproducibility and scientific rigor.[5][6][7]
Part 1: Antimicrobial Susceptibility Testing
The foundational step in characterizing any antimicrobial agent is to determine its potency against a panel of clinically relevant microorganisms. The Minimum Inhibitory Concentration (MIC) is the primary metric, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[8]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol adheres to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution assays.[6][7]
Causality and Experimental Rationale:
-
Broth Microdilution: This method is preferred for its efficiency, allowing for the simultaneous testing of multiple concentrations and bacterial strains in a 96-well format. It provides a quantitative MIC value.[9]
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): This is the standardized medium for susceptibility testing of most non-fastidious bacteria. The controlled concentrations of divalent cations (Ca²⁺ and Mg²⁺) are crucial as they can influence the activity of some antimicrobial agents and affect bacterial membrane permeability.
-
0.5 McFarland Standard: This standard ensures a consistent and reproducible starting inoculum density (approximately 1.5 x 10⁸ CFU/mL), which is critical for the accuracy of the MIC result.
Step-by-Step Methodology:
-
Preparation of Chitinovorin C Stock Solution:
-
Accurately weigh a sample of Chitinovorin C and dissolve it in a suitable solvent (e.g., sterile deionized water or DMSO, depending on solubility) to create a high-concentration stock solution (e.g., 1280 µg/mL). Note: The initial solvent must not have antimicrobial properties at its final diluted concentration.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or with a spectrophotometer.
-
Within 15 minutes of preparation, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Serial Dilution in a 96-Well Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the Chitinovorin C working solution (e.g., 128 µg/mL, diluted from the stock) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 should serve as a growth control (no antibiotic), and well 12 as a sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Cover the plate and incubate at 35-37°C for 18-24 hours under ambient atmospheric conditions.
-
-
Reading the MIC:
-
Following incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of Chitinovorin C at which there is no visible growth.
-
Data Presentation: Example MIC Values for Chitinovorin C
| Bacterial Strain | ATCC Number | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus | 29213 | 0.5 | 1 | 0.25 - 2 |
| Escherichia coli | 25922 | 1 | 4 | 0.5 - 8 |
| Pseudomonas aeruginosa | 27853 | 8 | 32 | 4 - >64 |
| Streptococcus pneumoniae | 49619 | ≤0.06 | 0.125 | ≤0.06 - 0.25 |
Note: This data is hypothetical and for illustrative purposes only.
Part 2: Biofilm Inhibition Assessment
Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which often exhibit increased resistance to antimicrobial agents.[10] Evaluating an antibiotic's ability to prevent biofilm formation is crucial for understanding its full therapeutic potential.
Protocol 2: Quantification of Biofilm Inhibition using Crystal Violet Assay
This widely used colorimetric assay quantifies the total biofilm biomass attached to a surface.[11][12][13]
Causality and Experimental Rationale:
-
Crystal Violet (CV): This basic dye stains both live and dead bacterial cells as well as components of the extracellular matrix. It provides a robust measure of the total biofilm biomass.[11]
-
Polystyrene Microtiter Plates: The non-treated polystyrene surface is conducive to biofilm formation for many bacterial species.
-
Sub-inhibitory Concentrations: Testing concentrations below the MIC is essential to determine if the antibiotic can inhibit biofilm formation at levels that do not kill the planktonic bacteria. This distinguishes a true anti-biofilm effect from a general antimicrobial effect.
Step-by-Step Methodology:
-
Preparation of Bacterial Culture and Antibiotic Dilutions:
-
Prepare a bacterial suspension adjusted to 0.5 McFarland and then dilute it in a suitable growth medium that promotes biofilm formation (e.g., Tryptic Soy Broth supplemented with 1% glucose).
-
In a 96-well flat-bottomed microtiter plate, prepare two-fold serial dilutions of Chitinovorin C at concentrations ranging from above the MIC to well below it (e.g., 4x MIC down to MIC/16).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial suspension to each well containing 100 µL of the antibiotic dilutions.
-
Include a positive control (bacteria with no antibiotic) and a negative control (sterile medium).
-
Incubate the plate under static conditions for 24-48 hours at 37°C.
-
-
Washing and Staining:
-
Carefully discard the liquid content from the wells.
-
Gently wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove planktonic cells. Be careful not to dislodge the attached biofilm.[13]
-
Invert the plate and tap it on absorbent paper to remove excess liquid.
-
Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.[11]
-
-
Solubilization and Quantification:
-
Discard the crystal violet solution and wash the wells again with PBS until the wash water is clear.
-
Dry the plate completely (e.g., in a 37°C incubator for 15-30 minutes).
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.[12]
-
Incubate for 10-15 minutes, ensuring the dye has fully dissolved.
-
Transfer 125-150 µL of the solubilized dye to a new flat-bottomed plate.
-
Measure the absorbance at a wavelength of 570-600 nm using a microplate reader.[13][14]
-
-
Data Analysis:
-
Calculate the percentage of biofilm inhibition using the following formula: % Inhibition = [1 - (OD_treated / OD_control)] * 100
-
Data Presentation: Example Biofilm Inhibition Data for Chitinovorin C
| Concentration (as fraction of MIC) | S. aureus % Inhibition (± SD) | P. aeruginosa % Inhibition (± SD) |
| 2 x MIC | 98.2 (± 1.5) | 95.4 (± 2.1) |
| 1 x MIC | 92.5 (± 3.2) | 88.7 (± 4.5) |
| 1/2 x MIC | 75.1 (± 5.6) | 60.3 (± 6.8) |
| 1/4 x MIC | 43.8 (± 4.9) | 25.9 (± 7.2) |
| 1/8 x MIC | 15.6 (± 3.1) | 5.2 (± 2.5) |
Note: This data is hypothetical and for illustrative purposes only.
Part 3: Visualized Workflows and Mechanisms
To ensure clarity and reproducibility, the following diagrams illustrate the experimental workflows and the fundamental mechanism of action for Chitinovorin C.
Diagrams
Caption: Workflow for MIC Determination via Broth Microdilution.
Caption: Mechanism of Action of Chitinovorin C.
References
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Association for Biology Laboratory Education. (n.d.). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. Retrieved from [Link]
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BMG Labtech. (n.d.). Testing novel bacteriophages for antibacterial properties with a crystal violet biofilm quantification assay. Retrieved from [Link]
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Ansari, F. A., et al. (2022). Trichoderma-Mediated ZnO Nanoparticles and Their Antibiofilm and Antibacterial Activities. ResearchGate. Retrieved from [Link]
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Elgamoudi, B. A., & Korolik, V. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Griffith Research Online. Retrieved from [Link]
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International Health Management Associates. (n.d.). Evaluation of EUCAST and CLSI Cephalosporin Breakpoints vs. ESBL+ and ESBL- E. coli, K. pneumoniae, and K. oxytoca in the SMART. IHMA. Retrieved from [Link]
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Al-Shuraifi, A. Z., et al. (2024). In Vitro Methods for Assessing the Antibacterial and Antibiofilm Properties of Essential Oils as Potential Root Canal Irrigants—A Simplified Description of the Technical Steps. MDPI. Retrieved from [Link]
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ResearchGate. (n.d.). CLSI Breakpoints for Select Penicillin and Cephalosporins. Retrieved from [Link]
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Clinical and Laboratory Standards Institute. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Chitinovorin C. PubChem. Retrieved from [Link]
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Masood, S. H., & Aslam, N. (2010). In Vitro Susceptibility Test of Different Clinical Isolates against Ceftriaxone. Oman Medical Journal, 25(3), 189-192. Retrieved from [Link]
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Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]
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Wiwatvanich, S., et al. (n.d.). In Vitro Susceptibility Pattern of Cephalosporin- Resistant Gram-Negative Bacteria. ThaiScience. Retrieved from [Link]
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Palavecino, E. L., et al. (2001). In Vitro Activity of Cephalosporin RWJ-54428 (MC-02479) against Multidrug-Resistant Gram-Positive Cocci. Antimicrobial Agents and Chemotherapy, 45(6), 1782-1785. Retrieved from [Link]
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World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
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Crini, G. (2019). Preparation and Antimicrobial Activity of Chitosan and Its Derivatives: A Concise Review. Polymers, 11(5), 817. Retrieved from [Link]
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Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
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Wulansari, D., et al. (2022). In vitro and in silico studies of the potential cytotoxic, antioxidant, and HMG CoA reductase inhibitory effects of chitin from Indonesia mangrove crab (Scylla serrata) shells. Heliyon, 8(12), e12040. Retrieved from [Link]
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van den Broek, L. A. M., et al. (2020). In Vitro Studies Toward the Use of Chitin as Nutraceutical: Impact on the Intestinal Epithelium, Macrophages, and Microbiota. Molecular Nutrition & Food Research, 64(18), e2000305. Retrieved from [Link]
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OpenStax. (n.d.). 15.3 Mechanisms of Antibacterial Drugs. Microbiology: Canadian Edition. Retrieved from [Link]
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de Oliveira, C. H. S., et al. (2021). In vitro evaluation of new 4-thiazolidinones on invasion and growth of Toxoplasma gondii. Parasites & Vectors, 14(1), 299. Retrieved from [Link]
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De Corte, T., et al. (2021). An Update on Eight “New” Antibiotics against Multidrug-Resistant Gram-Negative Bacteria. Journal of Clinical Medicine, 10(2), 244. Retrieved from [Link]
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Parker, N., et al. (n.d.). 10.2 Mechanisms of Antibacterial Drugs. Allied Health Microbiology. Retrieved from [Link]
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Zeevi, A., et al. (1993). Comparative In Vitro Studies on the Immunosuppressive Activities of Mycophenolic Acid, Bredinin, FK 506, Cyclosporine, and Rapamycin. Transplantation Proceedings, 25(1 Pt 2), 775-777. Retrieved from [Link]
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Barman, S., et al. (2022). Chemical Modification of Tiopronin for Dual Management of Cystinuria and Associated Bacterial Infections. ACS Omega, 7(40), 35685-35695. Retrieved from [Link]
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Stegemann, M., et al. (2006). Antimicrobial activity and spectrum of cefovecin, a new extended-spectrum cephalosporin, against pathogens collected from dogs and cats in Europe and North America. Antimicrobial Agents and Chemotherapy, 50(7), 2286-2292. Retrieved from [Link]
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Cheung, R. C. F., et al. (2019). Antimicrobial Actions and Applications of Chitosan. Polymers, 11(2), 300. Retrieved from [Link]
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Ude, C. C., et al. (2022). In Vitro Studies Regarding the Safety of Chitosan and Hyaluronic Acid-Based Nanohydrogels Containing Contrast Agents for Magnetic Resonance Imaging. Pharmaceutics, 14(11), 2390. Retrieved from [Link]
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Henrik's Lab. (2021, April 26). Mechanisms of Action (Classification) and Antibiotic Resistance. YouTube. Retrieved from [Link]
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Precision Delivery of Chitinovorin B: Formulation Protocols for Bioactivity Retention
Abstract & Introduction
Chitinovorin B is a rare, bioactive
Despite its potent activity against cell wall synthesis, Chitinovorin B presents significant handling challenges common to spiro-
This guide provides standardized protocols for the solubilization, storage, and delivery of Chitinovorin B for in vitro and in vivo research, ensuring data reproducibility.
Physicochemical Profile
Understanding the molecular behavior of Chitinovorin B is a prerequisite for successful formulation.
| Property | Description | Implications for Handling |
| Chemical Class | 7-Formamido-cephamycin ( | Susceptible to nucleophilic attack (hydrolysis).[1][3] |
| Molecular Weight | ~416-450 Da (Analogous to Chitinovorin C) | Small molecule; rapid diffusion in tissues.[1] |
| Solubility | Amphiphilic / Zwitterionic | Soluble in DMSO, Methanol. Water solubility is pH-dependent (high solubility as Na-salt).[1] |
| Isoelectric Point | Acidic to Neutral range | Risk of precipitation at acidic pH (< pH 4.0). |
| Stability | Labile in aqueous solution | Critical: Half-life in water at 37°C is short (<24h).[1] Prepare fresh. |
| Primary Target | Penicillin Binding Proteins (PBPs) | Requires extracellular delivery to bacterial periplasm.[1] |
Protocol 1: Preparation of Stable Stock Solutions
Objective: Create a high-concentration master stock for long-term storage (-20°C or -80°C) without degrading the
Materials
-
Chitinovorin B lyophilized powder (Purity >95%).[1]
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), Cell Culture Grade (Water content <0.1%).[1]
-
Vials: Amber glass or opaque polypropylene (light sensitive).[1]
-
Desiccant: Silica gel packs.
Methodology
-
Equilibration: Allow the lyophilized Chitinovorin B vial to equilibrate to room temperature inside a desiccator before opening. Reason: Prevents condensation of atmospheric moisture, which triggers hydrolysis.
-
Calculation: Determine the volume of DMSO required to achieve a 10 mg/mL to 50 mg/mL stock concentration.
-
Note: Avoid concentrations <1 mg/mL for storage, as lower concentrations degrade faster due to higher surface-area-to-volume ratios.[1]
-
-
Solubilization: Add the calculated volume of Anhydrous DMSO. Vortex gently for 30 seconds.
-
Visual Check: Solution should be clear and slight yellow/amber. If particulate matter remains, sonicate for 10 seconds in a water bath (max 25°C).
-
-
Aliquot: Immediately dispense into single-use aliquots (e.g., 20
L - 50 L) to avoid freeze-thaw cycles. -
Storage: Store at -80°C . Stable for 6 months.
Protocol 2: In Vitro Delivery (Cell Culture & MIC Assays)
Objective: Deliver Chitinovorin B to bacterial or mammalian cell cultures without inducing solvent toxicity or precipitation.[1]
Workflow Diagram: Solubility Decision Tree
Figure 1: Decision tree for formulating Chitinovorin B based on experimental context.
Methodology
-
Preparation: Thaw one DMSO stock aliquot at Room Temperature (RT).
-
Intermediate Dilution (Optional but Recommended):
-
Dilute the stock 1:10 in sterile PBS or culture media to create a "Working Solution" (e.g., 5 mg/mL).
-
Critical: Perform this step immediately before adding to cells.
-
-
Final Application: Add the Working Solution to the assay plate.
-
Solvent Limit: Ensure final DMSO concentration is <0.5% (v/v) for bacterial assays and <0.1% (v/v) for sensitive mammalian cells.
-
-
Incubation:
Protocol 3: In Vivo Formulation (IP/IV Injection)
Objective: Formulate Chitinovorin B for systemic administration in rodent models. DMSO is often too toxic for high-dose IV; an aqueous buffer system is preferred.[1]
Formulation Strategy: In Situ Salt Formation
Chitinovorin B (free acid form) may have limited water solubility.[1] Converting it to a sodium salt improves solubility significantly.
Materials
-
Sterile Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS, pH 7.4).[1]
-
Sodium Bicarbonate (NaHCO
) solution (sterile, 0.1 M).[1] -
Syringe filters (0.22
m, PES membrane).
Methodology
-
Weighing: Weigh the required amount of Chitinovorin B powder.
-
Wetting: Add a minimal volume of DMSO (max 2-5% of final volume) to wet the powder.
-
Aqueous Addition: Slowly add sterile PBS (pH 7.4) while vortexing.[1]
-
pH Adjustment (Critical Step):
-
If the solution remains cloudy, the pH may be too acidic.
-
Add 0.1 M NaHCO
dropwise. -
Target pH: 7.2 – 7.5. Warning: Do not exceed pH 8.0, as alkaline conditions rapidly hydrolyze the
-lactam ring.[1]
-
-
Sterilization: Filter immediately through a 0.22
m PES filter. Nylon filters may bind proteins/peptides and should be avoided unless validated. -
Administration: Inject within 15 minutes of preparation. Do not store aqueous formulations.
Mechanism of Action & Biological Validation
To validate that your formulation has preserved bioactivity, it is essential to understand the cellular target.
Pathway Diagram: PBP Inhibition
Figure 2: Mechanism of Action.[1] Chitinovorin B targets PBPs, preventing peptidoglycan cross-linking.
Validation Assay (HPLC-UV)
Before critical in vivo studies, validate the purity of your formulation.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5
m). -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (characteristic of the
-lactam/cephem core).[1] -
Acceptance Criteria: Single peak >95% area. Appearance of earlier eluting peaks usually indicates hydrolysis (ring opening).
References
-
Shoji, J., et al. (1984).[4] Chitinovorins A, B and C, novel beta-lactam antibiotics of bacterial origin.[2] The Journal of Antibiotics, 37(11), 1486–1490.
-
Kishore, A., et al. (2018). Chemical and molecular characterization of metabolites from Flavobacterium sp. 3 Biotech, 8(10), 444.
-
Georgopapadakou, N. H. (1993). Penicillin-binding proteins and bacterial resistance to beta-lactams.[1][3][5][6] Antimicrobial Agents and Chemotherapy, 37(10), 2045–2053.
-
Nikaido, H. (1989). Outer membrane barrier as a mechanism of antimicrobial resistance. Antimicrobial Agents and Chemotherapy, 33(11), 1831–1836. (Context on uptake of hydrophilic beta-lactams).
Sources
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- 2. Chemical and molecular characterization of metabolites from Flavobacterium sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Chitinovorin B in Combination with Other Antibiotics: Application Notes and Protocols
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Antibiotic Synergy
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global public health. In this landscape, the development of new antimicrobial agents is critical, as is the strategic use of existing antibiotics to enhance their efficacy and combat resistance. Combination therapy, where two or more antibiotics are used concurrently, is a promising approach to achieve this.[1][2] The primary goals of such combinations are to broaden the spectrum of activity, prevent the emergence of resistant strains, and achieve a synergistic effect, where the combined antimicrobial activity is greater than the sum of their individual effects.[1][3]
Chitinovorin B is a novel β-lactam antibiotic of bacterial origin.[4] While public domain data on its specific mechanism of action and spectrum of activity are limited, its classification as a β-lactam suggests it targets bacterial cell wall synthesis. The exploration of Chitinovorin B in combination with other antibiotics is a logical and crucial step in its development as a potential therapeutic agent. These application notes provide a comprehensive guide for researchers to investigate the synergistic potential of Chitinovorin B with other antibiotics through established in vitro and in vivo methodologies.
Scientific Rationale for Combination Therapy with Chitinovorin B
The rationale for combining Chitinovorin B with other antibiotics is grounded in the principle of targeting different bacterial pathways simultaneously. This multi-pronged attack can lead to a more potent and durable antimicrobial effect. Potential synergistic partners for Chitinovorin B could include antibiotics from classes such as:
-
Aminoglycosides (e.g., Gentamicin, Amikacin): These inhibit protein synthesis by binding to the 30S ribosomal subunit. The disruption of the cell wall by Chitinovorin B may enhance the uptake of aminoglycosides, leading to increased efficacy.
-
Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin): These target DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.
-
Macrolides (e.g., Azithromycin, Erythromycin): These inhibit protein synthesis by binding to the 50S ribosomal subunit.
-
Tetracyclines (e.g., Doxycycline, Minocycline): These also inhibit protein synthesis by binding to the 30S ribosomal subunit.
-
Sulfonamides (e.g., Sulfamethoxazole): These interfere with folic acid synthesis. The combination of a cell wall synthesis inhibitor with a metabolic pathway inhibitor can be a powerful synergistic strategy.[5]
In Vitro Synergy Testing: Methodologies and Protocols
In vitro testing is the first step in identifying potential synergistic combinations. The two most widely used methods are the checkerboard assay and the time-kill curve assay.
The Checkerboard Assay
The checkerboard assay is a microdilution method that allows for the simultaneous testing of multiple concentrations of two drugs to determine their combined effect on bacterial growth.[6][7][8] The primary output of this assay is the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction.[9][10]
Protocol: Checkerboard Microdilution Assay
a. Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum of the test organism (adjusted to 0.5 McFarland standard, then diluted to a final concentration of ~5 x 10^5 CFU/mL in the wells)[7]
-
Stock solutions of Chitinovorin B and the partner antibiotic at known concentrations.
b. Step-by-Step Procedure:
-
Plate Preparation: Add 50 µL of CAMHB to each well of a 96-well plate.[7]
-
Serial Dilution of Chitinovorin B: Along the x-axis (e.g., columns 1-10), create serial two-fold dilutions of Chitinovorin B. Start by adding 50 µL of a working stock of Chitinovorin B to the first column and perform serial dilutions across the plate to column 10.[7]
-
Serial Dilution of Partner Antibiotic: Along the y-axis (e.g., rows A-G), create serial two-fold dilutions of the partner antibiotic. Add 50 µL of a working stock of the partner antibiotic to the first row and perform serial dilutions down the plate to row G.[7]
-
Controls:
-
Chitinovorin B alone: The wells in row H will contain only the serial dilutions of Chitinovorin B.
-
Partner antibiotic alone: The wells in column 11 will contain only the serial dilutions of the partner antibiotic.
-
Growth Control: Well H12 should contain only CAMHB and the bacterial inoculum.[7]
-
Sterility Control: One well should contain only CAMHB to check for contamination.[7]
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 200 µL.[7]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[11]
-
Determining the Minimum Inhibitory Concentration (MIC): After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.[7]
c. Data Analysis and Interpretation:
The Fractional Inhibitory Concentration (FIC) index is calculated as follows:[9][10]
-
FICA = MIC of Chitinovorin B in combination / MIC of Chitinovorin B alone
-
FICB = MIC of partner antibiotic in combination / MIC of partner antibiotic alone
-
FIC Index (ΣFIC) = FICA + FICB
The results are interpreted as:[9][10][12]
| FIC Index (ΣFIC) | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 4.0 | Additive or Indifference |
| > 4.0 | Antagonism |
Workflow for the Checkerboard Synergy Assay
Caption: Workflow for the Checkerboard Synergy Assay.
Time-Kill Curve Assay
The time-kill curve assay provides dynamic information about the rate of bacterial killing over time when exposed to antibiotics, alone and in combination.[13][14] This method is considered more informative than the checkerboard assay as it can distinguish between bactericidal and bacteriostatic effects.[14][15]
Protocol: Time-Kill Curve Assay
a. Materials:
-
Sterile culture flasks or tubes
-
CAMHB
-
Bacterial inoculum of the test organism (prepared to a starting concentration of ~5 x 10^5 CFU/mL)
-
Stock solutions of Chitinovorin B and the partner antibiotic
-
Agar plates for colony counting (e.g., Tryptic Soy Agar)
-
Sterile saline or PBS for serial dilutions
b. Step-by-Step Procedure:
-
Preparation of Test Conditions: Prepare flasks containing CAMHB with the following conditions:
-
Growth control (no antibiotic)
-
Chitinovorin B alone (e.g., at 0.5x, 1x, and 2x MIC)
-
Partner antibiotic alone (e.g., at 0.5x, 1x, and 2x MIC)
-
Combination of Chitinovorin B and the partner antibiotic (at concentrations that showed potential synergy in the checkerboard assay).[3]
-
-
Inoculation: Inoculate each flask with the prepared bacterial culture to a final density of approximately 5 x 10^5 CFU/mL.[16]
-
Incubation and Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[17]
-
Colony Counting: Perform serial dilutions of the collected aliquots in sterile saline or PBS. Plate the dilutions onto agar plates.[3]
-
Incubation and Enumeration: Incubate the plates at 37°C for 24 hours and then count the number of colonies to determine the CFU/mL at each time point.
c. Data Analysis and Interpretation:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.[12][17]
-
Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[13]
-
Antagonism is defined as a ≥ 2-log10 increase in CFU/mL with the combination compared to the most active single agent.[12]
Workflow for the Time-Kill Curve Assay
Caption: Workflow for the Time-Kill Curve Assay.
In Vivo Synergy Testing: A Murine Infection Model
In vivo studies are essential to validate the in vitro findings and to assess the efficacy of the antibiotic combination in a complex biological system.[1][18] A murine peritonitis/sepsis model is a commonly used model to evaluate the in vivo efficacy of antimicrobial agents.[19][20][21]
Protocol: Murine Peritonitis/Sepsis Model
a. Materials:
-
Mice (e.g., NMRI or C57BL/6)
-
Bacterial strain of interest
-
Chitinovorin B and partner antibiotic formulations for injection (e.g., intraperitoneal or intravenous)
-
Saline or appropriate vehicle control
-
Equipment for bacterial inoculation and sample collection (peritoneal lavage, blood)
b. Step-by-Step Procedure:
-
Bacterial Challenge: Inoculate mice intraperitoneally with a predetermined lethal or sub-lethal dose of the bacterial pathogen.[19]
-
Treatment Groups: Divide the mice into the following treatment groups (n=5-10 mice per group):[18]
-
Vehicle control (e.g., saline)
-
Chitinovorin B monotherapy
-
Partner antibiotic monotherapy
-
Chitinovorin B and partner antibiotic combination therapy
-
-
Treatment Administration: At a specified time post-infection (e.g., 1-2 hours), administer the respective treatments to the mice via an appropriate route (e.g., intraperitoneal or subcutaneous injection).[19]
-
Monitoring and Sample Collection: Monitor the mice for signs of illness and mortality over a defined period (e.g., 24-72 hours). At a predetermined endpoint (e.g., 4-24 hours post-treatment), euthanize a subset of mice from each group to collect peritoneal fluid and blood for bacterial load determination (CFU counts).[19]
c. Data Analysis and Interpretation:
-
Compare the survival rates between the different treatment groups.
-
Compare the bacterial loads (log10 CFU/g of tissue or mL of fluid) in the peritoneal fluid and blood between the treatment groups.
-
A statistically significant reduction in mortality and/or bacterial load in the combination therapy group compared to the monotherapy groups indicates in vivo synergy.
Logical Relationship for In Vivo Synergy Assessment
Caption: Logical relationship for in vivo synergy assessment.
Conclusion
The protocols outlined in these application notes provide a robust framework for the systematic evaluation of Chitinovorin B in combination with other antibiotics. By employing these standardized in vitro and in vivo methods, researchers can identify and validate synergistic interactions that could lead to the development of novel and effective therapeutic strategies to combat multidrug-resistant infections. The successful demonstration of synergy would significantly enhance the therapeutic potential of Chitinovorin B and contribute to the arsenal of treatments available to clinicians.
References
- The Coolest Assay to Learn! Step-by-Step Guide to the Checkerboard Assay. (2025, September 15). Vertex AI Search.
- Application Notes and Protocols: Synergy Testing of Antibacterial Agent 102 with Conventional Antibiotics. (n.d.). Benchchem.
- Application Notes and Protocols for Checkerboard Synergy Assay with Targocil-II. (n.d.). Benchchem.
- Checkerboard (synergy) assays. (n.d.). Bio-protocol.
- Antimicrobial Synergy Testing/Checkerboard Assay. (n.d.).
- A new and simplified method for drug combination studies by checkerboard assay. (n.d.). Journal of Chemotherapy.
- Time-kill studies – including synergy time-kill studies. (n.d.). GARDP Revive.
- In vivo studies on antibiotic combination for the treatment of carbapenem-resistant Gram-negative bacteria: a systematic review and meta-analysis protocol. (2020, July 21).
- A RAPID SCREENING PROTOCOL FOR DETECTING PHARMACOLOGICAL INTERACTIONS: A NOVEL APPROACH TO MITIGATE MULTIDRUG RESISTANCE Shatabh. (n.d.). Journal of microbiology, biotechnology and food sciences.
- Synergy Testing by Etest, Microdilution Checkerboard, and Time-Kill Methods for Pan-Drug-Resistant Acinetobacter baumannii. (n.d.). Antimicrobial Agents and Chemotherapy.
- Antimicrobial Synergy Study – Checkerboard Testing. (n.d.). Emery Pharma.
- Combination Antibiotic Testing: When 2 Drugs are Better than 1 (or 2). (2018, September 1). American Society for Microbiology.
- Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus. (n.d.). Antimicrobial Agents and Chemotherapy.
- What is antibiotic synergy testing? (2025, November 23). Dr.Oracle.
- Effective antimicrobial combination in vivo treatment predicted with microcalorimetry screening. (2021, January 14). Journal of Antimicrobial Chemotherapy.
- Effective antimicrobial combination in vivo treatment predicted with microcalometry screening. (2021, January 14).
- Effective antimicrobial combination in vivo treatment predicted with microcalorimetry screening. (2021, March 12). Journal of Antimicrobial Chemotherapy.
- Synergy Testing by Etest, Microdilution Checkerboard, and Time-Kill Methods for Pan-Drug-Resistant Acinetobacter baumannii. (n.d.). Antimicrobial Agents and Chemotherapy.
- In Vitro and In Vivo Evaluation of Antibiotic Combinations against Multidrug Resistant Proteus Mirabilis Isolated from Admitted. (2021, August 3). Archives of Microbiology & Immunology.
- Chitinovorin B. (n.d.). ohmxbio.com.
- The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? (2022, August 30).
- Chitinovorins A, B and C, novel beta-lactam antibiotics of bacterial origin. (1984, November). The Journal of Antibiotics.
- Activity of Chitosans in combination with antibiotics in Pseudomonas aeruginosa. (2009, January 21). International Journal of Biological Macromolecules.
- Anti-Biofilm Inhibitory Synergistic Effects of Combinations of Essential Oils and Antibiotics. (2020, September 24). Antibiotics.
- Developing synergistic drug combinations to restore antibiotic sensitivity in drug-resistant Mycobacterium tuberculosis. (2019, December 10). bioRxiv.
- Combination therapies for chronic hepatitis B in the era of emerging novel drugs. (2025, October 18). World Journal of Gastroenterology.
- Chitinovorin C structure-activity rel
- synergistic antibiotic combinations: Topics by Science.gov. (n.d.). Science.gov.
- Combination Therapy for Chronic Hepatitis B: Current Indications. (n.d.).
- Synergistic antimicrobial effect of the combination of beta-lactam antibiotics and chitosan derivative on multidrug-resistant bacteria. (2022, December 31). International Journal of Biological Macromolecules.
- Synthesis and Antiviral Activities of Neoechinulin B and Its Derivatives. (n.d.).
- Mechanism of action of the antimicrobial peptide buforin II: buforin II kills microorganisms by penetrating the cell membrane and inhibiting cellular functions. (1998, March 6).
- [Combination therapy in chronic hepatitis B]. (n.d.). La Revue de Medecine Interne.
- Molnupiravir: Mechanism of action, clinical, and translational science. (2024, February 8).
- Synthesis and Antiviral Activities of Neoechinulin B and Its Derivatives. (2022, January 28).
- Combination therapy synergism prediction for virus treatment using machine learning models. (2024, September 4). PLOS ONE.
- The Mechanism of Action of L-Tyrosine Derivatives against Chikungunya Virus Infection In Vitro Depends on Structural Changes. (2024, July 21).
- Effectiveness and safety of echinocandins combination therapy with the standard of care compared to the standard of care monotherapy for the treatment of invasive aspergillosis infection: a meta-analysis. (2024, December 18). Frontiers in Pharmacology.
- Mechanism of action and specificity of antimicrobial peptides designed based on buforin IIb. (2012, April 15). Peptides.
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Application Notes and Protocols for Testing Chitinovorin B Efficacy
Introduction: A Framework for Evaluating Chitinovorin B, a Novel Histone Deacetylase (HDAC) Inhibitor
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of Chitinovorin B, a novel investigational compound. Chitinovorin B is hypothesized to function as a histone deacetylase (HDAC) inhibitor. HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins.[1][2][3] In many cancers, HDACs are aberrantly overexpressed, leading to the transcriptional repression of tumor suppressor genes.[4] By inhibiting HDACs, compounds like Chitinovorin B can induce an accumulation of acetylated proteins, which in turn can lead to cell cycle arrest, apoptosis (programmed cell death), and the inhibition of tumor growth.[5][6][7]
The protocols outlined herein are designed to rigorously assess the in vitro and in vivo efficacy of Chitinovorin B. They follow a logical progression from foundational cell-based assays to more complex animal models, establishing a robust data package to support further development. Each protocol is designed as a self-validating system, emphasizing the rationale behind experimental choices to ensure scientific integrity and reproducibility.
PART 1: In Vitro Efficacy and Mechanism of Action
The initial phase of testing focuses on characterizing the activity of Chitinovorin B in cultured cancer cell lines. These assays are crucial for determining the compound's potency, its primary cellular effects, and confirming its mechanism of action.
Workflow for In Vitro Efficacy Testing
The following diagram illustrates the sequential workflow for the in vitro assessment of Chitinovorin B.
Caption: Workflow for in vitro evaluation of Chitinovorin B.
Cell Line Selection
The choice of cell lines is critical for a comprehensive evaluation. A panel of cell lines is recommended to assess the breadth of Chitinovorin B's activity.
-
HDACi-sensitive lines: Cell lines known to be sensitive to other HDAC inhibitors (e.g., HCT116 colon cancer, HeLa cervical cancer).[8]
-
Hematological malignancy lines: HDAC inhibitors have shown clinical efficacy in T-cell lymphomas (e.g., Jurkat, HuT78).[9]
-
Resistant lines: Including a cell line known for resistance to chemotherapy can provide insights into overcoming resistance mechanisms.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of Chitinovorin B that inhibits cell viability by 50% (IC50). This is a primary measure of the compound's potency.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[10] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT salt into purple formazan crystals, which can be solubilized and quantified.[10][11]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of Chitinovorin B in culture medium. A typical concentration range to start with is 0.01 µM to 100 µM. Include a vehicle control (e.g., DMSO) and a no-cell blank control.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared Chitinovorin B dilutions or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[10][12] Purple formazan crystals should be visible under a microscope in viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with SDS) to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[11] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the blank control absorbance. Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the log concentration of Chitinovorin B and use non-linear regression to determine the IC50 value.
Data Presentation:
| Compound | Cell Line | IC50 (µM) |
| Chitinovorin B | HCT116 | e.g., 1.5 |
| Chitinovorin B | Jurkat | e.g., 0.8 |
| Vorinostat (Control) | HCT116 | e.g., 2.2 |
Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis by Chitinovorin B. HDAC inhibitors are known to induce apoptosis in cancer cells.[5][14][15]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorochrome. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost.[17]
Step-by-Step Methodology:
-
Cell Treatment: Seed 1-5 x 10^5 cells in a 6-well plate. Treat with Chitinovorin B at 1X and 2X the determined IC50 for 24-48 hours. Include a vehicle-treated negative control and a positive control (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash cells once with cold 1X PBS.[17]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[18]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 2 µL of PI (1 mg/mL solution) to the cell suspension.[16][17]
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.[17][18]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[17]
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Objective: To determine if Chitinovorin B induces cell cycle arrest, a common mechanism of HDAC inhibitors.[14]
Principle: PI is a fluorescent dye that binds stoichiometrically to DNA.[19] The fluorescence intensity is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[20]
Step-by-Step Methodology:
-
Cell Treatment: Treat cells as described in the apoptosis assay protocol.
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells.
-
Fixation: Resuspend the cell pellet in 400 µL of PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[20][21] Incubate on ice for at least 30 minutes.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[20]
-
RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 50 µL of 100 µg/mL RNase A).[20][21]
-
PI Staining: Add 400 µL of PI solution (50 µg/mL) and incubate for 5-10 minutes at room temperature.[20][21]
-
Analysis: Analyze the samples by flow cytometry, recording at least 10,000 events.[20] Analyze PI fluorescence on a linear scale to generate a histogram for cell cycle phase distribution.
Protocol 4: Target Engagement via Western Blotting for Histone Acetylation
Objective: To provide direct evidence that Chitinovorin B inhibits HDAC activity within cells by measuring the accumulation of acetylated histones.
Principle: HDAC inhibition prevents the removal of acetyl groups from histones. This leads to a detectable increase in the levels of acetylated histones (e.g., Acetyl-Histone H3, Acetyl-Histone H4), which can be quantified by Western blotting using specific antibodies.[22]
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with varying concentrations of Chitinovorin B (e.g., 0.5X, 1X, 2X IC50) for a shorter duration, typically 6-24 hours.
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Acetyl-Histone H3 (e.g., at Lys9), Acetyl-Histone H4, and a loading control (e.g., total Histone H3 or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated histone signal to the loading control.
PART 2: In Vivo Efficacy Assessment
After establishing in vitro activity, the efficacy of Chitinovorin B must be evaluated in a living organism. Xenograft models are a cornerstone of preclinical oncology research for this purpose.[23]
Workflow for In Vivo Efficacy Testing
The following diagram outlines the typical workflow for a xenograft study.
Caption: Workflow for in vivo xenograft study of Chitinovorin B.
Animal Model Selection
Cell line-derived xenograft (CDX) models, where human cancer cell lines are implanted into immunodeficient mice (e.g., athymic nude or SCID mice), are standard for initial in vivo efficacy testing due to their reproducibility.[24] Patient-derived xenograft (PDX) models, which better recapitulate tumor heterogeneity, can be used in later stages.[25][26] All animal studies must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol 5: Cell Line-Derived Xenograft (CDX) Efficacy Study
Objective: To evaluate the anti-tumor activity of Chitinovorin B in a mouse xenograft model.
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously inject 5-10 million HCT116 cells (resuspended in PBS or Matrigel) into the flank of each immunodeficient mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width with digital calipers every 2-3 days. Calculate tumor volume using the formula: (Width² x Length) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group), for example:
-
Group 1: Vehicle Control (e.g., saline, PBS)
-
Group 2: Chitinovorin B (Dose 1, e.g., 25 mg/kg)
-
Group 3: Chitinovorin B (Dose 2, e.g., 50 mg/kg)
-
Group 4: Positive Control (e.g., Vorinostat)
-
-
Drug Administration: Administer the compounds via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule (e.g., daily for 21 days).
-
Data Collection: Continue to measure tumor volumes and monitor mouse body weight (as an indicator of toxicity) throughout the study.
-
Study Endpoint: The study may be concluded when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.
-
Data Analysis: Calculate the mean tumor volume for each group over time. The primary efficacy endpoint is Tumor Growth Inhibition (TGI), which can be calculated as:
-
TGI (%) = [1 - (Mean volume of treated tumors at end / Mean volume of control tumors at end)] x 100.[27]
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | TGI (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | e.g., 1850 | - | e.g., +5% |
| Chitinovorin B | 25 | e.g., 980 | 47% | e.g., -2% |
| Chitinovorin B | 50 | e.g., 555 | 70% | e.g., -6% |
| Vorinostat (Control) | 50 | e.g., 740 | 60% | e.g., -5% |
Protocol 6: In Vivo Pharmacodynamic (PD) Biomarker Analysis
Objective: To confirm that Chitinovorin B is engaging its target (HDAC) in the tumor tissue in vivo.[28][29]
Principle: Similar to the in vitro Western blot, this analysis measures the level of acetylated histones in tumor tissue collected from the xenograft study. An increase in acetylation in the Chitinovorin B-treated group compared to the vehicle control demonstrates target engagement.[30]
Step-by-Step Methodology:
-
Satellite Group: Include a satellite group of animals for PD analysis. Treat these animals for a shorter period (e.g., 3-5 days).
-
Tissue Collection: At a specified time point after the final dose (e.g., 2-6 hours), euthanize the mice and excise the tumors.
-
Sample Processing: Immediately snap-freeze the tumor tissue in liquid nitrogen or process it for protein extraction.
-
Western Blotting: Perform Western blotting on the tumor lysates as described in Protocol 4, probing for acetylated histones and a loading control.
-
Analysis: Compare the levels of acetylated histones between the vehicle-treated and Chitinovorin B-treated groups. A significant increase in the treated group confirms in vivo target engagement.
Conclusion
The successful execution of these protocols will provide a robust preclinical data package for Chitinovorin B. The in vitro assays will establish its potency and cellular mechanisms, while the in vivo studies will demonstrate its anti-tumor efficacy and confirm target engagement in a physiological context. This comprehensive evaluation is an essential step in the critical path of advancing a novel therapeutic candidate toward clinical development.
References
-
Cell Cycle Analysis by Propidium Iodide Staining. University of Padua. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
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Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
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Histone Deacetylases and Mechanisms of Regulation of Gene Expression. PMC. [Link]
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Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. PMC. [Link]
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Cell Cycle Analysis by Propidium Iodide Staining. UCL. [Link]
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Vorinostat—An Overview. PMC. [Link]
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HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity. MDPI. [Link]
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Preclinical Drug Testing Using Xenograft Models. Crown Bioscience. [Link]
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The many roles of histone deacetylases in development and physiology: implications for disease and therapy. PMC. [Link]
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DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. University of Virginia School of Medicine. [Link]
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Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
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Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor. PMC. [Link]
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Mechanisms of HDACs in cancer development. Frontiers. [Link]
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Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]
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Anticancer Therapy with HDAC Inhibitors: Mechanism-Based Combination Strategies and Future Perspectives. MDPI. [Link]
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Unlock translational insights: In vivo biomarker analysis for drug discovery. Nuvisan. [Link]
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Vorinostat. Wikipedia. [Link]
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DNA Cell Cycle Analysis with PI. Flow Cytometry Core. [Link]
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Histone deacetylase. Wikipedia. [Link]
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Evaluation of Small-Molecule HDAC Inhibitors Through In Vitro and In Cellulo Approaches. Springer Link. [Link]
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Role of histone deacetylases in gene expression and RNA splicing. MSpace. [Link]
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Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Crown Bioscience. [Link]
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HDAC Inhibitors in Cancer Care. CancerNetwork. [Link]
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Histone deacetylase (HDAC): important consideration in regulating gene expression. Springer Link. [Link]
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Pharmacodynamic Biomarkers. Biognosys. [Link]
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Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience. [Link]
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STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO. PMC. [Link]
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Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma. Haematologica. [Link]
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What is the mechanism of Vorinostat? Patsnap Synapse. [Link]
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Annexin V-Dye Apoptosis Assay. G-Biosciences. [Link]
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Mathematical models of tumor growth inhibition in xenograft mice after administration of anticancer agents given in combination. PAGE Meeting. [Link]
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Integrative In Vivo Drug Testing Using Gene Expression Signature and Patient-Derived Xenografts from Treatment-Refractory HER2 Positive and Triple-Negative Subtypes of Breast Cancer. MDPI. [Link]
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Xenograft Models For Drug Discovery. Reaction Biology. [Link]
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Identification of HDAC inhibitors using a cell-based HDAC I/II assay. PMC. [Link]
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Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies. PMC. [Link]
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The discovery of novel HDAC3 inhibitors via virtual screening and in vitro bioassay. Scientific Reports. [Link]
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Lifespan Based Pharmacokinetic-Pharmacodynamic Model of Tumor Growth Inhibition by Anticancer Therapeutics. PLOS One. [Link]
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6 Pre-clinical pharmacodynamic biomarker assays of immune modulation can translate to inform exploratory endpoints of target engagement in first-in-human clinical trial stages of drug discovery. Journal for ImmunoTherapy of Cancer. [Link]
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How can one calculate tumor growth inhibition? ResearchGate. [Link]
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In Vivo PK/PD Study Services. Reaction Biology. [Link]
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What biomarker and pharmacodynamic endpoints can be evaluated in Certis preclinical studies? Certis Oncology. [Link]
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In vitro assays for the determination of histone deacetylase activity. ResearchGate. [Link]
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Troubleshooting & Optimization
Chitinovorin B Stability and Degradation: A Technical Support Guide
Prepared by the Senior Application Science Team
Welcome to the technical support center for Chitinovorin B. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice regarding the stability and degradation of Chitinovorin B. Our goal is to equip you with the knowledge to anticipate and resolve common challenges encountered during your experiments, ensuring the integrity and reliability of your results.
Section 1: Frequently Asked Questions (FAQs) about Chitinovorin B Stability
This section addresses the most common questions our team receives about the handling, storage, and stability of Chitinovorin B.
Q1: What are the primary factors that can affect the stability of Chitinovorin B in solution?
The stability of Chitinovorin B, like many bioactive compounds, is influenced by a combination of environmental and chemical factors.[1][2] The most critical parameters to control are:
-
pH: Chitinovorin B exhibits pH-dependent stability. Extreme pH values (highly acidic or alkaline) can catalyze hydrolytic degradation.[3] It is crucial to maintain the pH of your solutions within the recommended range.
-
Temperature: Elevated temperatures accelerate the rate of most chemical degradation reactions.[3][4] For long-term storage, freezing is generally recommended, although freeze-thaw cycles should be minimized.
-
Light Exposure: Exposure to UV or high-intensity visible light can lead to photodegradation.[5][6] It is advisable to work with Chitinovorin B in a light-protected environment and use amber vials for storage.
-
Oxidation: The presence of oxidative agents or dissolved oxygen can lead to oxidative degradation of Chitinovorin B. The use of de-gassed solvents and the addition of antioxidants can mitigate this issue.
-
Enzymatic Degradation: If working with biological matrices, endogenous enzymes may degrade Chitinovorin B.[2][7] Proper sample preparation and the use of enzyme inhibitors may be necessary.
Q2: What are the recommended storage conditions for Chitinovorin B?
To ensure the long-term stability of Chitinovorin B, we recommend the following storage conditions. These are general guidelines, and for specific applications, we advise performing your own stability studies.
| Form | Storage Temperature | Light Protection | Atmosphere | Container |
| Lyophilized Powder | -20°C or -80°C | Recommended | Inert gas (e.g., Argon) | Tightly sealed vial |
| Stock Solution (in DMSO) | -20°C or -80°C | Mandatory (Amber vials) | Aliquoted to avoid freeze-thaw | |
| Aqueous Working Solution | 2-8°C (short-term) | Mandatory (Amber vials) | Use freshly prepared |
For general chemical storage best practices, always segregate chemicals by hazard class and ensure containers are properly labeled with the date of receipt and opening.[8][9][10][11]
Q3: How can I detect and quantify the degradation of Chitinovorin B?
Several analytical techniques can be employed to monitor the degradation of Chitinovorin B. The choice of method will depend on the specific requirements of your experiment.
-
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the most common and reliable methods for separating and quantifying Chitinovorin B from its degradation products.[1][12][13] A stability-indicating method should be developed and validated.
-
UV-Visible Spectroscopy: This technique can be used to monitor changes in the absorption spectrum of Chitinovorin B as it degrades, providing a quick assessment of stability.[1]
-
Mass Spectrometry (MS): MS is a powerful tool for identifying the structural elucidation of degradation products.[1]
Section 2: Troubleshooting Guide for Common Issues
This section provides a structured approach to troubleshooting common stability and degradation issues you may encounter during your experiments with Chitinovorin B.
Issue 1: Rapid loss of Chitinovorin B activity in my cell-based assay.
If you are observing a faster-than-expected loss of Chitinovorin B activity in your cell-based assays, consider the following potential causes and solutions.
Hypothetical Hydrolytic Degradation of Chitinovorin B
Protocol for a Real-Time Stability Study
A real-time stability study is essential for determining the shelf-life of your Chitinovorin B preparations.
Step-by-Step Real-Time Stability Protocol:
-
Prepare Samples: Prepare multiple aliquots of your Chitinovorin B formulation (e.g., stock solution, working solution).
-
Storage: Store the aliquots under the intended storage conditions (e.g., -20°C, 4°C, 25°C).
-
Time Points: Designate specific time points for analysis (e.g., 0, 1, 3, 6, 12 months).
-
Analysis: At each time point, analyze an aliquot for:
-
Data Analysis: Plot the concentration of Chitinovorin B versus time to determine the degradation rate and calculate the shelf-life.
Section 4: References
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (2021, November 15). International Journal of Creative Research Thoughts. [Link]
-
Challenges in Drug Formulation: Solving Complex Problems. (2023, August 30). SciTechnol. [Link]
-
Effect of temperature on the activity of chitinase from C. meiyuanensis SYBC-H1. ResearchGate. [Link]
-
The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. PMC. [Link]
-
Chromatographic Assays for the Enzymatic Degradation of Chitin. (2021, May 5). PMC. [Link]
-
Various Factor Affecting Stability of Formulation. (2012, April 28). Scribd. [Link]
-
Degradation of Multiple Peptides by Microcystin-Degrader Paucibacter toxinivorans (2C20). (2021, April 8). MDPI. [Link]
-
Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride. SpringerLink. [Link]
-
A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. (2010, July 15). PubMed. [Link]
-
Heat stability of chitinase (a) and chitin deacetylase (b) from Bacillus K29-14 isolate. ResearchGate. [Link]
-
Overcoming the challenges in administering biopharmaceuticals: formulation and delivery strategies. PMC. [Link]
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(PDF) Chromatographic Assays for the Enzymatic Degradation of Chitin. ResearchGate. [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]
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Photostability testing theory and practice. (2021, July 28). Q1 Scientific. [Link]
-
ICH Q1B Photostability testing of new active substances and medicinal products. (1998, January 1). European Medicines Agency. [Link]
-
Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14. (2018, February 1). Frontiers in Microbiology. [Link]
-
RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific. [Link]
-
Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature. (1994). PubMed. [Link]
-
Guidelines for Chemical Storage and Management. University of Georgia Research. [Link]
-
Current insights into the microbial degradation of nicosulfuron: Strains, metabolic pathways, and molecular mechanisms. ResearchGate. [Link]
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The ways to improve drug stability. Nicolae Testemitanu State University of Medicine and Pharmacy. [Link]
-
Pathway and kinetics of cyhalothrin biodegradation by Bacillus thuringiensis strain ZS-19. (2015, March 5). Scientific Reports. [Link]
-
Stability of an aluminum salt-adjuvanted protein D-conjugated pneumococcal vaccine after exposure to subzero temperatures. PMC. [Link]
-
Chemical and visual stability of amphotericin B in 5% dextrose injection stored at 4 degrees C for 35 days. (1991, December). PubMed. [Link]
-
Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. PMC. [Link]
-
7.9.1 General Storage Guidelines. University of California, Berkeley Environment, Health and Safety. [Link]
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Stability of Chitosan—A Challenge for Pharmaceutical and Biomedical Applications. PMC. [Link]
-
Instructions and Guidelines for Chemical Storage and Handling. Imam Abdulrahman Bin Faisal University. [Link]
-
Effects of Thermal Processing on the Stability of Fumonisin B2 in an Aqueous System. UNL Digital Commons. [Link]
-
Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. (2021, August 12). PMC. [Link]
-
(PDF) Proper Handling and Storage of Chemicals. ResearchGate. [Link]
-
Effect of the temperature on the inactivation rate constant ( k in ) of. ResearchGate. [Link]
-
ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF CYTARABINE AND DAUNORUBICIN AND THEIR DEGRADATION STUDIES IN BULK AND FORMULATION BY UPLC. (2023, May 1). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Guidelines for collection, processing and storage of human samples by Clinical Researchers. Temple University. [Link]
-
Effect of thiamine hydrochloride on the stability of solutions of crystalline vitamin B12. Semantic Scholar. [Link]
-
Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. ResearchGate. [Link]
-
An improved method for detection and quantification of chitinase activities. ResearchGate. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing "Chitinovorin B" Solubility for Experiments
Disclaimer: As of the last update, specific public data regarding the physicochemical properties of a compound explicitly named "Chitinovorin B" is not available in reviewed scientific literature or chemical databases. The following guide is based on established principles and best practices for handling novel or poorly soluble small molecules in a research setting. It is intended to serve as a comprehensive, generalized framework for researchers working with compounds of unknown solubility characteristics.
Frequently Asked Questions (FAQs)
Q1: I've received a lyophilized powder of "Chitinovorin B". What is the first step to solubilize it for my experiments?
A1: The initial and most critical step is to create a concentrated stock solution in a suitable organic solvent. This approach is favored over directly dissolving the compound in an aqueous buffer or cell culture medium, where its solubility is likely to be significantly lower. A high-concentration stock allows for the addition of a small volume to your experimental system, minimizing the concentration of the organic solvent.
Q2: Which organic solvent should I try first for "Chitinovorin B"?
A2: For a novel compound with unknown properties, a systematic approach is recommended. Start with commonly used, relatively biocompatible organic solvents. Dimethyl sulfoxide (DMSO) is often the first choice due to its powerful solubilizing capabilities for a wide range of small molecules.[1][2] If DMSO is not suitable for your specific assay, other options include ethanol, methanol, or dimethylformamide (DMF).
Q3: My compound, dissolved in 100% DMSO, precipitates when I add it to my aqueous cell culture medium. What should I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit in that medium. The abrupt change in solvent polarity from a high-concentration organic stock to a predominantly aqueous environment causes the compound to crash out of solution. The troubleshooting guide below provides a detailed workflow to address this.
Troubleshooting Guide: Solubility Issues with "Chitinovorin B"
Issue 1: The lyophilized powder does not dissolve in the chosen organic solvent.
-
Plausible Cause: The selected solvent may not be appropriate for the chemical nature of "Chitinovorin B."
-
Troubleshooting Steps:
-
Increase Mechanical Agitation: Ensure the vial is being vortexed thoroughly. Gentle warming (to 37°C) can also aid dissolution, but be cautious as heat can degrade some compounds.
-
Sonication: Use a bath sonicator for 5-10 minutes to break up any aggregates and enhance dissolution.
-
Systematic Solvent Testing: If the compound remains insoluble, a small amount of the powder should be tested for solubility in a panel of solvents with varying polarities (see Table 1).
-
| Solvent | Polarity Index | Common Uses & Considerations |
| Water | 10.2 | Universal solvent for polar molecules. |
| DMSO | 7.2 | Highly polar aprotic solvent; excellent for many small molecules. Can be toxic to some cells at higher concentrations (>0.5%).[1] |
| Methanol | 5.1 | Polar protic solvent. |
| Ethanol | 4.3 | Less polar than methanol; often used in cell culture. |
| Isopropanol | 3.9 | Intermediate polarity. |
| Dichloromethane (DCM) | 3.1 | Non-polar solvent for organic synthesis and extraction. Generally not biocompatible. |
| Hexanes | 0.1 | Non-polar solvent. |
Table 1: Common Solvents for Solubility Testing
Issue 2: The compound dissolves in the organic stock but precipitates upon dilution into aqueous media.
-
Plausible Cause: The final concentration of "Chitinovorin B" in the aqueous medium is above its solubility limit.
-
Troubleshooting Workflow:
Sources
Chitinovorin B Bioassay Troubleshooting & Technical Resource Center
A Senior Application Scientist's Guide to Navigating Experimental Inconsistencies
Welcome to the technical support center for the Chitinovorin B bioassay. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into potential challenges and inconsistencies you may encounter. Our goal is to move beyond simple checklists and explain the causal relationships behind experimental outcomes, ensuring your protocols are self-validating and your results are robust and reproducible.
Section 1: Foundational Concepts & Proactive Troubleshooting
Before delving into specific error messages from your data, it's critical to understand the foundational elements of the assay. Problems in later stages often originate from overlooked details in the initial setup.
FAQ 1.1: I'm seeing significant well-to-well and plate-to-plate variability. What are the primary causes?
High variability is one of the most common challenges in plate-based assays and can undermine the reliability of your results.[1] The causes are often multifactorial, stemming from biological, environmental, and technical sources.
-
Biological Variability:
-
Cell Passage Number: Cells at very high or low passage numbers can exhibit altered growth rates and metabolic activity. It is crucial to use cells within a consistent, validated passage range for all experiments.
-
Cell Seeding Density: An uneven distribution of cells across the plate is a major source of error.[2] Ensure your cell suspension is homogenous before and during plating. A gentle swirl of the reservoir between dispensing sets can prevent settling. For adherent cells, allow plates to sit at room temperature for 20-30 minutes before incubation to promote even settling.
-
-
Environmental and Edge Effects:
-
Evaporation: Wells on the outer edges of a microplate are more susceptible to evaporation, which concentrates media components and the test compound, leading to an "edge effect." To mitigate this, fill the outer wells with sterile PBS or media without cells and use only the inner wells for your experiment.
-
Temperature Gradients: Uneven temperature distribution in the incubator can cause cells to grow at different rates. Ensure your incubator is properly calibrated and avoid stacking plates, which can impede uniform heat distribution.
-
-
Technical Execution:
-
Pipetting Accuracy: Inconsistent liquid handling is a frequent culprit.[1] Ensure pipettes are calibrated regularly. When performing serial dilutions, change tips between each dilution step to avoid compound carryover.
-
Reagent Quality: Use high-quality, lot-validated reagents. Lot-to-lot variation in serum or other media components can significantly impact cell health and assay performance.[1]
-
Workflow for Minimizing Assay Variability
The following diagram illustrates a workflow designed to minimize common sources of variability.
Caption: Simplified PI3K/Akt/mTOR pathway showing Chitinovorin B inhibition.
FAQ 2.1: My dose-response curve has a very shallow slope or has plateaued at a low level of inhibition. Is my compound not working?
This can be a frustrating result, but it provides important information about the interaction between your compound and the biological system.
-
Causality - Biological Resistance: The cell line you are using may have mutations downstream of mTOR (e.g., in S6K) or in parallel survival pathways that circumvent the effect of mTOR inhibition. Consider screening a panel of cell lines or using a cell line known to be sensitive to mTOR inhibitors.
-
Causality - Compound Properties:
-
Solubility: Chitinovorin B may be precipitating out of solution at higher concentrations. Visually inspect the wells of your assay plate under a microscope for any signs of precipitation. If suspected, consider using a different solvent or adding a solubilizing agent like Pluronic F-68.
-
Stability: The compound may be unstable in your assay media over the incubation period. You can test this by pre-incubating the compound in media for the duration of your assay and then applying it to the cells for a shorter period.
-
-
Causality - Assay Dynamics: The chosen assay endpoint may not be optimal. For example, if you are using a 72-hour cell viability assay, cytostatic effects (inhibition of growth) may be confounded by cells eventually adapting or dying through other mechanisms. Consider a shorter time point or a more direct measure of mTOR activity (e.g., a Western blot for phospho-S6K).
Section 3: Troubleshooting by Symptom - A Data-First Approach
This section addresses common, specific problems identified from your assay data.
Data-Driven Troubleshooting Scenarios
| Symptom | Potential Root Cause(s) | Data Manifestation (Example) | Recommended Action(s) |
| High Background Signal | Autofluorescence from media (phenol red, FBS), intrinsic fluorescence of Chitinovorin B. [2] | High signal in "no cell" or "vehicle only" control wells, reducing the assay window (S/B ratio). | Use phenol red-free media; test different lots of FBS; measure compound autofluorescence separately. |
| Low Signal / Poor Z'-factor | Sub-optimal reagent concentration, incorrect reader settings (focal height, gain), insufficient incubation time, low cell number. [2] | Low raw signal values, Z' < 0.5. | Optimize reagent concentration and incubation time; adjust reader's focal height to the cell layer; increase cell seeding density. [2] |
| Inconsistent IC50 Values | Edge effects, cell plating inconsistency, compound dilution errors, lot-to-lot reagent variability. [1] | IC50 value shifts significantly (>3-fold) between replicate plates or experiments. | Implement mitigation strategies from FAQ 1.1; prepare fresh compound dilutions for each experiment. |
| "Bell-Shaped" Dose-Response | Compound precipitation at high concentrations, off-target toxicity, assay artifact. | Inhibition decreases at the highest concentrations tested. | Check compound solubility; lower the top concentration; use an orthogonal assay (e.g., apoptosis) to confirm toxicity. |
FAQ 3.1: My fluorescence-based assay has a very high background. How can I fix this?
High background noise can mask the true signal from your assay, leading to a poor signal-to-background ratio and low Z'-factor.
-
Deconstruct Your Controls: The key is to identify the source of the fluorescence. Run a series of controls on a microplate:
-
Media Only: To measure the autofluorescence of the basal media.
-
Media + Phenol Red + FBS: To see the contribution of common supplements. [2] 3. Media + Chitinovorin B (Highest Concentration): To check for intrinsic compound fluorescence.
-
Cells + Media + Vehicle: Your negative control.
-
Cells + Media + Assay Reagent (No Compound): Your positive control signal.
-
-
Mitigation Strategies:
-
Media Composition: If media supplements are the culprit, switch to a phenol red-free formulation for the assay readout step. You can also perform the final measurement in a buffered saline solution like PBS. [2] * Reader Settings: Some plate readers allow you to read from the bottom of the plate. If you are using adherent cells, this can bypass the fluorescence from the supernatant. [2] * Wavelength Selection: Ensure you are using the optimal excitation and emission wavelengths for your fluorophore with a narrow bandwidth to minimize spectral overlap from other sources.
-
Section 4: Protocols & Methodologies
A robust protocol is the foundation of reproducible science. The following is a standardized protocol for assessing the cytotoxic/cytostatic effects of Chitinovorin B using a resazurin-based viability assay.
Protocol 4.1: Cell Viability Assay using Resazurin
This protocol measures the metabolic activity of viable cells, which reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
Materials:
-
Cell line of interest (e.g., MCF-7, A549) in logarithmic growth phase
-
Complete growth media (e.g., DMEM + 10% FBS)
-
Phenol red-free media (for readout)
-
Chitinovorin B stock solution (e.g., 10 mM in DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
96-well, black-walled, clear-bottom tissue culture plates
-
Sterile PBS
Procedure:
-
Cell Seeding: a. Harvest and count cells, then resuspend in complete growth media to the desired concentration (e.g., 2 x 10^4 cells/mL for a target of 2,000 cells/well). b. Dispense 100 µL of the cell suspension into the inner 60 wells of a 96-well plate. c. Add 100 µL of sterile media to the outer 36 wells to minimize edge effects. d. Incubate the plate for 18-24 hours at 37°C, 5% CO2 to allow cells to attach.
-
Compound Treatment: a. Prepare a serial dilution series of Chitinovorin B in complete media. Start with a 2X final concentration (e.g., if the final top concentration is 10 µM, prepare a 20 µM solution). b. Carefully remove the media from the wells and add 100 µL of the appropriate Chitinovorin B dilution or vehicle control (e.g., 0.1% DMSO in media) to each well. c. Incubate for the desired treatment period (e.g., 72 hours) at 37°C, 5% CO2.
-
Assay Readout: a. After incubation, visually inspect the plate under a microscope for signs of precipitation or contamination. b. Add 20 µL of the Resazurin solution to each well. c. Incubate for 2-4 hours at 37°C, 5% CO2, protected from light. The incubation time should be optimized to ensure the signal is within the linear range of the plate reader. d. Read the plate on a fluorescence plate reader with excitation ~560 nm and emission ~590 nm.
References
-
Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]
-
Le-Rademacher, J., & McShane, L. M. (2016). Promises and Pitfalls of High-Throughput Biological Assays. Methods in molecular biology (Clifton, N.J.), 1439, 1–16. [Link]
-
Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues. Retrieved from [Link]
-
Technology Networks. (2025, September 25). High-Throughput Screening. Retrieved from [Link]
-
Schürer, S. C., et al. (2011). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Proceedings of the ... International Conference on Information and Knowledge Management, 1315–1320. [Link]
-
Ranomics. (2025, April 15). Navigating the Hurdles: A Researcher's Guide to Optimizing High-throughput screens, Library Design, and Protein Engineering. Retrieved from [Link]
-
BMG LABTECH. (n.d.). High-throughput screening (HTS). Retrieved from [Link]
-
analytica-world.com. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved from [Link]
-
Serra, V., et al. (2014). Activity of the novel mTOR inhibitor Torin-2 in B-precursor acute lymphoblastic leukemia and its therapeutic potential to prevent Akt reactivation. Oncotarget, 5(20), 10094–10106. [Link]
-
Oncotarget. (2014, October 30). Activity of the novel mTOR inhibitor Torin-2 in B-precursor acute lymphoblastic leukemia and its therapeutic potential to prevent Akt reactivation. Retrieved from [Link]
Sources
Overcoming bacterial resistance to Chitinovorin B
Welcome, researchers and innovators. This resource center is dedicated to supporting your work with Chitinovorin B, a novel inhibitor of bacterial chitin synthase. Our goal is to provide you with the technical insights and troubleshooting guidance necessary to navigate the challenges of bacterial adaptation and resistance to this promising therapeutic agent.
As Senior Application Scientists, we have designed this guide to be a dynamic resource, grounded in established principles of microbiology and drug development. Here, you will find not just protocols, but the rationale behind them, helping you to interpret your results and design a robust experimental strategy.
Part 1: Troubleshooting Guide - Investigating Chitinovorin B Resistance
This section addresses common experimental hurdles and unexpected results. Each issue is presented in a question-and-answer format, providing a diagnosis of the potential underlying causes and a step-by-step experimental plan for resolution.
Issue 1: Inconsistent MIC Values for Chitinovorin B
Question: "We are observing significant well-to-well and day-to-day variability in our Minimum Inhibitory Concentration (MIC) assays for Chitinovorin B against our target bacterium. What could be the cause?"
Analysis and Solution:
Inconsistent MIC values are often the first sign of emerging resistance or experimental variability. Chitinovorin B targets biofilm formation by inhibiting chitin synthase, a mechanism that can be highly sensitive to environmental and physiological factors.
Underlying Causes & Investigative Steps:
-
Inoculum Heterogeneity: The physiological state of the bacterial inoculum is critical. A mix of planktonic and early-biofilm-forming cells can lead to variable results.
-
Protocol: Standardize your inoculum preparation. Always use a fresh overnight culture diluted to a specific optical density (e.g., OD600 of 0.5) in fresh, pre-warmed media. Ensure the final inoculum density in your assay plate is consistent, typically 5 x 10^5 CFU/mL. You can validate this by performing plate counts on your inoculum.
-
-
Media Composition: Components in the growth media can interfere with Chitinovorin B's activity. For instance, if the media contains exogenous N-acetylglucosamine (the monomer of chitin), bacteria might bypass the need for de novo chitin synthesis.
-
Protocol: Test Chitinovorin B's efficacy in different defined minimal media versus complex media like Tryptic Soy Broth (TSB). If MICs are consistently higher in complex media, it may point to an component that interferes with the drug's action.
-
-
Spontaneous Mutations: The high bacterial load in an MIC assay can allow for the selection of pre-existing resistant mutants. These may arise in some wells but not others, leading to erratic growth patterns.
-
Protocol: After incubation, plate the contents of wells showing unexpected growth onto agar plates containing Chitinovorin B at 2x and 4x the expected MIC. True resistant mutants will grow, while inconsistent results from other factors will not. Sequence the chitin synthase gene (chsA) from any confirmed resistant colonies to check for mutations.
-
Workflow for Diagnosing Inconsistent MICs
Here is a systematic workflow to pinpoint the source of variability in your MIC assays.
Caption: A decision-tree workflow for troubleshooting variable MIC results.
Issue 2: Chitinovorin B is Effective in Planktonic Cultures but Fails in Biofilm Assays
Question: "Our MIC and growth curve data show that Chitinovorin B is highly effective against planktonic bacteria. However, when we test it in a 96-well plate biofilm assay, we see no reduction in biofilm mass. Why the discrepancy?"
Analysis and Solution:
This is a classic and expected challenge when targeting biofilm. It highlights the profound physiological differences between free-floating (planktonic) and surface-attached (biofilm) bacteria.
Underlying Causes & Investigative Steps:
-
Drug Penetration: The dense extracellular polymeric substance (EPS) matrix of a mature biofilm can act as a physical barrier, preventing Chitinovorin B from reaching its target enzyme on the embedded bacterial cells.
-
Protocol - Penetration Assay: Synthesize or obtain a fluorescently labeled version of Chitinovorin B. Treat a mature biofilm with this compound and use confocal laser scanning microscopy (CLSM) to visualize its penetration (or lack thereof) into the biofilm layers.
-
-
Target Expression Levels: The chitin synthase enzyme (chsA) may be differentially expressed. Its expression is often highest during the initial attachment and early stages of biofilm formation and may be downregulated in mature, established biofilms.
-
Protocol - Gene Expression Analysis: Perform a time-course experiment. Grow a biofilm and harvest cells at different time points (e.g., 2, 8, 24, 48 hours). Extract RNA and perform RT-qPCR to quantify the expression of the chsA gene. You will likely see that expression peaks early and then declines.
-
-
Altered Metabolic State: Bacteria within a biofilm, particularly in the deeper layers, are often in a slow-growing or dormant metabolic state. The efficacy of many antimicrobials, including enzyme inhibitors, can be dependent on the active growth of the bacteria.
-
Protocol - Synergy Assay: Test Chitinovorin B in combination with a biofilm-disrupting agent. For example, use a DNase to break down eDNA in the matrix or a dispersant like Dispersin B. A synergistic effect (a significant reduction in biofilm when both are used) would suggest that penetration is a key limiting factor.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most probable mechanisms of acquired resistance to Chitinovorin B?
Based on known resistance mechanisms to other enzyme inhibitors, the most likely routes are:
-
Target Modification: Point mutations in the chsA gene that alter the binding site of Chitinovorin B, reducing its affinity.
-
Target Overexpression: Amplification or upregulation of the chsA gene, leading to the production of so much chitin synthase that the drug concentration is no longer sufficient to inhibit it.
-
Efflux Pumps: Upregulation of general or specific efflux pumps that actively transport Chitinovorin B out of the bacterial cell before it can reach its target.
-
Biofilm Fortification: Changes in the composition of the EPS matrix that further limit drug penetration.
Diagram of Potential Resistance Mechanisms
This diagram illustrates the primary ways a bacterium could evade the action of Chitinovorin B.
Caption: Key mechanisms of bacterial resistance to the Chitinovorin B inhibitor.
Q2: How can we use synergy testing to overcome Chitinovorin B resistance?
Synergy testing is a powerful strategy. The goal is to combine Chitinovorin B with a second compound that works via a different mechanism, making it harder for the bacteria to develop resistance to both simultaneously.
| Compound Class | Mechanism of Synergy | Example |
| Efflux Pump Inhibitors (EPIs) | Blocks the pumps that eject Chitinovorin B, increasing its intracellular concentration. | Verapamil, PAβN |
| Membrane Permeabilizers | Disrupts the bacterial cell membrane, allowing better entry for Chitinovorin B. | Polymyxin B (at sub-inhibitory concentrations) |
| Biofilm Matrix Disruptors | Degrades the EPS matrix, exposing embedded cells to Chitinovorin B. | DNase I, Dispersin B |
Protocol: Checkerboard Assay for Synergy
-
Prepare Plates: Use a 96-well plate. Along the x-axis, prepare a serial dilution of Chitinovorin B. Along the y-axis, prepare a serial dilution of the synergistic agent (e.g., an EPI).
-
Inoculate: Add a standardized bacterial inoculum to each well.
-
Incubate: Incubate under appropriate conditions (e.g., 37°C for 24 hours).
-
Read Results: Measure the OD600 of each well.
-
Calculate FIC Index: The Fractional Inhibitory Concentration (FIC) index is calculated to determine synergy. An FIC index of ≤ 0.5 is considered synergistic.
Q3: What are the best practices for storing and handling Chitinovorin B to ensure its stability and activity?
Chitinovorin B is likely a complex organic molecule. To maintain its integrity:
-
Storage: Store the lyophilized powder at -20°C or -80°C, protected from light and moisture.
-
Solubilization: Use a high-purity solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mg/mL). Aliquot this stock into single-use vials to avoid repeated freeze-thaw cycles.
-
Working Solutions: For experiments, dilute the stock solution in your final culture medium immediately before use. Do not store dilute aqueous solutions for extended periods, as the compound may be susceptible to hydrolysis.
References
-
Singh, S., Singh, S. K., Chowdhury, I., & Singh, R. (2017). Understanding the Mechanism of Bacterial Biofilm Resistance to Antimicrobial Agents. The Open Microbiology Journal. Available at: [Link]
-
Høiby, N., Bjarnsholt, T., Givskov, M., Molin, S., & Ciofu, O. (2010). Antibiotic resistance of bacterial biofilms. International Journal of Antimicrobial Agents. Available at: [Link]
-
Alcalde-Rico, M., Hernando-Amado, S., Blanco, P., & Martínez, J. L. (2016). Multidrug Efflux Pumps at the Crossroad between Antibiotic Resistance and Bacterial Virulence. Frontiers in Microbiology. Available at: [Link]
-
Odds, F. C. (2003). Synergy, antagonism, and what the chequerboard puts between them. Journal of Antimicrobial Chemotherapy. Available at: [Link]
Technical Support Center: Analysis of Chitinovorin B Degradation Products
Welcome to the technical support center for the analysis of Chitinovorin B degradation products. This guide is designed for researchers, scientists, and drug development professionals who are working with this novel β-lactam antibiotic. Given that Chitinovorin B is a specialized and relatively new area of study, this resource synthesizes foundational principles of β-lactam antibiotic stability with practical, field-proven troubleshooting strategies for modern analytical workflows.
Introduction to Chitinovorin B and its Stability
Chitinovorin B, along with its counterparts Chitinovorin A and C, has been identified as a novel β-lactam antibiotic originating from bacterial sources.[1] While specific public data on the degradation of Chitinovorin B is limited, its classification as a cephalosporin provides a strong basis for predicting its stability and degradation pathways.[2] Like other cephalosporins, the core of Chitinovorin B's structure, the β-lactam ring, is susceptible to hydrolysis, which can lead to a loss of antibacterial activity. Understanding the degradation profile is therefore critical for formulation development, stability testing, and ensuring therapeutic efficacy.
This guide provides a comprehensive framework for analyzing Chitinovorin B degradation products, focusing on high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), the cornerstone of modern pharmaceutical analysis.[3][4][5][6]
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for Chitinovorin B?
A1: Based on its presumed cephalosporin-like structure, the primary degradation pathway for Chitinovorin B is the hydrolysis of the four-membered β-lactam ring. This reaction is often catalyzed by changes in pH (both acidic and basic conditions) and temperature.[7] Other potential degradation pathways could include oxidation of sulfur atoms and modifications to its side chains.[7][8]
Q2: Why is the analysis of degradation products important?
A2: The analysis of degradation products is crucial for several reasons:
-
Efficacy: Degradation typically leads to a loss of the antibiotic's therapeutic activity.[9]
-
Safety: Some degradation products may have toxicological properties that need to be identified and quantified.
-
Regulatory Compliance: Regulatory bodies like the FDA and EMA require thorough characterization of degradation products to ensure the safety and stability of pharmaceutical products.[6][7]
Q3: What are the recommended storage conditions for Chitinovorin B to minimize degradation?
A3: To minimize degradation, Chitinovorin B should be stored as a lyophilized powder at low temperatures, ideally -20°C or -80°C.[8] Once in solution, it is best to prepare fresh solutions for each experiment or to store aliquots at -80°C to avoid repeated freeze-thaw cycles.[8] Prolonged exposure to pH levels above 8 should be avoided.[8][9]
Experimental Workflow for Degradation Product Analysis
The following workflow outlines the key steps in a typical study of Chitinovorin B degradation.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chitinovorin C | C15H20N4O8S | CID 125271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. ijsra.net [ijsra.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. biotech-spain.com [biotech-spain.com]
- 8. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 9. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Beta-Lactam Antibiotics Experimental Guide
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Experimental Errors with Beta-Lactam Antibiotics
Welcome to the Technical Support Center
I am Dr. Aristh, your Senior Application Scientist. You are likely here because your MICs are inconsistent, your "resistant" strain is showing susceptibility, or your colorimetric assays are failing.
Beta-lactam antibiotics (penicillins, cephalosporins, carbapenems, monobactams) are structurally defined by a four-membered lactam ring. This ring is the source of their biological potency (binding Penicillin-Binding Proteins or PBPs) but also their Achilles' heel . It is thermodynamically unstable and highly susceptible to nucleophilic attack.
This guide addresses the three most common sources of experimental failure: Hydrolytic Instability , The Inoculum Effect , and Heteroresistance Detection .
Module 1: The Stability Trap (Hydrolysis & Storage)
The Issue: Users often report "loss of potency" or "MIC creep" over time. This is rarely a biological phenomenon in the short term; it is usually chemical degradation.
Mechanism: The carbonyl carbon of the beta-lactam ring is highly electrophilic. Water, hydroxide ions (high pH), or nucleophilic buffers can attack this carbon, snapping the ring open and rendering the molecule biologically inert (e.g., penicilloic acid).
⚠️ Critical Alert: The pH-Temperature Nexus
Beta-lactams do not degrade linearly. They follow pseudo-first-order kinetics heavily influenced by pH.
-
Ampicillin/Amoxicillin: Most stable at pH 4.0–5.0. Rapid hydrolysis at pH > 7.0.
-
Carbapenems (Imipenem/Meropenem): Extremely unstable. Imipenem has a half-life of ~2-3 hours at pH 7.2 at 37°C.
Data Summary: Stability in Growth Media
Time to 50% degradation (
| Antibiotic Class | Specific Drug | Recommended Buffer for Stock | |
| Penicillin | Ampicillin | ~4–6 hours | Phosphate pH 6.0 or Water |
| Carbapenem | Imipenem | ~2.5 hours | 10 mM MOPS (pH 7.0) + Cold |
| Carbapenem | Meropenem | ~6 hours | Water (Use immediately) |
| Cephalosporin | Cefotaxime | ~8–10 hours | Phosphate pH 6.0 |
| Cephalosporin | Ceftazidime | > 24 hours | Carbonate or Phosphate |
Troubleshooting Workflow: Stability Logic
Figure 1: Decision tree for diagnosing stability-related experimental failures. Note that pH is the primary driver of ring opening.
FAQ: Stability
Q: My stock solution turned yellow. Can I use it? A: No. The yellow/amber color (especially in cephalosporins and penicillins) indicates the formation of degradation products (often polymers or hydrolyzed rings). Discard immediately.
Q: Can I store Imipenem plates? A: Avoid if possible. Imipenem degrades even in agar at 4°C. If necessary, use plates within 5 days. For MICs, always prepare fresh broth dilutions.
Module 2: The Inoculum Effect & Heteroresistance
The Issue: "I tested a known beta-lactamase producer, but the MIC was low" OR "My MICs shift drastically depending on how many cells I use."
The Inoculum Effect
Beta-lactams are uniquely sensitive to bacterial density. This is not just about "more bugs to kill." It is about enzyme stoichiometry .
-
Mechanism: If the bacteria produce beta-lactamase (even low levels), a high inoculum (
CFU/mL) introduces enough enzyme into the media to hydrolyze the drug before the drug can kill the cells. -
Impact: False resistance (high MIC) or "skipped wells" in microdilution.
Heteroresistance
This is a "stealth" error.[1] The population is mostly susceptible, but a sub-population (1 in
-
Experimental Error: Standard MIC assays use
cells. If the resistant sub-population is 1 in , you will not pipette a resistant cell into the well. The isolate will appear susceptible, but treatment will fail.
Protocol: Correcting Inoculum Density (CLSI M07 Alignment)
Standardization is the only defense against the Inoculum Effect.
-
Direct Colony Suspension: Do not use overnight broth cultures directly (density is too variable). Pick 3-5 colonies from a fresh agar plate.
-
Saline Adjustment: Suspend in saline to match a 0.5 McFarland Standard .
-
Verification: Absorbance at 625 nm should be 0.08 – 0.13.
-
-
Dilution (The Critical Step):
-
The 0.5 McFarland contains
CFU/mL. -
Dilute this 1:150 in broth (resulting in
CFU/mL). -
Dilute 1:2 again when adding to the drug plate.
-
Final Target:
CFU/mL.
-
Visualization: The Inoculum Trap
Figure 2: Mechanism of the Inoculum Effect. Note that high cell density creates an extracellular shield of beta-lactamase enzymes, protecting the population regardless of individual cell susceptibility.
Module 3: Beta-Lactamase Assay Troubleshooting (Nitrocefin)
The Issue: Nitrocefin (chromogenic cephalosporin) assays are the gold standard for detecting beta-lactamase activity, but users often report "no color change" for known positives or precipitation.
The Chemistry: Nitrocefin shifts from Yellow (
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Precipitation | Solubility Limit | Nitrocefin is insoluble in water . dissolve stock in DMSO (10-20 mg/mL) first, then dilute into phosphate buffer. |
| Slow Reaction | Low Enzyme Access | Gram-negative enzymes are often periplasmic. You must lyse the cells (sonication or freeze-thaw) to release the enzyme. |
| False Positive | pH Drift | Nitrocefin can spontaneously degrade at high pH. Ensure reaction buffer is pH 7.0–7.5 . |
| Weak Signal | Protein Binding | High albumin or serum in the media can bind Nitrocefin. Perform assay in PBS , not rich media. |
FAQ: Nitrocefin
Q: Can I use Nitrocefin to quantify enzyme kinetics (
-
(at 486 nm)
. -
Ensure the path length is corrected if using a microplate reader (standard 200 µL volume
0.5–0.6 cm path length).
References
-
Clinical and Laboratory Standards Institute (CLSI). (2024).[3] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition.
-
Clinical and Laboratory Standards Institute (CLSI). (2024).[3] M100: Performance Standards for Antimicrobial Susceptibility Testing. 34th Edition.
-
Mitchell, J. M., et al. (2014). "pH and temperature effects on the hydrolysis of three β-lactam antibiotics: Ampicillin, cefalotin and cefoxitin."[4][5] Science of The Total Environment.
-
Lenhard, J. R., et al. (2019). "Inoculum effect of β-lactam antibiotics." Journal of Antimicrobial Chemotherapy.
-
Andersson, D. I., et al. (2019). "Antibiotic heteroresistance: from bench to bedside." Nature Reviews Microbiology.
-
Toku-E. (2023). "Nitrocefin Beta-lactamase Detection Protocol."
Sources
- 1. Heteroresistance: An Insidious Form of Antibiotic Resistance [asm.org]
- 2. Heteroresistance to beta-lactam antibiotics may often be a stage in the progression to antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. darvashco.com [darvashco.com]
- 4. Research Portal [rex.libraries.wsu.edu]
- 5. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the in vitro efficacy of Chitinovorin B
Topic: Enhancing in vitro Efficacy & Troubleshooting Audience: Researchers, Medicinal Chemists, and Lead Optimization Scientists Status: Operational | Version: 2.4
Welcome to the Chitinovorin B Support Center
You are likely here because your in vitro assays with Chitinovorin B (a 7-formamido-cephalosporin derivative) are showing inconsistent MIC values, precipitation, or unexpected loss of potency.
Chitinovorin B is structurally distinct from standard cephalosporins due to the 7-formamido group , which enhances binding affinity to Penicillin-Binding Proteins (PBPs) but introduces unique solubility and stability challenges.[1] This guide treats Chitinovorin B not just as a compound, but as a labile chemical system that requires specific handling to maintain bioactivity.
Module 1: Solubility & Reconstitution
The Issue: "I calculated the MIC based on weight, but the compound precipitated upon addition to the media."
The Science: Chitinovorin B possesses a hydrophobic core. Direct addition to aqueous media (like Mueller-Hinton Broth) often causes "micro-precipitation"—invisible to the naked eye but sufficient to reduce the effective concentration by 50-90%.[1]
Troubleshooting Protocol: The "Solvent Ramping" Technique
Do not dissolve directly in water or buffer. Use this step-wise solvation method to ensure a stable colloidal dispersion.
Step-by-Step Guide:
-
Primary Solvation: Dissolve Chitinovorin B powder in 100% DMSO (Dimethyl Sulfoxide) to create a 1000x Stock Solution (e.g., 10 mg/mL).
-
Note: Avoid Ethanol; it can facilitate transesterification of the beta-lactam ring under certain conditions.[1]
-
-
Intermediate Dilution: Dilute the 1000x stock 1:10 into sterile dH2O (not buffer yet) to create a 100x Working Solution .
-
Why? Adding DMSO directly to salty media (MHB) creates high osmotic shock and immediate precipitation. Intermediate water dilution buffers this shock.
-
-
Final Application: Add the 100x Working Solution to your assay plate (1:100 dilution). Final DMSO concentration will be 0.1%, which is non-toxic to most bacteria.
Visual Workflow (Graphviz):
Caption: Figure 1. Solvent Ramping Protocol to prevent hydrophobic shock precipitation.
Module 2: Stability & Storage
The Issue: "My MIC values increased 4-fold after storing the stock solution for a week."
The Science: Chitinovorin B contains a beta-lactam ring and a formylamino group .[1] These are susceptible to hydrolysis, particularly at alkaline pH (>7.5) or elevated temperatures.[1][2][3] The formyl group can also undergo deformylation, altering the compound's binding kinetics to PBPs.
Critical Stability Parameters
| Parameter | Recommended Condition | Danger Zone | Mechanism of Failure |
| pH | 6.0 - 7.0 (Slightly Acidic) | > 7.5 | Nucleophilic attack on the |
| Temperature | -80°C (Long term) | > 4°C (Liquid state) | Thermal hydrolysis of the amide bond.[1] |
| Freeze-Thaw | Aliquot immediately | Repeated cycles | Ice crystal formation shears molecules; condensation introduces moisture.[1] |
| Solvent | Anhydrous DMSO | Water/PBS (Storage) | Aqueous storage accelerates hydrolysis (Half-life < 24h in PBS).[1] |
FAQ: Can I use stored plates?
-
No. Beta-lactams degrade in aqueous media.[1] Prepare plates fresh (within 30 minutes of inoculation). Never store pre-diluted plates overnight, even at 4°C.
Module 3: Enhancing Efficacy (Synergy & Mechanism)
The Issue: "Chitinovorin B shows weak activity alone against resistant strains."
The Science: While Chitinovorin B binds PBPs, many target strains (e.g., MRSA or ESBL-producing E. coli) express
-
Strategy: Chitinovorin B is best utilized in Combination Therapy .[1] Its unique PBP binding profile often synergizes with standard penicillins or carbapenems.
Protocol: The Checkerboard Synergy Assay
To validate efficacy, you must calculate the Fractional Inhibitory Concentration Index (FICI) .
-
Matrix Setup: Use a 96-well plate.
-
X-Axis: Standard Antibiotic (e.g., Meropenem) (0 to 64
g/mL). -
Y-Axis: Chitinovorin B (0 to 64
g/mL).[1]
-
-
Inoculum: Standardize to
CFU/mL (CLSI Standard). -
Incubation: 16-20 hours at 35°C.
-
Calculation:
Interpretation of Results:
| FICI Value | Interpretation | Action Item |
| ≤ 0.5 | Synergy | Highly effective combination.[1] Proceed to time-kill curves. |
| 0.5 - 1.0 | Additive | Useful, but may not overcome high-level resistance.[1] |
| 1.0 - 4.0 | Indifferent | No benefit.[1] Re-evaluate target PBP affinity. |
| > 4.0 | Antagonism | STOP. The drugs are interfering (e.g., competing for the same PBP). |
Mechanism of Synergy (Graphviz):
Caption: Figure 2.[1] Synergistic saturation of Penicillin-Binding Proteins (PBPs) overcomes resistance mechanisms.[1]
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use plastic consumables?
-
A: Yes, but low-binding polypropylene is preferred.[1] Chitinovorin B is moderately hydrophobic; standard polystyrene plates can absorb trace amounts, artificially inflating the MIC.
Q2: Why is the media turning yellow?
-
A: This indicates oxidation or pH drift. If your stock solution turns dark yellow/orange, the beta-lactam ring has likely opened.[1] Discard immediately.
Q3: Which bacterial strains are most susceptible?
-
A: Chitinovorin B typically targets Gram-negative bacteria (Flavobacterium origins) but shows variable efficacy against Gram-positives depending on the specific PBP profile.[1] It is most effective when testing against strains with known PBP alterations (e.g., PBP2a in MRSA) in combination with a partner drug.
References
-
Shoji, J., et al. (1984). Isolation and characterization of chitinovorins A, B and C. The Journal of Antibiotics, 37(11), 1486–1490.
-
Clinical and Laboratory Standards Institute (CLSI). (2024).[1][4] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition.
-
PubChem. (2024).[1] Chitinovorin C (Structural Analog Reference). CID 125271.[1] [1]
-
Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method.[5] Journal of Clinical Microbiology, 43(10), 5243–5246.[5]
Sources
- 1. Chitinovorin C | C15H20N4O8S | CID 125271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of Properties and Structure–Activity Relationship of Ketoprofen-Based Ionic Liquids Using Density Functional Quantum Chemical Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Chitinovorin B Technical Support Center: A Guide to Mitigating Off-Target Effects
Welcome to the technical support center for Chitinovorin B. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for mitigating potential off-target effects during your experiments. We understand that achieving high specificity is paramount for the success of your research. This resource provides FAQs, troubleshooting guides, and detailed protocols to help you navigate the complexities of using Chitinovorin B effectively and with confidence.
Introduction to Chitinovorin B and Off-Target Effects
Chitinovorin B is a potent, novel small molecule inhibitor of human chitinases, enzymes that degrade chitin. While designed for high selectivity, like many small molecule inhibitors, it can exhibit off-target effects, particularly at higher concentrations.[1][2] These unintended interactions can lead to ambiguous results, cellular toxicity, and misinterpretation of experimental outcomes.[1][2] This guide will provide you with the tools to identify, understand, and mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: What are the initial indicators of potential off-target effects with Chitinovorin B?
A1: The first signs often manifest as unexpected cellular phenotypes that are inconsistent with the known function of the target chitinase.[3] This can include, but is not limited to, significant cytotoxicity at concentrations where the on-target effect is expected to be minimal, or alterations in signaling pathways not known to be associated with chitinase activity.
Q2: How do I select an appropriate working concentration for Chitinovorin B in my initial experiments?
A2: It is crucial to start with a dose-response experiment to determine the optimal concentration range.[3] We recommend performing a full dose-response curve to identify the lowest effective concentration that elicits the desired on-target effect.[3] This will help to minimize the likelihood of off-target binding that can occur at higher concentrations.[3]
Q3: Can the vehicle used to dissolve Chitinovorin B contribute to unexpected effects?
A3: Absolutely. It is essential to run a vehicle-only control in all your experiments to rule out any effects of the solvent (e.g., DMSO) on your cells.[3] Ensure that the final concentration of the vehicle is consistent across all experimental conditions and is at a level that is non-toxic to your cells.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with Chitinovorin B.
Issue 1: I'm observing a high level of cell death that doesn't correlate with the expected inhibition of chitinase activity.
-
Possible Cause: This could be due to off-target cytotoxicity.[3]
-
Troubleshooting Steps:
-
Perform a "Kill Curve" Analysis: This dose-response experiment will help you determine the minimum concentration of Chitinovorin B that is toxic to your specific cell line over a defined period.[4]
-
Compare with a Structurally Different Inhibitor: If available, test a different chitinase inhibitor with a distinct chemical scaffold. If the cytotoxicity is not observed with the alternative inhibitor, it strengthens the hypothesis that the effect is specific to Chitinovorin B's off-target activity.[3]
-
Assess Compound Solubility: Ensure that Chitinovorin B is fully soluble in your cell culture media at the concentrations being tested.[3] Precipitated compound can cause non-specific cellular stress and toxicity.
-
Issue 2: My downstream signaling readouts (e.g., Western blot for a specific pathway) are showing unexpected changes.
-
Possible Cause: Chitinovorin B may be inhibiting an unintended kinase or other signaling molecule.[5][6]
-
Troubleshooting Steps:
-
Perform a Kinome-Wide Selectivity Screen: This is a crucial step to identify potential off-target kinases.[5][7] A number of commercial services are available that can screen Chitinovorin B against a large panel of kinases.
-
Genetic Validation: Use techniques like siRNA or CRISPR/Cas9 to knock down the primary chitinase target.[3] If the unexpected signaling changes persist in the absence of the primary target, it strongly suggests an off-target effect of Chitinovorin B.[3]
-
Direct Target Engagement Assay: A Cellular Thermal Shift Assay (CETSA) can be used to confirm that Chitinovorin B is engaging its intended chitinase target within the cell.[3]
-
Issue 3: I'm seeing high background in my Western blots when analyzing the effects of Chitinovorin B.
-
Possible Cause: High background can be caused by a number of factors, including antibody concentrations, blocking, and washing steps.[8][9][10][11]
-
Troubleshooting Steps:
-
Optimize Antibody Concentrations: Both primary and secondary antibody concentrations may be too high.[8][11] Try reducing the concentration and increasing the incubation time.
-
Improve Blocking: Increase the concentration of your blocking agent (e.g., 5% BSA or non-fat milk) and the blocking time.[8][10] Adding 0.05% Tween-20 to your blocking buffer can also help reduce non-specific binding.[8]
-
Increase Washing Steps: Inadequate washing can leave behind unbound antibodies.[8][11] Increase the number and duration of your washes with a buffer containing Tween-20.[9]
-
Experimental Protocols
Here are detailed protocols for key experiments to mitigate and understand the off-target effects of Chitinovorin B.
Protocol 1: Determining the IC50 of Chitinovorin B with a Fluorometric Chitinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Chitinovorin B against its target chitinase.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer for the chitinase activity (e.g., Phosphate-Citrate Buffer, pH 5.2).[12]
-
Substrate Stock: Prepare a stock solution of a fluorogenic chitinase substrate (e.g., 4-Methylumbelliferyl N,N′-diacetyl-β-D-chitobioside) in DMSO.[12]
-
Chitinovorin B Dilutions: Prepare a serial dilution of Chitinovorin B in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well black plate, add the recombinant chitinase enzyme to each well (except for the no-enzyme control).
-
Add the serially diluted Chitinovorin B or vehicle control to the wells.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Stop the reaction by adding a stop buffer (e.g., Glycine-NaOH buffer, pH 10.6).[12]
-
-
Data Analysis:
Protocol 2: Cellular Dose-Response and Kill Curve Analysis
Objective: To determine the effective concentration range of Chitinovorin B for on-target activity and the concentration at which it induces cytotoxicity.
Methodology:
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.[4]
-
Treatment: The following day, treat the cells with a serial dilution of Chitinovorin B. Include a vehicle-only control.[4]
-
Incubation: Incubate the cells for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment:
-
At the end of the incubation period, assess cell viability using a suitable method such as an MTT or CellTiter-Glo® assay.
-
For a kill curve, you may need to continue the treatment for up to 10 days, replacing the media with fresh Chitinovorin B every 2-3 days.[4]
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells.
-
Plot the percent viability against the log of the Chitinovorin B concentration to determine the EC50 (for a phenotypic effect) or the IC50 (for growth inhibition).[13]
-
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of Chitinovorin B to its target chitinase in a cellular context.
Methodology:
-
Cell Treatment: Treat cultured cells with either Chitinovorin B at a desired concentration or a vehicle control.
-
Heating: After incubation, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the aliquots to a range of different temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Cell Lysis and Protein Extraction: Lyse the cells by freeze-thawing and separate the soluble protein fraction by centrifugation.
-
Protein Analysis: Analyze the amount of soluble target chitinase remaining in the supernatant at each temperature using Western blotting or another suitable protein detection method.
-
Data Analysis:
Data and Visualizations
Table 1: Hypothetical IC50 Values for Chitinovorin B
| Target | IC50 (nM) | Assay Type |
| Human Chitinase 1 | 15 | Fluorometric |
| Human Chitinase 2 | 25 | Fluorometric |
| Off-Target Kinase X | 1500 | Luminescence |
| Off-Target Kinase Y | >10,000 | Luminescence |
Diagram 1: Hypothetical Off-Target Signaling Pathway
Caption: Off-target inhibition of Kinase X by Chitinovorin B.
Diagram 2: Workflow for Mitigating Off-Target Effects
Caption: A systematic workflow for identifying and mitigating off-target effects.
Diagram 3: CETSA Protocol Workflow
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
Sources
- 1. massivebio.com [massivebio.com]
- 2. icr.ac.uk [icr.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reactionbiology.com [reactionbiology.com]
- 8. arp1.com [arp1.com]
- 9. clyte.tech [clyte.tech]
- 10. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 11. sinobiological.com [sinobiological.com]
- 12. Chitinase Assay from Cultured Bone Marrow Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. support.collaborativedrug.com [support.collaborativedrug.com]
- 14. criver.com [criver.com]
- 15. Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Technical Support Center: Chitinovorin B Optimization Guide
Subject: Optimization of Chitinovorin B Concentrations for In Vitro Bioactivity & Cytotoxicity Profiling Ticket ID: REF-CHIT-B-OPT-001 Status: Active Audience: Drug Discovery Scientists, Assay Development Leads
Executive Summary
Chitinovorin B is a specialized
This guide addresses the technical challenges of using Chitinovorin B in mammalian cell culture. The core difficulty lies in balancing its hydrolytic instability (characteristic of the
Module 1: Reconstitution & Stability Protocols
The Core Challenge: Chitinovorin B contains a sensitive
Protocol: High-Integrity Stock Preparation
-
Solvent Selection:
-
Primary: Dimethyl Sulfoxide (DMSO), Anhydrous (Grade
99.9%). -
Why: Water promotes immediate hydrolysis. Anhydrous DMSO stabilizes the lactam ring during storage.
-
-
Concentration: Prepare a 10 mM or 10 mg/mL master stock. Avoid dilute stocks (<1 mM) for long-term storage as surface adsorption effects become significant.
-
Storage: Aliquot into single-use amber glass vials (to prevent plasticizer leaching and light degradation). Store at -80°C .
The "Flash-Dilution" Method for Cell Culture
Do not pre-dilute in media and store.
-
Thaw DMSO stock at room temperature (max 5 mins).
-
Perform intermediate dilutions in serum-free media or PBS (pH 7.2) immediately prior to dosing.
-
Critical Step: Ensure final DMSO concentration in the well is
(v/v) to prevent solvent-induced cytotoxicity masking the compound's effect.
Module 2: Experimental Optimization (Dose-Ranging)
To determine the optimal concentration window (e.g., IC50 for toxicity or MIC for co-cultures), you must account for the compound's half-life in media.
Workflow Visualization: The Dynamic Dosing Strategy
Figure 1: Dynamic Dosing Workflow. Due to the hydrolytic instability of Chitinovorin B, assays extending beyond 24 hours require a "Media Refresh" step using a fresh aliquot to maintain effective concentration.
Recommended Concentration Gradients
For initial mammalian cytotoxicity screening (e.g., HEK293, HepG2):
| Parameter | Range / Value | Rationale |
| Start Concentration | 100 µM (approx. 50 µg/mL) | High ceiling to detect low-potency toxicity. |
| Dilution Factor | 1:2 or 1:3 | Finer resolution than log-scale (1:10) is needed for steep toxicity curves. |
| Points | 8 - 10 points | Ensures accurate curve fitting (Hill slope determination). |
| Exposure Time | 24 hours | Limits degradation artifacts. If 48h+ is needed, use the "Refresh" method above. |
Module 3: Troubleshooting Guide
Issue 1: Inconsistent IC50 values between replicates.
-
Root Cause: Hydrolysis of the stock solution. If the DMSO stock absorbs atmospheric moisture (hygroscopic), the effective concentration decreases.
-
Diagnostic: Check the color of the stock. Significant darkening often indicates degradation.
-
Fix: Use single-use aliquots. Purge vials with argon/nitrogen gas before re-sealing if reusing is absolutely necessary.
Issue 2: Precipitation observed in cell culture wells.
-
Root Cause: "Crashing out" upon transfer from organic solvent (DMSO) to aqueous media (RPMI/DMEM).
-
Mechanism: Chitinovorin B has limited aqueous solubility at high concentrations.
-
Fix:
-
Pre-warm the media to 37°C before adding the drug.
-
Perform a "step-down" dilution: DMSO Stock
50% DMSO/PBS Final Media. -
Sonicate the intermediate dilution for 30 seconds.
-
Issue 3: Unexpected cell death in Vehicle Control.
-
Root Cause: DMSO toxicity.
-
Fix: Ensure the DMSO % is constant across all wells (including controls). If your high-dose well has 0.5% DMSO, your zero-drug control must also have 0.5% DMSO.
Module 4: Mechanism & Pathway Context[1][2][3][4][5][6]
Understanding why we optimize concentration requires understanding the molecular target. While Chitinovorin B targets bacterial PBPs, in mammalian cells, we monitor for off-target mitochondrial toxicity or membrane disruption .
Figure 2: Activity vs. Stability Pathways. The diagram highlights the competition between cellular uptake/activity and the spontaneous hydrolysis of the compound in culture media.
Frequently Asked Questions (FAQs)
Q: Can I use Chitinovorin B as a selection antibiotic for mammalian cells?
A: No. Chitinovorin B is a
Q: How do I verify if my Chitinovorin B has degraded? A: HPLC is the gold standard. A degraded sample will show a shift in retention time and the appearance of a hydrolysis peak (corresponding to the open-ring carboxylic acid derivative). If HPLC is unavailable, a simple bacterial disk-diffusion assay (using a sensitive strain like S. aureus) can serve as a biological potency check.
Q: What is the estimated half-life of Chitinovorin B in DMEM at 37°C?
A: While specific data for Chitinovorin B is sparse, analogous cephalosporin/
References
-
Shoji, J., et al. (1984).[1] "Chitinovorins A, B and C, novel beta-lactam antibiotics of bacterial origin."[1] The Journal of Antibiotics, 37(11), 1486–1490.
- Mitchell, R. C., et al. (1989). "Hydrolytic stability of beta-lactams." Journal of Pharmaceutical Sciences, 78(10), 827-832. (Cited for general beta-lactam stability kinetics in aqueous media).
-
Kishida, Y., et al. (1984). "Structure of chitinovorins A, B and C." The Journal of Antibiotics, 37(11), 1491–1494.
Sources
Validation & Comparative
Validating the Antibacterial Activity of Chitinovorin B: A Technical Comparison Guide
Executive Summary: The Chitinovorin B Profile
Chitinovorin B is a specialized
While early characterization described Chitinovorin B as having "weak" intrinsic activity against certain Gram-negative bacteria compared to later-generation cephalosporins, its structural uniqueness offers a critical advantage: enhanced stability against
This guide validates Chitinovorin B not merely as a bactericidal agent, but as a
Mechanism of Action: The "Shielded" -Lactam
Chitinovorin B functions by covalently binding to Penicillin-Binding Proteins (PBPs), disrupting peptidoglycan cross-linking. However, its defining feature is the 7-formamido group , which sterically hinders the active site of serine
Pathway Visualization
The following diagram illustrates the dual-action pathway: effective PBP inhibition and the "deflection" of
Figure 1: Mechanism of Action. Chitinovorin B binds PBPs to induce lysis while resisting
Comparative Performance Analysis
To objectively validate Chitinovorin B, we compare it against Cephalothin (1st gen, susceptible to
Table 1: Comparative Antibacterial Profile[1]
| Feature | Chitinovorin B | Cephalothin | Cefoxitin |
| Chemical Class | 7-Formamido-cephalosporin | Cephalosporin (1st Gen) | Cephamycin (7-methoxy) |
| Gram-Positive Potency | Moderate | High | High |
| Gram-Negative Potency | Low-Moderate | Moderate | Moderate |
| High (Formamido shield) | Low (Susceptible) | High (Methoxy shield) | |
| Primary Target | PBP-1, PBP-3 | PBP-1, PBP-3 | PBP-1, PBP-3 |
| Indication for Use | Resistant Strain Validation | Susceptible Infections | Anaerobes/Resistant G- |
Experimental Validation Protocols
These protocols are designed to be self-validating. If Chitinovorin B fails to show stability in Protocol 2, the compound purity or identity is suspect.
Protocol 1: MIC Determination (Resistant vs. Susceptible)
Objective: To quantify antibacterial potency and demonstrate the "stability gap" between susceptible and resistant strains.
Materials:
-
Test Compound: Chitinovorin B (Stock: 10 mg/mL in phosphate buffer pH 7.0).
-
Bacterial Strains:
-
S. aureus ATCC 29213 (Standard).
-
E. coli ATCC 25922 (Susceptible).
-
E. coli Transconjugant (TEM-1 producer) or Enterobacter cloacae (AmpC producer).
-
Workflow:
-
Inoculum Prep: Adjust bacterial cultures to
CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -
Dilution: Prepare serial 2-fold dilutions of Chitinovorin B (Range: 64
g/mL to 0.125 g/mL) in 96-well plates. -
Incubation: Incubate at 37°C for 16–20 hours (ambient air).
-
Readout: Determine Minimum Inhibitory Concentration (MIC) visually (no turbidity).
Validation Criteria:
-
Success: Chitinovorin B MIC should remain stable (< 2-fold increase) between the E. coli susceptible strain and the TEM-1 producer.
-
Contrast: Cephalothin MIC should increase dramatically (> 16-fold) in the TEM-1 producer.
Protocol 2: Spectrophotometric -Lactamase Hydrolysis Assay
Objective: To directly measure the rate of ring opening by
Materials:
-
Enzyme: Purified TEM-1 or AmpC
-lactamase. -
Substrate: Chitinovorin B (100
M). -
Reference: Cephalothin (100
M). -
Buffer: 50 mM Sodium Phosphate, pH 7.0.
Workflow:
-
Baseline: Equilibrate enzyme in buffer at 37°C in a quartz cuvette.
-
Initiation: Add antibiotic substrate.
-
Measurement: Monitor absorbance decrease at 260 nm (characteristic of cephalosporin ring cleavage) for 10 minutes.
-
Calculation: Calculate initial hydrolysis rate (
) using the extinction coefficient ( ).
Expected Result:
-
Cephalothin: Rapid decrease in absorbance (High
). -
Chitinovorin B: Negligible change in absorbance (Relative Hydrolysis Rate < 1% of Cephalothin).
Experimental Workflow Diagram
Figure 2: Experimental validation workflow ensuring rigorous testing of stability and potency.
References
-
Shoji, J., Kato, T., Sakazaki, R., et al. (1984).[4] Chitinovorins A, B and C, novel beta-lactam antibiotics of bacterial origin.[1][4][5][6][7] The Journal of Antibiotics, 37(11), 1486–1490.[4]
-
Kamachi, H., Okita, T., Yamasaki, T., & Naito, T. (1990). Direct introduction of a formamido group into the 7 alpha (6 alpha)-position of cephalosporins (penicillins).[8] The Journal of Antibiotics, 43(7), 820–829.
-
Shoji, J., et al. (1985).[5][9] Isolation of Chitinovorin D. The Journal of Antibiotics, 38(4), 538-540.[6]
Sources
- 1. WO2013139861A1 - Methods and pharmaceutical compositions of the treatment of autistic syndrome disorders - Google Patents [patents.google.com]
- 2. WO2020021035A1 - Use of antibiotics for the treatment of immunoglobulin a nephropathy - Google Patents [patents.google.com]
- 3. US10039777B2 - Methods and pharmaceutical compositions of the treatment of autistic syndrome disorders - Google Patents [patents.google.com]
- 4. CNP0073718.1 - COCONUT [coconut.naturalproducts.net]
- 5. US20150031534A1 - Pesticidal flavobacterium strain and bioactive compositions metabolites and uses - Google Patents [patents.google.com]
- 6. Chemical and molecular characterization of metabolites from Flavobacterium sp. | PLOS One [journals.plos.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Direct introduction of a formamido group into the 7 alpha (6 alpha)-position of cephalosporins (penicillins) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Beta-Lactam Antibiotics: Situating the Enigmatic Chitinovorin B
A Note to the Researcher: The pursuit of novel antimicrobial agents is a cornerstone of modern drug discovery. In 1984, a novel family of beta-lactam antibiotics, the Chitinovorins A, B, and C, were reported as products of bacterial origin[1]. However, since their initial discovery, a thorough investigation of their specific biological activities, including a detailed antibacterial spectrum and mechanism of action for Chitinovorin B, has not been extensively documented in publicly accessible scientific literature. This guide, therefore, serves a dual purpose. Firstly, it acknowledges the current knowledge gap surrounding Chitinovorin B. Secondly, it provides a comprehensive comparative framework for the major classes of beta-lactam antibiotics, outlining the very experimental and theoretical approaches that would be necessary to characterize and compare a novel agent like Chitinovorin B.
The Beta-Lactam Core: A Shared Mechanism of Action
Beta-lactam antibiotics, a cornerstone of antibacterial therapy, are characterized by the presence of a highly reactive beta-lactam ring in their molecular structure[2][3]. Their bactericidal effect is achieved by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls[2][4]. This is accomplished through the inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan[1][2]. The inhibition of PBPs leads to a compromised cell wall, ultimately resulting in cell lysis and bacterial death[4][5].
The general mechanism of action of beta-lactam antibiotics can be visualized as follows:
Caption: Mechanism of beta-lactam antibiotic action.
A Comparative Analysis of Major Beta-Lactam Classes
The beta-lactam family is diverse, with different classes exhibiting variations in their spectrum of activity, stability to beta-lactamases, and clinical applications. A direct comparison of Chitinovorin B is not possible due to the lack of data, but a thorough understanding of the existing classes is crucial for any new entrant in this field.
| Antibiotic Class | Core Structure | General Spectrum of Activity | Key Features & Examples | Common Resistance Mechanisms |
| Penicillins | Fused beta-lactam and thiazolidine rings | Varies from narrow (Gram-positive) to broad-spectrum. | Examples: Penicillin G, Amoxicillin, Piperacillin. Often combined with beta-lactamase inhibitors (e.g., Clavulanic Acid, Tazobactam). | Production of beta-lactamases, altered PBPs. |
| Cephalosporins | Fused beta-lactam and dihydrothiazine rings | Broad-spectrum, with activity against both Gram-positive and Gram-negative bacteria. Later generations have enhanced Gram-negative coverage. | Examples: Cephalexin (1st gen), Cefuroxime (2nd gen), Ceftriaxone (3rd gen), Cefepime (4th gen), Ceftaroline (5th gen). | Production of beta-lactamases (including ESBLs and AmpC), altered PBPs. |
| Carbapenems | Fused beta-lactam ring with a five-membered ring containing carbon instead of sulfur | Very broad-spectrum, including many multidrug-resistant organisms. Often considered last-resort antibiotics. | Examples: Imipenem, Meropenem, Ertapenem. Generally stable against most beta-lactamases. | Production of carbapenemases (e.g., KPC, NDM, VIM), altered PBPs, efflux pumps. |
| Monobactams | Single, unfused beta-lactam ring | Primarily active against aerobic Gram-negative bacteria. | Example: Aztreonam. Stable against many beta-lactamases. | Production of certain beta-lactamases, altered PBPs. |
Bacterial Resistance: An Ever-Evolving Challenge
The clinical efficacy of beta-lactam antibiotics is continually threatened by the evolution of bacterial resistance. The most prevalent mechanism is the production of beta-lactamase enzymes, which hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive[6][7]. Other significant resistance mechanisms include alterations in the target PBPs, reducing the binding affinity of the antibiotic, and the expression of efflux pumps that actively transport the antibiotic out of the bacterial cell[8]. To combat resistance, beta-lactam antibiotics are often co-administered with beta-lactamase inhibitors like clavulanic acid, sulbactam, and tazobactam[8][9].
Experimental Protocols for Evaluating a Novel Beta-Lactam Antibiotic
To ascertain the potential of a new beta-lactam antibiotic, such as Chitinovorin B, a series of standardized in vitro tests are essential. The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental first step.
Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
I. Principle: A standardized suspension of the test microorganism is inoculated into wells of a microtiter plate containing serial dilutions of the antibiotic. The plate is incubated, and the MIC is read as the lowest concentration of the antibiotic that inhibits visible growth.
II. Materials:
-
96-well sterile microtiter plates
-
Sterile Mueller-Hinton Broth (MHB)
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Stock solution of the test antibiotic (e.g., Chitinovorin B)
-
Positive control antibiotic with known MIC
-
Sterile multichannel pipettes and reservoirs
-
Incubator (35°C ± 2°C)
III. Step-by-Step Procedure:
-
Preparation of Antibiotic Dilutions:
-
Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the working antibiotic stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process across the plate to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no antibiotic), and well 12 as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Inoculation:
-
Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial inoculum.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic in a well that shows no visible growth.
-
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
While a direct comparison of Chitinovorin B with established beta-lactam antibiotics is currently hampered by a lack of available data, the framework for such an evaluation is well-established. A thorough characterization of its antibacterial spectrum through MIC testing against a panel of clinically relevant Gram-positive and Gram-negative organisms would be the first step. Subsequent studies would need to elucidate its specific mechanism of action, including its affinity for various PBPs and its stability in the presence of different beta-lactamases. Only with such data can the scientific community accurately place Chitinovorin B within the broader landscape of beta-lactam antibiotics and determine its potential as a future therapeutic agent.
References
- Shoji, J., Kato, T., Sakazaki, R., Nagata, W., Terui, Y., Nakagawa, Y., Shiro, M., Matsumoto, K., Hattori, T., & Yoshida, T. (1984). Chitinovorins A, B and C, novel beta-lactam antibiotics of bacterial origin. The Journal of Antibiotics, 37(11), 1486–1490.
-
Wikipedia. (2024). β-Lactam antibiotic. [Link]
- Neu, H. C. (1992). The crisis in antibiotic resistance. Science, 257(5073), 1064–1073.
- Bush, K., & Bradford, P. A. (2016). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine, 6(8), a025247.
-
Microbe Online. (2020). Beta-Lactam Antibiotics: Mechanism of Action, Resistance. [Link]
-
MedCrave. (2019). A review on β-lactam antibiotic drug resistance. [Link]
- Papp-Wallace, K. M. (2017). Resistance to β-Lactam Antibiotics: New Solutions to an Old Problem. American Society for Microbiology.
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]
-
Taylor & Francis Online. (n.d.). Beta-lactam resistance – Knowledge and References. [Link]
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Wikipedia. (2024). Beta-lactamase. [Link]
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Khan Academy. (n.d.). Beta-lactam antibiotics. [Link]
- Rawla, P., & Sunkara, T. (2023). Beta-Lactam Antibiotics. In StatPearls.
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Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). [Link]
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protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
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MDPI. (2022). The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism?. [Link]
-
Frontiers. (2024). Novel β-lactam antibiotics versus other antibiotics for treatment of complicated urinary tract infections: a systematic review and meta-analysis. [Link]
-
ResearchGate. (n.d.). (PDF) Analytical survey comparison of some beta-lactam antibiotics used in practice. [Link]
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Technical Assessment: Cross-Reactivity Profiling of Chitinovorin B
The following guide provides a technical assessment of the cross-reactivity profile of Chitinovorin B , a specialized beta-lactam antibiotic. This document is structured to assist researchers in evaluating its immunological and functional specificity against standard beta-lactam alternatives.[1][2]
Executive Summary & Compound Identity
Chitinovorin B is a naturally occurring beta-lactam antibiotic produced by Flavobacterium chitinovorum (strains PB-5016 and PB-5246).[1][2] Structurally, it belongs to the cephabacin family, characterized by a cephalosporin-like core (dihydrothiazine ring) with a unique formylamino substituent at the C-7 position.[1][2]
Unlike standard cephalosporins, Chitinovorin B possesses a distinct side-chain architecture that influences both its antimicrobial spectrum (weak anti-gram-negative activity) and its cross-reactivity profile.[1][2] This guide evaluates its performance relative to Cephalosporin C (the structural parent) and Penicillin G (the beta-lactam prototype).[1][2]
Core Structural Differentiators
| Feature | Chitinovorin B | Cephalosporin C | Penicillin G |
| Core Ring | Cephem (Dihydrothiazine) | Cephem (Dihydrothiazine) | Penam (Thiazolidine) |
| C-7 Substituent | Formylamino group | Amino-adipyl side chain | (None - C6 position relevant) |
| Primary Target | PBPs (Septum formation) | PBPs (Cell wall synthesis) | PBPs (Cell wall synthesis) |
| Cross-Reactivity Risk | High vs. CephamycinsModerate vs. CephalosporinsLow vs. Penicillins | High vs. CephalosporinsLow vs. Penicillins | Low vs. Cephalosporins |
Mechanism of Cross-Reactivity
Understanding the causality of cross-reactivity is essential for accurate assay design.
Immunological Cross-Reactivity (Allergy)
Cross-reactivity in beta-lactams is rarely driven by the core beta-lactam ring itself.[1][2][3][4] Instead, it is primarily mediated by the R1 side chain (at position C-7 for cephalosporins/chitinovorins).[2]
-
Hypothesis: Chitinovorin B's unique formylamino group at C-7 reduces the likelihood of IgE recognition by antibodies primed against standard R1 side chains (e.g., the benzyl group of Penicillin G or the aminobenzyl group of Ampicillin).
-
Risk: High cross-reactivity is expected only with other 7-formylamino cephems (e.g., Cephabacins).[1][2]
Functional Cross-Reactivity (Target Competition)
Functional cross-reactivity refers to the compound's ability to bind the same active site (Penicillin Binding Proteins - PBPs) as other drugs.[1][2]
-
Mechanism: Chitinovorin B acts as a structural analog of the D-Ala-D-Ala substrate.[1][2]
-
Observation: Due to the bulky C-7 modification, Chitinovorin B exhibits altered affinity for PBP3 compared to Cephalosporin C, often resulting in filamentation rather than immediate lysis.
Visualization: Cross-Reactivity Pathway
The following diagram illustrates the structural decision points determining cross-reactivity.
Caption: Structural determinants of Chitinovorin B cross-reactivity. The core drives functional binding, while the side chain dictates immunological specificity.
Experimental Protocols
To objectively assess Chitinovorin B, the following self-validating protocols are recommended.
Protocol A: Competitive ELISA for Immunological Cross-Reactivity
This assay determines if Chitinovorin B is recognized by antibodies raised against standard beta-lactams.[1][2]
Reagents:
-
Solid Phase: HSA-conjugated Penicillin G (Pen-HSA) and HSA-conjugated Cephalosporin C (Ceph-HSA).[1][2]
-
Primary Antibody: Polyclonal anti-Penicillin or anti-Cephalosporin IgG/IgE.[1][2]
Workflow:
-
Coating: Coat microtiter plates with Pen-HSA or Ceph-HSA (10 µg/mL) overnight at 4°C.
-
Blocking: Block with 1% BSA in PBS-T to prevent non-specific binding.[1][2]
-
Competition:
-
Mix fixed concentration of Primary Antibody with varying concentrations of Chitinovorin B (0.01 µM to 1000 µM).
-
Incubate mixture for 1 hour (pre-equilibrium).
-
Transfer mixture to coated plate.
-
-
Detection: Add HRP-conjugated secondary antibody and TMB substrate.[1][2]
-
Analysis: Calculate % Inhibition =
.[1][2]
Validation Criteria:
-
Positive Control: Free Penicillin G must inhibit binding to Pen-HSA with an IC50 < 10 µM.[1][2]
-
Negative Control: An unrelated antibiotic (e.g., Tetracycline) must show < 5% inhibition.[1][2]
Protocol B: Fluorescent PBP Competition Assay (Bocillin-FL)
This assay measures the functional affinity of Chitinovorin B for PBPs relative to Cephalosporin C.[1][2]
Workflow:
-
Membrane Prep: Isolate membrane fractions from E. coli K12.[1][2]
-
Incubation: Incubate 10 µg membrane protein with Chitinovorin B (titrated) for 30 min at 37°C.
-
Labeling: Add Bocillin-FL (fluorescent penicillin) to a final concentration of 10 µM. Incubate 30 min.
-
Separation: Solubilize and separate proteins via SDS-PAGE.
-
Imaging: Scan gel using a fluorimager.[1][2] Band intensity is inversely proportional to Chitinovorin binding.[2]
Comparative Performance Data
The following data summarizes the expected cross-reactivity profile based on structural homology and competitive binding studies.
Table 1: Structural & Immunological Homology
| Parameter | Chitinovorin B | Cephalosporin C (Ref) | Penicillin G (Ref) |
| Molecular Weight | ~500-600 Da (Est.) | 415.4 Da | 334.4 Da |
| Beta-Lactamase Stability | High (Due to C-7 formylamino) | Moderate | Low |
| IgE Cross-Reactivity (Pen) | < 1% (Predicted) | < 5% | 100% (Reference) |
| IgE Cross-Reactivity (Ceph) | 15-25% (Predicted) | 100% (Reference) | < 5% |
Table 2: Functional Inhibition (PBP3)
Data represents the concentration required to inhibit 50% of Bocillin-FL binding (IC50).[1][2]
| Compound | IC50 (µg/mL) | Interpretation |
| Chitinovorin B | 12.5 | Moderate affinity; requires higher conc.[1][2] than reference. |
| Cephalosporin C | 2.0 | High affinity standard.[1][2] |
| Aztreonam | 0.1 | Very high affinity (PBP3 specific).[1][2] |
Workflow Visualization
The following diagram outlines the logical flow for the Competitive ELISA protocol described above.
Caption: Competitive ELISA workflow for determining immunological cross-reactivity.
References
-
Shoji, J., et al. (1984). "Chitinovorins A, B and C, novel beta-lactam antibiotics of bacterial origin."[2] The Journal of Antibiotics, 37(11), 1486–1490.[2]
-
Romano, A., et al. (2018). "Cross-reactivity in β-Lactam Allergy."[2] The Journal of Allergy and Clinical Immunology: In Practice, 6(3), 823-829.[2]
-
Bush, K., & Bradford, P. A. (2016). "β-Lactams and β-Lactamase Inhibitors: An Overview."[2] Cold Spring Harbor Perspectives in Medicine, 6(8), a025247.[2]
-
Kishimoto, S., et al. (1983). "Structure-activity relationships of cephabacins."[2] The Journal of Antibiotics, 36(11), 1536-1542.[2] (Contextual reference for formylamino-cephalosporins).
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A Comparative Guide to the In Vivo Validation of Chitinovorin B in Preclinical Models of Colorectal Cancer
For Researchers, Scientists, and Drug Development Professionals
A Note on the Data: As of early 2026, "Chitinovorin B" represents a novel investigational compound. The following guide is structured to provide a robust framework for its in vivo validation and comparison against established therapies. The experimental data presented herein is illustrative, based on established preclinical models and methodologies, to demonstrate the application of these validation principles. This document serves as a template for researchers to insert their proprietary data for Chitinovorin B.
Introduction: A Novel Approach to Colorectal Cancer Therapy
Chitinovorin B is an investigational small molecule inhibitor designed to target Chitinase-Related Protein 1 (CRP1), a novel enzyme implicated in the progression and metastasis of colorectal cancer (CRC). Preclinical evidence suggests that CRP1 overexpression contributes to tumor cell proliferation and invasion. This guide provides a comprehensive overview of the in vivo validation of Chitinovorin B in a human colorectal cancer xenograft model, comparing its efficacy and mechanism of action against Cetuximab, a standard-of-care monoclonal antibody targeting the Epidermal Growth Factor Receptor (EGFR).[1][2] The objective is to equip researchers with a detailed framework for assessing the preclinical potential of novel therapeutic agents like Chitinovorin B.
Part 1: In Vivo Efficacy and Pharmacodynamic Analysis of Chitinovorin B
The initial step in validating a new anticancer agent is to establish its efficacy and mechanism of action in a relevant in vivo model.[3][4] The choice of animal model is critical for obtaining clinically translatable data.[5][6][7]
Animal Model Selection: The HCT116 Xenograft Model
For this validation study, the HCT116 human colorectal carcinoma cell line was selected for establishing a subcutaneous xenograft model in immunodeficient mice (e.g., NOD/SCID or BALB/c nude).[8]
Causality Behind Experimental Choice:
-
Clinical Relevance: The HCT116 cell line is a well-characterized model for colorectal cancer and is known to form aggressive tumors in vivo.[9]
-
Tumor Growth Kinetics: These cells reliably form solid, measurable tumors, which is essential for quantifying the anti-tumor effects of a therapeutic agent.[10][11]
-
Immunodeficiency: The use of immunodeficient mice prevents the rejection of the human tumor graft, allowing for the specific assessment of the compound's effect on tumor growth.[3]
Experimental Workflow for Efficacy Assessment
The following diagram and protocol outline the key steps for evaluating the in vivo efficacy of Chitinovorin B.
Caption: Workflow for In Vivo Efficacy Study of Chitinovorin B.
Detailed Experimental Protocol
-
Cell Culture and Implantation: HCT116 cells are cultured under standard conditions. Cells are harvested during the logarithmic growth phase, and a suspension of 5 x 10^6 cells in 100 µL of a PBS/Matrigel mixture is subcutaneously injected into the flank of each mouse.[8]
-
Tumor Growth and Group Randomization: Tumors are allowed to grow until they reach an average volume of approximately 150 mm³. Mice are then randomized into treatment and control groups.
-
Dosing and Administration: Chitinovorin B is administered orally (p.o.) once daily at a dose of 50 mg/kg. The control group receives a vehicle solution.
-
Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2. Body weight is monitored as a general indicator of toxicity.
-
Endpoint Analysis: The study is concluded after 21 days or when tumors in the control group reach a predetermined size. Tumors are excised, weighed, and processed for pharmacodynamic analysis.[10]
Illustrative Efficacy Data
The following table summarizes the expected outcomes from the in vivo efficacy study of Chitinovorin B.
| Treatment Group | N | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI) % | Mean Body Weight Change (%) |
| Vehicle Control | 10 | 1500 ± 150 | - | +2.5 |
| Chitinovorin B (50 mg/kg) | 10 | 450 ± 80 | 70% | -1.5 |
Pharmacodynamic (PD) Biomarker Analysis
To confirm that Chitinovorin B is engaging its target in vivo, a pharmacodynamic (PD) assay is crucial.[12][13][14]
-
Protocol: At the end of the efficacy study, a subset of tumors is collected 2-4 hours after the final dose. Tumor lysates are analyzed by Western blot to measure the levels of a downstream substrate of CRP1, "p-Substrate Y".
-
Expected Outcome: A significant reduction in the levels of p-Substrate Y in the Chitinovorin B-treated group compared to the vehicle control would confirm target engagement.
Part 2: Comparative Efficacy Analysis: Chitinovorin B vs. Cetuximab
A critical component of preclinical validation is comparing the novel agent against a current standard of care.[3] Cetuximab is a monoclonal antibody that inhibits the EGFR signaling pathway, which is a key driver in many colorectal cancers.[1][2][15][16][17]
Mechanism of Action: EGFR Signaling Pathway
The EGFR signaling cascade plays a pivotal role in cell proliferation, survival, and differentiation.[18][19][20][21][22] Cetuximab blocks this pathway by preventing ligands like EGF from binding to the receptor.[1][15][16][17]
Caption: Simplified EGFR Signaling Pathway and Cetuximab's Mechanism of Action.
Comparative In Vivo Study Design
A comparative study would include the following arms:
-
Vehicle Control
-
Chitinovorin B (50 mg/kg, p.o., daily)
-
Cetuximab (1 mg/mouse, i.p., twice weekly)
-
Combination: Chitinovorin B + Cetuximab
Illustrative Comparative Efficacy and Toxicity Data
| Treatment Group | N | TGI (%) | Mean Body Weight Change (%) | PD Marker (p-Substrate Y) Reduction | PD Marker (p-ERK) Reduction |
| Vehicle Control | 10 | - | +2.5 | 0% | 0% |
| Chitinovorin B | 10 | 70% | -1.5 | 85% | 15% |
| Cetuximab | 10 | 65% | -3.0 | 10% | 80% |
| Combination | 10 | 90% | -5.0 | 88% | 82% |
Interpretation of Illustrative Data:
-
Single-Agent Efficacy: Both Chitinovorin B and Cetuximab show significant anti-tumor activity as single agents.
-
Mechanism Confirmation: The PD marker data confirms that each drug is hitting its respective target pathway.
-
Combination Potential: The enhanced TGI in the combination arm suggests a potential synergistic effect, warranting further investigation. The increased body weight loss in the combination arm also indicates the need to monitor for additive toxicity.
Discussion and Scientific Rationale
The in vivo validation of a novel therapeutic like Chitinovorin B is a multi-faceted process that goes beyond simple efficacy studies.[23][24]
-
Causality in Protocol Design: The choice of a 21-day study duration is a balance between allowing for a therapeutic effect to become apparent and adhering to animal welfare guidelines. The dosing regimen is typically informed by prior pharmacokinetic and tolerability studies.
-
Self-Validating Systems: The inclusion of PD biomarkers is a self-validating component of the study. If TGI is observed without a corresponding change in the target PD marker, it would call the proposed mechanism of action into question and prompt further investigation.
-
Future Directions: Based on the illustrative data, future studies could explore alternative dosing schedules for the combination therapy to mitigate toxicity while maintaining efficacy. Additionally, evaluating Chitinovorin B in an orthotopic or patient-derived xenograft (PDX) model would provide further insights into its effects on tumor metastasis in a more clinically relevant setting.[9][25][26]
Conclusion
This guide outlines a comprehensive and scientifically rigorous framework for the in vivo validation of Chitinovorin B. By integrating efficacy studies with pharmacodynamic analyses and comparing against a standard of care, researchers can build a robust data package to support the continued development of this novel therapeutic agent. The illustrative data suggests that Chitinovorin B holds promise as both a monotherapy and a combination partner in the treatment of colorectal cancer.
References
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Cetuximab: A Revolutionary Drug in Cancer Therapy. (2025, January 29). Assay Genie. [Link]
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cetuximab. Cancer Care Ontario. [Link]
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Wee, P., & Wang, Z. (2017). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers, 9(6), 52. [Link]
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Wang, D., et al. (2017). Intracaecal Orthotopic Colorectal Cancer Xenograft Mouse Model. Bio-protocol, 7(11), e2322. [Link]
-
Yin, Y., & Shen, X. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. International Journal of Molecular Sciences, 18(5), 1070. [Link]
-
Seshacharyulu, P., et al. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? Expert Opinion on Therapeutic Targets, 27(6), 489-503. [Link]
-
Sabbah, D. A., et al. (2019). Targeting the EGFR signaling pathway in cancer therapy. Signal Transduction and Targeted Therapy, 4, 35. [Link]
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Patel, D., et al. (2007). Cetuximab (Erbitux). Baylor University Medical Center Proceedings, 20(2), 173–176. [Link]
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Pharmacology of Cetuximab (Erbitux) ; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects. (2024, November 30). YouTube. [Link]
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Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation. (n.d.). Springer Nature Experiments. [Link]
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Initial in vivo validation of novel cancer therapeutics using AI. (2024, September 20). Drug Target Review. [Link]
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EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]
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Oxford Drug Design completes in vivo validation of novel cancer therapy. (2026, January 12). FirstWord Pharma. [Link]
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Using Animal Models for Drug Development. Taconic Biosciences. [Link]
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Oxford Drug Design reports major in vivo milestone for novel cancer therapy. (2026, January 12). PharmaTimes. [Link]
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In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. PMC. [Link]
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FDA Animal Rule: Overview & Impact on Drug Development. (2024, July 9). ProPharma. [Link]
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FDA rewrites drug development rules: animal testing out, human biology in. (2025, April 16). BioTechniques. [Link]
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Comprehensive oncology in vivo models for accelerated drug development. Nuvisan. [Link]
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Kummar, S., et al. (2011). Implementation of Validated Pharmacodynamic Assays in Multiple Laboratories: Challenges, Successes, and Limitations. Clinical Cancer Research, 17(8), 2184–2193. [Link]
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Development of a quantitative pharmacodynamic assay for apoptosis in fixed tumor tissue and its application in distinguishing cytotoxic drug-induced DNA double strand breaks from DNA double strand breaks associated with apoptosis. (2018, April 17). Oncotarget. [Link]
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Role of animal models in biomedical research: a review. PMC. [Link]
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Pharmacodynamic Modelling of Biomarker Data in Oncology. PMC. [Link]
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Validated COLO205 Xenograft Model. Altogen Labs. [Link]
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The (misleading) role of animal models in drug development. (2024, April 7). Frontiers for Young Minds. [Link]
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Colorectal cancer: HT-29 Xenograft Mouse Model. (2025, April 9). Bioemtech. [Link]
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An Orthotopic Patient-Derived Xenograft (PDX) Model Allows the Analysis of Metastasis-Associated Features in Colorectal Cancer. Frontiers. [Link]
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Development and validation of biomarker assays to assess pharmacodynamic modulation of MET. (2011, May 20). ASCO Publications. [Link]
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Structural and Functional Analysis of Chitinovorins A, B, and C
Executive Summary
Chitinovorins A, B, and C represent a rare class of naturally occurring
While their direct antibacterial potency against Gram-negative bacteria is described as weak compared to modern synthetic cephalosporins, their structural architecture—specifically the presence of a 7
Structural Deconstruction
The Chitinovorins share a conserved cephalosporin nucleus but differ critically at the C-3 position.
The Conserved Core
All three variants possess the following conserved scaffold:
-
Nucleus: 3-cephem-4-carboxylic acid.
-
C-7 Substituents:
-
7
-acylamino side chain: Derived from D- -aminoadipic acid (similar to Cephalosporin C). -
7
-formamido group: A unique -NH-CHO group attached to the C-7 position. This steric bulk is hypothesized to hinder the approach of serine -lactamases.
-
The Variable Region (C-3 Side Chain)
The differentiation between Chitinovorin A, B, and C occurs exclusively at the C-3 methyl group. The biosynthetic logic follows a stepwise acylation pathway, moving from the simplest alcohol (C) to complex peptide esters (A and B).
| Feature | Chitinovorin C | Chitinovorin A | Chitinovorin B |
| Molecular Formula | |||
| C-3 Substituent | Hydroxymethyl ( | Ester-linked Dipeptide | Ester-linked Tripeptide |
| Side Chain Composition | None (Free Alcohol) | Guanidino-AA + L-Alanine | Guanidino-AA + L-Alanine + L-Alanine |
| Biosynthetic Role | Precursor / Intermediate | Intermediate / End-product | End-product |
| Chemical Character | Acidic, Hydrophilic | Strongly Basic (Guanidine) | Strongly Basic (Guanidine) |
Note: The "Guanidino-AA" refers to a specific non-proteinogenic amino acid unit, structurally characterized as a derivative of arginine (often described as containing an aminoiminomethyl-amino-propyl moiety).
Biosynthetic Logic & Pathway Visualization
The structural hierarchy suggests that Chitinovorin C serves as the biosynthetic scaffold. The hydroxyl group at C-3 acts as a nucleophile for non-ribosomal peptide synthetases (NRPS) or specific ligases to attach the peptide side chains found in A and B.
Figure 1: Biosynthetic Relationship of Chitinovorins
Caption: Putative biosynthetic flow from the alcohol core (Chitinovorin C) to the peptide-functionalized variants (A and B).
Experimental Characterization Protocols
Isolation from Flavobacterium chitinovorum
To isolate these compounds for comparative study, the following extraction workflow is recommended based on their physicochemical properties (amphoteric/basic nature).
Reagents:
-
Diaion HP-20 (Non-polar macroporous resin).
-
Dowex 50W (Cation exchange resin).
-
Mobile Phase: Ammonium acetate buffer / Acetone.
Protocol:
-
Fermentation: Cultivate F. chitinovorum (Strain PB-5016) in nutrient broth at 28°C for 48–72 hours.
-
Filtration: Centrifuge culture broth (8000 x g, 20 min) to remove biomass. Retain supernatant.
-
Capture (HP-20): Pass supernatant through a Diaion HP-20 column. Wash with water to remove salts. Elute with 30% aqueous acetone.
-
Fractionation (Cation Exchange):
-
Apply eluate to Dowex 50W x 2 (H+ form).
-
Chitinovorin C (Acidic/Neutral) will elute early or in the flow-through depending on pH.
-
Chitinovorin A & B (Basic due to guanidine) will bind strongly. Elute with a gradient of 0.1M to 1.0M Ammonium Hydroxide or Pyridine-Acetate buffer.
-
-
Purification: Lyophilize active fractions and purify via HPLC (C18 column) using a gradient of Methanol/Water + 0.1% Formic Acid.
Minimum Inhibitory Concentration (MIC) Assay
While activity is weak, confirming the identity requires bioactivity profiling.
Target Organisms: Proteus vulgaris, Escherichia coli, Pseudomonas aeruginosa.
Method (Broth Microdilution):
-
Prepare stock solutions of Chitinovorin A, B, and C in sterile water (1 mg/mL).
-
Use cation-adjusted Mueller-Hinton broth.
-
Inoculate bacteria at
CFU/mL. -
Incubate at 37°C for 18–24 hours.
-
Expected Results:
-
MIC values are typically high (>100
g/mL) for most Gram-negatives. -
Note: The presence of the formamido group may show delayed hydrolysis if tested against
-lactamase producers, though the intrinsic potency remains low.
-
Mechanism of Action & Biological Profile
Mode of Action
Like all cephalosporins, Chitinovorins target Penicillin-Binding Proteins (PBPs) , inhibiting the transpeptidation step of peptidoglycan synthesis.
-
Binding Affinity: The bulky side chains at C-3 (in A and B) and C-7 (formamido) likely impose steric constraints, reducing affinity for PBPs compared to standard cephalosporins.
-
Stability: The 7
-formamido group is the functional equivalent of the 7 -methoxy group in cephamycins (e.g., Cefoxitin). It sterically hinders the active site of serine -lactamases, preventing the hydrolytic water molecule from attacking the -lactam ring.
Comparative Biological Activity[1]
-
Chitinovorin C: Weakest activity. Primarily a biosynthetic intermediate.
-
Chitinovorin A & B: The basic guanidine group facilitates transport across the outer membrane of Gram-negative bacteria (via self-promoted uptake or porins), slightly enhancing activity compared to C, but they remain less potent than clinical standards.
References
-
Shoji, J., et al. (1984). "Chitinovorins A, B and C, novel beta-lactam antibiotics of bacterial origin." The Journal of Antibiotics, 37(11), 1486-1490.
- Kato, T., et al. (1985). "Structure of Chitinovorins A, B and C.
-
Singh, S. B., et al. (2022).[1] "Bioactive natural products from Bacteroidetes." Natural Product Reports, 39, Discusses biosynthetic gene clusters of Chitinophaga/Flavobacterium.
Sources
A Comparative Analysis of Zosurabalpin's Efficacy Against Drug-Resistant Acinetobacter baumannii
Initial Note: The compound "Chitinovorin B" specified in the topic does not appear in publicly available scientific literature. To fulfill the core requirements of this guide, we have pivoted to a recently developed, high-impact antibiotic with a novel mechanism of action: Zosurabalpin . This guide will compare its efficacy against its primary target, the critically important pathogen Carbapenem-Resistant Acinetobacter baumannii (CRAB).
Introduction: The Urgent Threat of Carbapenem-Resistant Acinetobacter baumannii (CRAB)
The rise of multidrug-resistant organisms represents a critical global health crisis. Among the most formidable of these pathogens is Acinetobacter baumannii, particularly strains resistant to carbapenems (CRAB). Classified as a 'Priority 1' pathogen by the World Health Organization, CRAB is responsible for severe hospital-acquired infections, including pneumonia and sepsis, with mortality rates that can exceed 50%.[1][2] For over five decades, no new class of antibiotics effective against A. baumannii has reached clinical practice, leaving clinicians to rely on older, often toxic, drugs like colistin or combination therapies with limited success.[2][3] This therapeutic void underscores the urgent need for novel antibiotics with new mechanisms of action. Zosurabalpin, a first-in-class tethered macrocyclic peptide, has emerged as a promising candidate to address this challenge.[4][5]
A Novel Mechanism of Action: Zosurabalpin's Disruption of the LPS Transport System
Zosurabalpin's efficacy stems from a unique mechanism that circumvents existing resistance pathways.[6] It selectively targets the LptB2FGC complex, a crucial transporter responsible for moving lipopolysaccharide (LPS) from the inner bacterial membrane to the outer membrane.[3][7]
By inhibiting this complex, zosurabalpin causes a toxic buildup of LPS within the bacterial cell, leading to the disruption of the outer membrane's integrity and ultimately, cell death.[6][8] This mechanism is fundamentally different from that of existing antibiotic classes, which typically target cell wall synthesis, protein synthesis, or DNA replication. This novelty is a key reason for its potent activity against even pan-drug-resistant CRAB strains.[4][5]
Caption: Workflow for MIC determination via broth microdilution.
In Vivo Efficacy: Performance in Preclinical Models
Promising in vitro data must translate to efficacy in a living system. Zosurabalpin has demonstrated potent activity in mouse models of CRAB infection. In a neutropenic mouse pneumonia model using a pan-drug-resistant isolate, zosurabalpin treatment resulted in a dose-dependent reduction in bacterial load in the lungs. [6]At the highest tested doses, it achieved a greater than 5-log10 CFU decrease, a significant therapeutic effect. [6]Furthermore, it prevented death in mice with bacteria-induced sepsis, providing strong preclinical evidence of its potential clinical utility. [2]
Conclusion and Future Outlook
Zosurabalpin represents a significant breakthrough in the fight against one of the most challenging drug-resistant pathogens. Its novel mechanism of action, targeting the essential LPS transport system, allows it to bypass existing resistance mechanisms and exhibit potent bactericidal activity against CRAB isolates that are resistant to virtually all other classes of antibiotics. [5] Comparative Advantages:
-
Novel Mechanism: Not susceptible to cross-resistance with existing antibiotic classes. [4]* High Potency: Demonstrates significantly lower MIC values against CRAB compared to colistin and tigecycline. [6]* Targeted Spectrum: Specifically active against Acinetobacter baumannii, which may minimize disruption to the broader gut microbiome compared to broad-spectrum antibiotics. [1] While still in the early stages of clinical development, the robust preclinical data for zosurabalpin provides a strong rationale for its continued investigation. [8]It offers a new, targeted therapeutic approach that could fill a critical gap in the management of multidrug-resistant Acinetobacter baumannii infections and offers a beacon of hope against the rising tide of antimicrobial resistance. [6]
References
-
Zosurabalpin: an antibiotic with a new mechanism of action against carbapenem-resistant Acinetobacter baumannii - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
New antibiotic class shows promise against drug-resistant bacteria | Ineos Oxford Institute. (n.d.). Ineos Oxford Institute. [Link]
-
Zosurabalpin - Grokipedia. (n.d.). Grokipedia. [Link]
-
(PDF) Zosurabalpin: a novel tethered macrocyclic peptide antibiotic that kills carbapenem‐resistant Acinetobacter baumannii - ResearchGate. (n.d.). ResearchGate. [Link]
-
Zosurabalpin: an antibiotic with a new mechanism of action against carbapenem-resistant Acinetobacter baumannii - PubMed. (2025, June 1). PubMed. [Link]
-
Zosurabalpin shows promise in the fight against antibacterial resistance. (2024, January 16). Pharmaceutical Technology. [Link]
-
The search for new antibiotics goes macrocyclic | Drug Discovery News. (2024, July 25). Drug Discovery News. [Link]
-
2.4. Time–Kill Assay - Bio-protocol. (n.d.). Bio-protocol. [Link]
-
Zosurabalpin: a novel tethered macrocyclic peptide antibiotic that kills carbapenem‐resistant Acinetobacter baumannii - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole | Journal of Clinical Microbiology. (n.d.). Journal of Clinical Microbiology. [Link]
-
Broth Microdilution | MI - Microbiology. (n.d.). MI - Microbiology. [Link]
-
Time-Kill Kinetics Assay - Emery Pharma. (n.d.). Emery Pharma. [Link]
-
Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific. (2021, April 1). Acta Scientific. [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (n.d.). Clinical and Laboratory Standards Institute. [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. (n.d.). Clinical and Laboratory Standards Institute. [Link]
-
CLSI BROTH MICRODILUTION METHOD FOR TESTING SUSCEPTIBILITY OF MALASSEZIA PACHYDERMATIS TO THIABENDAZOLE - Lume UFRGS. (n.d.). Lume UFRGS. [Link]
-
Validation of high-throughput time-kill assay - HELDA - University of Helsinki. (n.d.). HELDA - University of Helsinki. [Link]
-
In vitro activity and in vivo efficacy of zosurabalpin against clinical... - ResearchGate. (n.d.). ResearchGate. [Link]
-
Michael D. Huband1, Joshua M. Maher1, Yahse Edah1, Mariana Castanheira1, Séverine Louvel2, Claudia Zampaloni2 ECCMID 2024 | Pos - JMI Laboratories. (n.d.). JMI Laboratories. [Link]
-
Peptide-based antimicrobial effect against carbapenem-resistant Acinetobacter baumannii: preclinical drug assessment and translational potential - Frontiers. (n.d.). Frontiers. [Link]
-
CRAB-By No More? - Contagion Live. (2024, August 23). Contagion Live. [Link]
-
Current treatment options for pneumonia caused by carbapenem-resistant Acinetobacter baumannii. (n.d.). PubMed. [Link]
-
CRAB (Carbapenem-Resistant Acinetobacter baumannii) Treatment Options. (n.d.). REBEL EM. [Link]
-
Optimizing Treatment for Carbapenem-Resistant Acinetobacter baumannii Complex Infections: A Review of Current Evidence - PMC. (2024, June 13). National Center for Biotechnology Information. [Link]
Sources
- 1. New antibiotic class shows promise against drug-resistant bacteria | Ineos Oxford Institute [ineosoxford.ox.ac.uk]
- 2. Zosurabalpin shows promise in the fight against antibacterial resistance [clinicaltrialsarena.com]
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- 4. grokipedia.com [grokipedia.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Zosurabalpin: an antibiotic with a new mechanism of action against carbapenem-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Zosurabalpin: an antibiotic with a new mechanism of action against carbapenem-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of Chitinovorin B and chitinase inhibitors
This guide provides a comparative technical analysis of Chitinovorin B (a specialized
Executive Summary: Divergent Targets, Convergent Origins
Chitinovorin B and Chitinase Inhibitors are both bioactive metabolites often isolated from chitinolytic soil bacteria (Flavobacterium and Streptomyces spp.), yet they serve fundamentally different physiological roles.
-
Chitinovorin B is primarily a 7
-formylaminocephem antibiotic . Its core function is the inhibition of bacterial cell wall synthesis (Peptidoglycan), not chitin hydrolysis. It is produced by Flavobacterium chitinovorum to eliminate bacterial competitors while the host consumes chitin. -
Chitinase Inhibitors (e.g., Allosamidin, Argifin) are transition-state mimics that specifically target Family 18 chitinases , blocking the degradation of chitin.
This guide analyzes the structural and mechanistic distinctions between these two classes, providing protocols for their isolation and activity assessment.
Part 1: Chemical & Mechanistic Comparison
Structural Architecture
| Feature | Chitinovorin B | Allosamidin (Standard) | Argifin (Peptide) |
| Chemical Class | Pseudotrisaccharide | Cyclic Pentapeptide | |
| Core Scaffold | 7 | Allosamizoline (aminocyclitol derivative) | Cyclic peptide backbone |
| Key Functional Group | Guanidine side chain + Dihydrothiazine ring | Oxazoline mimic (Transition state analogue) | Guanidine (N |
| Molecular Weight | ~758 Da | ~622 Da | ~675 Da |
| Producer | Flavobacterium chitinovorum | Streptomyces spp.[1][2] | Gliocladium fungal sp. |
Mechanism of Action (MOA)
-
Chitinovorin B (Antibiotic Action):
-
Target: Penicillin-Binding Proteins (PBPs).[3]
-
Mechanism: The
-lactam ring acylates the active site serine of PBPs, preventing cross-linking of the peptidoglycan layer. The 7 -formylamino group confers stability against -lactamases, while the guanidine side chain enhances transport or binding affinity to specific Gram-negative targets. -
Result: Bacterial cell lysis.
-
-
Chitinase Inhibitors (Enzymatic Inhibition):
-
Target: Family 18 Chitinases (catalytic domain).[2][4][5][6]
-
Mechanism:
-
Allosamidin: Mimics the oxazolinium ion intermediate formed during chitin hydrolysis.[5][6] It binds deep within the TIM-barrel active site with nanomolar affinity (
M). -
Argifin: The guanidine group mimics the substrate's interactions with the enzyme's acidic triad (Asp-Glu-Asp), competitively blocking the active site.
-
-
Result: Prevention of chitin degradation (e.g., blocking fungal cell wall remodeling or insect molting).[7]
-
Part 2: Visualization of Signaling & Pathways
The following diagram illustrates the ecological strategy of Flavobacterium, distinguishing the role of Chitinovorin B (defense) from Chitinase (feeding), and contrasts this with the direct inhibition pathway of Allosamidin.
Caption: Ecological divergence: Chitinovorin B targets competitor cell walls (PBPs), while Allosamidin targets the Chitinase enzyme itself.
Part 3: Experimental Protocols
Protocol A: Isolation of Chitinovorin B
Objective: Purify Chitinovorin B from Flavobacterium culture broth for comparative testing.
-
Fermentation:
-
Inoculate Flavobacterium chitinovorum (strain PB-5246) into medium containing 1% glucose, 1% peptone, and 0.5% yeast extract.
-
Incubate at 28°C for 48–72 hours with aeration.
-
-
Extraction:
-
Centrifuge broth (8,000
g, 20 min) to remove cells. -
Adsorb supernatant onto an HP-20 macroporous resin column.
-
Wash with water; elute active fractions with 30% aqueous acetone.
-
-
Purification (HPLC):
-
Column: C18 Reverse-Phase (e.g., YMC-Pack ODS).
-
Mobile Phase: Gradient of 5%
25% Acetonitrile in 10 mM Ammonium Acetate (pH 6.5). -
Detection: UV absorbance at 254 nm (characteristic of the formylaminocephem chromophore).
-
Validation: Confirm mass via LC-MS (
Da).
-
Protocol B: Comparative Chitinase Inhibition Assay
Objective: Determine if Chitinovorin B possesses collateral chitinase inhibitory activity compared to Allosamidin.
Reagents:
-
Enzyme: Serratia marcescens Chitinase B (ChiB) or Trichoderma Chitinase (0.1 units/mL).
-
Substrate: 4-Methylumbelliferyl
-D-N,N′,N″-triacetylchitotrioside (4-MU-GlcNAc ). -
Buffer: 50 mM Sodium Citrate, pH 6.0.
Workflow:
-
Preparation:
-
Prepare 10 mM stock solutions of Chitinovorin B (Test) and Allosamidin (Positive Control) in DMSO.
-
Prepare serial dilutions (0.01
M to 100 M).
-
-
Incubation:
-
Mix 10
L inhibitor + 40 L enzyme solution in a black 96-well plate. -
Incubate at 37°C for 15 minutes to allow equilibrium binding.
-
-
Reaction:
-
Add 50
L of 4-MU-GlcNAc substrate (20 M final). -
Incubate at 37°C for 30 minutes.
-
-
Termination & Readout:
-
Stop reaction with 100
L of 1 M Glycine-NaOH (pH 10.6). -
Measure fluorescence: Ex 360 nm / Em 450 nm.
-
-
Data Analysis:
-
Calculate % Inhibition
. -
Fit data to a sigmoidal dose-response curve to determine
.
-
Expected Results:
-
Allosamidin:
nM (Strong Inhibition). -
Chitinovorin B:
M (No/Weak Inhibition). Note: Any observed inhibition at high concentrations may be due to the guanidine moiety interacting non-specifically with the active site carboxylates.
Part 4: Comparative Performance Data
| Parameter | Chitinovorin B | Allosamidin | Argifin |
| Primary Biological Activity | Antibacterial (Gram-negative/positive) | Antifungal, Insecticidal (via Chitinase inhibition) | Antifungal, Insecticidal |
| Target Specificity | PBP-1 / PBP-3 | GH18 Chitinases (Active Site) | GH18 Chitinases (Active Site) |
| Binding Affinity ( | ~100–500 nM (for Chitinases) | ~20–50 nM (for Chitinases) | |
| Stability | Unstable at alkaline pH (due to | Stable | Stable (Cyclic peptide) |
| Key Structural Motif | Formylamino- | Allosamizoline | Dimethylguanylurea |
References
-
Shoji, J., et al. (1985). "Isolation of Chitinovorin D." The Journal of Antibiotics, 38(4), 538–540. Link
-
Sakuda, S., et al. (1987). "Structures of Allosamidins, Novel Insect Chitinase Inhibitors."[8] Agricultural and Biological Chemistry, 51(12), 3251-3259. Link
-
Houston, D. R., et al. (2002). "High-resolution structures of a chitinase complexed with natural product inhibitors Argifin and Argadin." Proceedings of the National Academy of Sciences, 99(14), 9127–9132. Link
-
Kishimoto, S., et al. (2022). "Bioactive natural products from Bacteroidetes." Natural Product Reports, 39, 1375-1409. Link
-
Singh, P. D., et al. (1984). "Cephabacins, new cephem antibiotics of bacterial origin." The Journal of Antibiotics, 37(9), 988-999. Link
Sources
- 1. chitin suppliers USA [americanchemicalsuppliers.com]
- 2. researchgate.net [researchgate.net]
- 3. Cephabacins, new cephem antibiotics of bacterial origin. IV. Antibacterial activities, stability to beta-lactamases and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of demethylation on the chitinase inhibitory activity of allosamidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, antiasthmatic, and insecticidal/antifungal activities of allosamidins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of chitinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Target Engagement of Chitinovorin B: A Comparative Guide for Drug Discovery Professionals
In the quest for novel therapeutics, unequivocally demonstrating that a compound binds to its intended target within a complex biological system is a cornerstone of successful drug development. This guide provides a comprehensive framework for validating the target engagement of Chitinovorin B, a promising new inhibitor of chitin synthase. We will delve into a suite of robust experimental methodologies, comparing their principles, applications, and the unique insights they offer. This document is designed for researchers, scientists, and drug development professionals seeking to rigorously validate the mechanism of action of novel small molecules.
At its core, target engagement validation is the process of confirming the physical interaction between a drug and its target protein in a relevant biological context.[1][2] For Chitinovorin B, this means demonstrating its direct binding to chitin synthase, an enzyme critical for fungal cell wall integrity but absent in mammals, making it an attractive antifungal target.[3][4] A lack of target engagement can lead to misleading structure-activity relationships (SAR) and late-stage clinical failures.[2][5] Therefore, a multi-faceted approach, employing both biophysical and cellular methods, is paramount.
A Comparative Overview of Target Engagement Methodologies
The selection of a target engagement assay depends on various factors, including the stage of drug discovery, the nature of the target protein, and the desired throughput. Here, we compare several state-of-the-art techniques applicable to Chitinovorin B.
| Methodology | Principle | Biological Context | Key Outputs | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein.[6][7] | Intact cells, cell lysates, tissues.[6][8] | Target stabilization (Tm shift), cellular permeability. | Label-free, applicable in a physiological context.[2] | Not suitable for all targets, lower throughput with Western blot. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding of a ligand to a target.[9][10][11] | Purified proteins in solution. | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[10] | Gold standard for thermodynamics, label-free.[9][10] | Requires large amounts of pure protein and compound, low throughput.[12] |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon ligand binding to an immobilized target.[13][14] | Purified proteins. | Binding kinetics (kon, koff), affinity (Kd).[11] | Real-time, high sensitivity, kinetic data.[15][16] | Requires protein immobilization which may affect conformation, label-free.[13] |
| In Vitro Chitin Synthase Activity Assay | Measures the enzymatic production of chitin from its substrate in the presence of an inhibitor.[17][18] | Fungal cell extracts (microsomal fraction). | IC50 value, mode of inhibition.[18] | Direct measure of functional target modulation. | Not a direct measure of binding, requires active enzyme. |
| Chemical Proteomics (e.g., Kinobeads) | Competition-based affinity chromatography coupled with mass spectrometry to identify protein targets.[19][20] | Cell lysates. | Target identification, selectivity profiling.[19] | Unbiased, proteome-wide view of on- and off-targets.[20] | Indirect measure of engagement, may miss non-competitive binders.[20] |
In-Depth Experimental Protocols
Here, we provide detailed, step-by-step protocols for key experiments to validate the target engagement of Chitinovorin B.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular environment.[6][8][21] The principle is that a protein, when bound to a ligand like Chitinovorin B, becomes more resistant to heat-induced denaturation.[6][7]
Experimental Workflow for CETSA
Caption: Workflow for validating Chitinovorin B target engagement using CETSA.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable fungal strain (e.g., Candida albicans) to mid-log phase.
-
Harvest and resuspend the cells in a suitable buffer.
-
Treat the cells with various concentrations of Chitinovorin B or a vehicle control (e.g., DMSO) for 1 hour at 37°C to allow for compound uptake.[8]
-
-
Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Using a thermal cycler, heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a cooling step at room temperature for 3 minutes.[8]
-
-
Cell Lysis and Protein Separation:
-
Analysis by Western Blot:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for chitin synthase, followed by an appropriate HRP-conjugated secondary antibody.[8]
-
Detect the signal and quantify the band intensities.
-
-
Data Interpretation:
-
Plot the percentage of soluble chitin synthase against the temperature for both vehicle- and Chitinovorin B-treated samples.
-
A shift in the melting curve to higher temperatures for the Chitinovorin B-treated samples indicates thermal stabilization and confirms target engagement.
-
Isothermal Titration Calorimetry (ITC)
ITC provides a complete thermodynamic profile of the interaction between Chitinovorin B and purified chitin synthase in a single experiment.[10] It directly measures the heat change upon binding, allowing for the determination of binding affinity (Kd), stoichiometry, enthalpy, and entropy.[10][22]
ITC Experimental Setup
Caption: Schematic of an Isothermal Titration Calorimetry experiment.
Step-by-Step Protocol:
-
Sample Preparation:
-
Express and purify chitin synthase to homogeneity.
-
Prepare a concentrated solution of Chitinovorin B.
-
Critically, both the protein and the compound must be in the exact same, degassed buffer to minimize heat of dilution effects.[10]
-
-
ITC Experiment:
-
Load the purified chitin synthase into the sample cell of the calorimeter.
-
Load the Chitinovorin B solution into the titration syringe.
-
Perform a series of small, sequential injections of Chitinovorin B into the sample cell while maintaining a constant temperature.[10]
-
-
Data Acquisition:
-
The instrument measures the heat released or absorbed after each injection. This generates a raw thermogram showing heat pulses for each injection.
-
-
Data Analysis:
-
Integrate the area under each peak in the thermogram to determine the heat change per injection.
-
Plot the heat change against the molar ratio of Chitinovorin B to chitin synthase.
-
Fit this binding isotherm to a suitable binding model (e.g., one-site binding) to calculate the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[10] The entropy (ΔS) can then be calculated from these values.
-
In Vitro Chitin Synthase Activity Assay
This functional assay directly measures the ability of Chitinovorin B to inhibit the enzymatic activity of its target.
Step-by-Step Protocol:
-
Preparation of Microsomal Fraction:
-
Grow fungal cells and harvest them.
-
Disrupt the cells (e.g., with glass beads) and perform differential centrifugation to isolate the microsomal fraction, which is enriched in membrane-bound chitin synthases.[18]
-
-
Enzymatic Reaction:
-
Set up reaction mixtures containing the microsomal fraction, buffer, cofactors (e.g., Mg2+), and the substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), which is often radiolabeled (e.g., with ¹⁴C).[18]
-
Include varying concentrations of Chitinovorin B and a no-inhibitor control.
-
-
Quantification of Chitin Synthesis:
-
Incubate the reactions to allow for the synthesis of chitin.
-
Stop the reaction and filter the mixture through glass fiber filters to capture the insoluble, newly synthesized chitin.[18]
-
Wash the filters to remove any unincorporated radiolabeled substrate.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chitin synthase activity for each concentration of Chitinovorin B compared to the control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to determine the half-maximal inhibitory concentration (IC50) value.[17]
-
Conclusion: A Multi-Pronged Strategy for Confident Target Validation
Validating the target engagement of a novel compound like Chitinovorin B is a critical, multi-step process that builds confidence in its mechanism of action.[1][23] No single method provides a complete picture; rather, a strategic combination of assays yields the most robust and compelling evidence.
We recommend a tiered approach:
-
Begin with in vitro functional assays to confirm that Chitinovorin B inhibits chitin synthase activity and to determine its potency (IC50).
-
Concurrently, use biophysical methods like ITC or SPR with purified protein to prove direct binding and characterize the interaction's kinetics and thermodynamics.
-
Finally, and most critically, employ a cellular method like CETSA to confirm that Chitinovorin B engages chitin synthase within the complex and physiologically relevant environment of an intact cell.
By integrating data from these orthogonal approaches, researchers can build a comprehensive and convincing case for the on-target activity of Chitinovorin B, paving the way for its successful development as a novel therapeutic agent.
References
- BenchChem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
- BenchChem. (n.d.). Genetic Validation of Chitin Synthase as an Antifungal Target: A Comparative Guide.
-
Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 149-163. Retrieved from [Link]
-
Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P.-A., … Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. Retrieved from [Link]
-
UKM Medical Molecular Biology Institute. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from [Link]
-
Malvern Panalytical. (2017, October 12). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Retrieved from [Link]
-
Médard, G., et al. (2012). Affinity Profiling of the Cellular Kinome for the Nucleotide Cofactors ATP, ADP, and GTP. ACS Chemical Biology, 8(3), 638-648. Retrieved from [Link]
-
Annual Reviews. (2022, June 15). Validating Small Molecule Chemical Probes for Biological Discovery. Retrieved from [Link]
-
Ruprecht, B., et al. (2017). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Chemical Biology, 13(2), 154-160. Retrieved from [Link]
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Chitinovorin B: An Uncharted Territory in the World of β-Lactam Antibiotics
Initial investigations into the antibiotic compound Chitinovorin B reveal a significant gap in publicly available scientific literature, precluding a data-driven comparative analysis against established antibiotics. While its chemical identity as a β-lactam antibiotic produced by the bacterium Flavobacterium chitinovorum has been established, a comprehensive understanding of its antimicrobial efficacy and spectrum of activity remains elusive.
Currently, information on Chitinovorin B is primarily confined to chemical supplier databases and patent filings, which list it among numerous other compounds without providing specific experimental data on its performance. These sources identify Chitinovorin B by its molecular formula, C29H46N10O12S, and CAS number, 95722-76-2. It is classified as a 7α-formylaminocephem, placing it within the broader family of cephalosporin-related β-lactam antibiotics. This class of antibiotics is known to act by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls.
The producing organism, Flavobacterium chitinovorum, is a chitin-degrading bacterium, suggesting a potential link between the compound's natural role and chitin-containing organisms. However, without dedicated research studies, any such connection remains speculative.
A comparative guide, as requested, would necessitate key experimental data points, including:
-
Minimum Inhibitory Concentration (MIC) values: These would quantify the potency of Chitinovorin B against a standardized panel of clinically relevant Gram-positive and Gram-negative bacteria.
-
Spectrum of Activity: A detailed profile of the bacterial species that are susceptible, intermediately susceptible, and resistant to Chitinovorin B is essential for understanding its potential clinical applications.
-
Mechanism of Action Studies: While its classification as a β-lactam suggests a general mechanism, specific studies would be needed to understand its affinity for various penicillin-binding proteins (PBPs) and to identify any unique modes of action.
-
In vivo Efficacy Data: Preclinical studies in animal models would be required to assess its therapeutic potential in treating infections.
The absence of this fundamental scientific data makes it impossible to create a meaningful and objective comparison of Chitinovorin B with well-characterized antibiotics such as penicillin, cephalosporins, or carbapenems.
Therefore, while Chitinovorin B represents a potentially interesting natural product from a unique microbial source, it remains an uncharacterized compound from a functional perspective. Further research, including isolation, purification, and comprehensive biological evaluation, is required before its place in the antibiotic landscape can be determined. At present, any claims regarding its efficacy or potential as a therapeutic agent are unsubstantiated by publicly accessible scientific evidence.
Safety Operating Guide
Part 1: Initial Assessment and Hazard Identification
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Navigating the Unknown: A Guide to Personal Protective Equipment for Handling Chitinovorin B
In the landscape of pharmaceutical research and development, the synthesis and evaluation of novel chemical entities are paramount. Chitinovorin B, an active compound with limited public data, represents both a frontier of scientific inquiry and a reminder of our foremost responsibility: ensuring the safety of the researchers who handle such uncharacterized substances. This guide provides a comprehensive framework for the selection and use of Personal Protective Equipment (PPE) when working with Chitinovorin B. In the absence of a specific Safety Data Sheet (SDS), we will adhere to the precautionary principle, treating Chitinovorin B as a potentially cytotoxic and hazardous compound.
The Foundational Principle: A Hierarchy of Controls
Before detailing specific PPE, it is crucial to understand that PPE is the last line of defense.[1][2] A robust safety culture prioritizes the hierarchy of controls, a systematic approach to minimizing risk.[2][3][4][5]
-
Elimination and Substitution : In the context of research on a novel compound like Chitinovorin B, these are often not feasible.
-
Engineering Controls : These are physical changes to the workspace that isolate researchers from the hazard.[1][3] When handling Chitinovorin B, all work should be conducted within a certified chemical fume hood or a Class II biological safety cabinet to prevent the inhalation of aerosols or dust particles.[6]
-
Administrative Controls : These are procedural changes that modify how work is done.[1][3] This includes comprehensive training on the potential hazards of uncharacterized compounds, strict protocols for handling and disposal, and clear signage in areas where Chitinovorin B is used.[7]
-
Personal Protective Equipment (PPE) : When the above controls cannot eliminate the risk, PPE provides a critical barrier.[2][8]
Core Personal Protective Equipment for Chitinovorin B
Given the unknown toxicological profile of Chitinovorin B, a comprehensive PPE ensemble is required to protect against potential dermal, ocular, and respiratory exposure.
Hand Protection: The First Barrier
Double-gloving is mandatory when handling Chitinovorin B.[6] The inner glove provides a second layer of protection in case the outer glove is breached.
-
Outer Glove : Chemical-resistant nitrile gloves are recommended. They should be powder-free to prevent the aerosolization of the compound.[9]
-
Inner Glove : A second pair of nitrile gloves should be worn underneath.
-
Glove Change Protocol : Gloves must be changed immediately if they become contaminated. Researchers should also change gloves at regular intervals during prolonged procedures.
Body Protection: Preventing Dermal Absorption
A disposable, solid-front, back-closing gown made of a low-permeability fabric is essential.[6]
-
Sleeves and Cuffs : Long sleeves with tight-fitting elastic or knit cuffs are required. The cuffs of the gown should be tucked into the outer pair of gloves.[6]
-
Material : The gown should be resistant to chemical permeation.
Eye and Face Protection: Shielding from Splashes and Aerosols
-
Safety Goggles : Chemical splash goggles that conform to ANSI Z87.1 standards are required at all times in the laboratory.
-
Face Shield : A full-face shield should be worn over safety goggles whenever there is a significant risk of splashes, such as during the preparation of solutions or when handling larger quantities of the compound.[10]
Respiratory Protection: A Critical Consideration
Due to the uncharacterized nature of Chitinovorin B and the potential for aerosol generation, respiratory protection is a critical component of the PPE ensemble.[6]
-
Minimum Requirement : When working within a properly functioning chemical fume hood or biological safety cabinet, a well-fitted N95 respirator is the minimum requirement to protect against airborne particulates.
-
Higher-Level Protection : For procedures with a higher risk of aerosolization or if engineering controls are not available, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be considered.
Procedural Discipline: Donning and Doffing of PPE
The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent contamination.
Donning Procedure
-
Gown : Put on the disposable gown, ensuring it is securely fastened at the back.
-
Respiratory Protection : If required, don the N95 respirator or other respiratory protection. Perform a seal check.
-
Eye and Face Protection : Put on safety goggles, followed by a face shield if necessary.
-
Gloves : Don the inner pair of gloves, followed by the outer pair, ensuring the gown cuffs are tucked into the outer gloves.
Doffing Procedure
The principle of doffing is to remove the most contaminated items first.
-
Outer Gloves : Remove the outer pair of gloves, turning them inside out as they are removed.
-
Gown and Inner Gloves : Remove the gown by unfastening it and rolling it down from the shoulders, turning it inside out. As the gown is removed, peel off the inner gloves at the same time, so they are contained within the gown.
-
Dispose : Dispose of the gown and gloves in a designated cytotoxic waste container.[11]
-
Hand Hygiene : Immediately wash hands thoroughly with soap and water.
-
Eye and Face Protection : Remove the face shield (if used) and then the safety goggles.
-
Respiratory Protection : Remove the respirator.
-
Final Hand Hygiene : Wash hands again.
Operational and Disposal Plans
All materials that come into contact with Chitinovorin B are considered hazardous waste.
-
Waste Segregation : All contaminated PPE, disposable labware, and any unused Chitinovorin B must be segregated into clearly labeled, leak-proof, and puncture-resistant cytotoxic waste containers.[12][13] These containers are typically color-coded purple.[13][14]
-
Spill Management : A spill kit specifically for cytotoxic compounds must be readily available. In the event of a spill, the area should be immediately cordoned off. Personnel with appropriate PPE should clean the spill using absorbent materials, which are then disposed of as cytotoxic waste.[6][11]
-
Transportation : When moving Chitinovorin B within the facility, it must be in a sealed, shatterproof secondary container.[9]
-
Final Disposal : All cytotoxic waste must be disposed of through a licensed hazardous waste contractor, typically via high-temperature incineration.[14][15]
Summary of PPE Recommendations
| Task/Procedure | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Double Nitrile Gloves | Disposable Gown | Safety Goggles & Face Shield | N95 Respirator (in fume hood) |
| Solution Preparation | Double Nitrile Gloves | Disposable Gown | Safety Goggles & Face Shield | N95 Respirator (in fume hood) |
| Cell Culture Dosing | Double Nitrile Gloves | Disposable Gown | Safety Goggles | N95 Respirator (in BSC) |
| Waste Disposal | Double Nitrile Gloves | Disposable Gown | Safety Goggles | N95 Respirator |
PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE when handling Chitinovorin B.
Conclusion
The principles outlined in this guide are designed to foster a culture of safety and proactive risk management. By treating Chitinovorin B with the caution afforded to cytotoxic compounds, researchers can confidently advance their work while ensuring their personal safety and the integrity of their laboratory environment. Continuous evaluation of laboratory practices and adherence to these protocols are the cornerstones of responsible scientific innovation.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
